molecular formula C34H68N2O13 B609414 N-(Amino-PEG3)-N-bis(PEG3-Boc) CAS No. 2055042-62-9

N-(Amino-PEG3)-N-bis(PEG3-Boc)

Cat. No.: B609414
CAS No.: 2055042-62-9
M. Wt: 712.9 g/mol
InChI Key: DTRLMBLMSQXPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Amino-PEG3)-N-bis(PEG3-Boc) is a specialized, branched polyethylene glycol (PEG)-based linker that is critically employed in the construction of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that target specific proteins of interest for degradation by the cell's ubiquitin-proteasome system, representing a groundbreaking approach in chemical biology and therapeutic discovery . This linker's key structural value lies in its orthogonally reactive and protected branches: it features a central, primary amine group that is readily available for conjugation, while the two terminal arms are capped with acid-labile tert-butoxycarbonyl (Boc) protecting groups . This design provides exceptional versatility for multi-step synthetic strategies. Researchers can first conjugate the free amino group to a target protein ligand via standard amide coupling, and subsequently deprotect the Boc groups under mild acidic conditions to reveal two additional primary amines . These newly exposed amines can then be utilized to attach E3 ubiquitin ligase recruiting ligands, facilitating the creation of complex, branched PROTAC molecules. The incorporation of multiple triethylene glycol (PEG3) spacers significantly enhances the aqueous solubility of the resulting conjugates, reduces potential aggregation, and provides the flexible length necessary to ensure proper ternary complex formation between the target protein and the E3 ligase, which is essential for efficient degradation . As such, N-(Amino-PEG3)-N-bis(PEG3-Boc) serves as a fundamental building block for advancing the development of targeted protein degradation technologies.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H68N2O13/c1-33(2,3)48-31(37)7-13-39-19-25-45-28-22-42-16-10-36(12-18-44-24-30-47-27-21-41-15-9-35)11-17-43-23-29-46-26-20-40-14-8-32(38)49-34(4,5)6/h7-30,35H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRLMBLMSQXPOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H68N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901101656
Record name 4,7,10,16,19,22-Hexaoxa-13-azapentacosanedioic acid, 13-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-, 1,25-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901101656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

712.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055042-62-9
Record name 4,7,10,16,19,22-Hexaoxa-13-azapentacosanedioic acid, 13-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-, 1,25-bis(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055042-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,16,19,22-Hexaoxa-13-azapentacosanedioic acid, 13-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-, 1,25-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901101656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties and Applications of Branched PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the molecular characteristics and common applications of the trifunctional polyethylene (B3416737) glycol (PEG) linker, N-(Amino-PEG3)-N-bis(PEG3-Boc). This molecule and its derivatives are pivotal in the field of bioconjugation, particularly in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

The nomenclature in this class of molecules can be ambiguous. The following table summarizes the molecular formula and weight for the most likely interpretation of the requested compound and closely related, commercially available derivatives.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
N-(Amino-PEG3)-N-bis(PEG3-t-butyl ester)*C34H68N2O13712.9
NH-bis(PEG3-Boc)C26H53N3O10567.72[1]
N-(Boc-PEG3)-N-bis(PEG3-Acid)C31H60N2O15700.8[2][3][4][5]

*Note: "Boc" is an abbreviation for tert-butyloxycarbonyl, which is structurally related to a t-butyl ester. The PubChem entry for "N-(Amino-peg3)-n-bis(peg3-t-butyl ester)" lists "N-(Amino-PEG3)-N-bis(PEG3-Boc)" as a synonym.[6]

Key Physicochemical Properties and Applications

Branched PEG linkers like N-(Amino-PEG3)-N-bis(PEG3-Boc) offer several advantages in drug development. The PEG spacers enhance the hydrophilicity and solubility of the resulting conjugate, which can improve the pharmacokinetic properties of a therapeutic molecule.[1] The defining feature of this molecule is its trifunctional nature, typically with a central amine and two terminal functional groups protected by acid-labile tert-butyloxycarbonyl (Boc) groups.[1] This orthogonal protecting group strategy allows for the sequential functionalization of the different arms of the linker.

A prominent application for this class of molecules is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[7] The branched nature of linkers like NH-bis(PEG3-Boc) allows for the attachment of a protein-targeting ligand and an E3 ligase ligand, with the PEG chains providing the necessary spatial separation and orientation.[7]

Experimental Protocols

The following are generalized protocols for the functionalization and deprotection of trifunctional PEG linkers based on common laboratory procedures. Optimization may be required for specific substrates.

Protocol 1: Amide Bond Formation with Central Amine

This procedure describes the coupling of a carboxylic acid-containing molecule to the central amine of a linker like NH-bis(PEG3-Boc).

Materials:

  • NH-bis(PEG3-Boc)

  • Carboxylic acid-containing molecule of interest

  • Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid-containing molecule (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[1]

  • In a separate flask, dissolve NH-bis(PEG3-Boc) (1.1 equivalents) in anhydrous DMF.[1]

  • Add the solution of NH-bis(PEG3-Boc) to the activated carboxylic acid solution.[1]

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.[1]

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting conjugate by column chromatography on silica (B1680970) gel.[1]

Protocol 2: Boc Deprotection of Terminal Amines

This protocol details the removal of the Boc protecting groups from the terminal amines, preparing the molecule for subsequent conjugation.

Materials:

  • Boc-protected PEG linker

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the Boc-protected conjugate in a 1:1 mixture of DCM and TFA.[1][7]

  • Stir the reaction mixture at room temperature for 1-2 hours.[1][7]

  • Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.[8]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[7]

  • To ensure complete removal of residual acid, co-evaporate the residue with DCM three times.[7]

Visualizing Workflows and Pathways

The following diagrams illustrate the utility of trifunctional PEG linkers in the context of PROTAC synthesis and their mechanism of action.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Initial Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Final Conjugation Linker NH-bis(PEG3-Boc) Coupling Amide Bond Formation (HATU, DIPEA) Linker->Coupling E3_Ligand E3 Ligase Ligand (with COOH) E3_Ligand->Coupling Intermediate_1 E3-Linker-bis(Boc) Coupling->Intermediate_1 Deprotection Boc Deprotection (TFA) Intermediate_1->Deprotection Intermediate_2 E3-Linker-bis(Amine) Deprotection->Intermediate_2 Coupling_2 Amide Bond Formation (HATU, DIPEA) Intermediate_2->Coupling_2 POI_Ligand Protein of Interest Ligand (with COOH) POI_Ligand->Coupling_2 PROTAC Final PROTAC Molecule Coupling_2->PROTAC

Caption: General workflow for PROTAC synthesis using a trifunctional linker.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex binds POI Protein of Interest (POI) POI->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI transfers Ub Proteasome 26S Proteasome Ub_POI->Proteasome recognized by Degradation Degradation Ub_POI->Degradation Proteasome->Degradation Degradation->PROTAC releases Fragments Peptide Fragments Degradation->Fragments

Caption: PROTAC-mediated protein degradation pathway.

References

The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate fields of bioconjugation, drug delivery, and proteomics, the precise control of chemical reactions is paramount. Polyethylene Glycol (PEG) linkers have become essential tools, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2] Within the synthetic chemist's toolkit, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone for managing the reactivity of amine functionalities on these crucial linkers.[3] Its widespread use stems from its reliable, temporary shielding of amines and its predictable, clean removal under specific acidic conditions.[4][5]

This technical guide provides a comprehensive overview of the Boc protecting group's pivotal role in the context of PEG linkers. We will delve into the core principles of Boc protection, its application in constructing complex biomolecular architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), and provide detailed experimental protocols for its implementation and removal.[3][6][7]

Core Principles of Boc Protection in PEG Linkers

The primary function of the Boc group is to temporarily render a primary or secondary amine on a PEG linker unreactive.[3] This protection is crucial for achieving regioselectivity in multi-step syntheses, allowing chemists to direct reactions to other functional groups on the linker or a conjugated molecule. The Boc group's utility is defined by a key set of characteristics:

  • Stability: It is robust and stable under a wide array of reaction conditions, including basic, nucleophilic, and reductive environments, making it compatible with many common synthetic transformations.[3]

  • Acid Labile: The defining feature of the Boc group is its facile cleavage under acidic conditions.[4] Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent efficiently remove the Boc group, regenerating the free amine for subsequent conjugation steps.[]

  • Orthogonality: The Boc group is orthogonal to many other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonality is fundamental to complex, multi-step synthetic strategies where different protecting groups must be removed sequentially without affecting others.[9][]

Heterobifunctional PEG linkers, which feature a Boc-protected amine at one terminus and a different reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are workhorses in modern bioconjugation.[3][] This architecture enables a controlled, stepwise assembly of molecules, preventing undesirable side reactions and polymerization.[3]

Data Presentation: Quantitative Analysis of Boc Protection and Deprotection

The efficiency of both the protection and deprotection steps is critical to the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data related to these processes.

Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers

This table provides an overview of common reagents, solvents, and reaction parameters for the addition and removal of the Boc protecting group, with typical yields.

Process Reagent(s) Base/Solvent Temperature (°C) Time (h) Typical Yield (%)
Boc Protection Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)DIPEA / DCMRoom Temperature3 - 12>90[3][11]
Boc Protection Di-tert-butyl dicarbonate ((Boc)₂O)- / PEG-400Room Temperature0.5 - 2>90[3][11]
Boc Deprotection Trifluoroacetic acid (TFA)DCM0 to Room Temp0.5 - 2>95[3][12]
Boc Deprotection Hydrochloric Acid (HCl)1,4-DioxaneRoom Temperature0.5 - 2High[][12]

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection

The choice and concentration of acid are critical for efficient Boc removal while minimizing potential side reactions.

Reagent Concentration Solvent Typical Time Temperature Key Considerations
Trifluoroacetic Acid (TFA) 20-50% (v/v)Dichloromethane (DCM)0.5 - 2 hours0°C to Room TempMost common method. Scavengers may be needed.[12]
Hydrochloric Acid (HCl) 4M1,4-Dioxane0.5 - 2 hoursRoom TemperatureAlternative to TFA; can be advantageous for certain substrates.[12]
Neat TFA 100%None15 - 30 minutesRoom TemperatureHarsher conditions; may not be suitable for sensitive substrates or solid-phase synthesis due to poor resin swelling.[13]

Table 3: Comparison of Boc and Fmoc Protecting Groups

This table highlights the key differences in cleavage conditions and stability between the two most common amine protecting groups used in bioconjugation and peptide synthesis.

Protecting Group Cleavage Condition Stability Primary Application Area
Boc Acidic (e.g., TFA, HCl)[3]Stable to bases and nucleophiles.[3]Solid-phase peptide synthesis (Boc/Bzl strategy), PROTACs, ADCs.
Fmoc Basic (e.g., Piperidine)[3][]Stable to acids.[]Solid-phase peptide synthesis (Fmoc/tBu strategy).

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of Boc-protected PEG linkers.

Protocol 1: Boc Protection of an Amino-PEG Linker

This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • Amino-PEG linker

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon supply (optional)

Procedure:

  • Dissolve the amino-PEG linker in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under an inert atmosphere.[3]

  • Add DIPEA (2-3 equivalents relative to the amine).

  • Add (Boc)₂O (1.1-1.5 equivalents) to the solution in portions.[3]

  • Stir the reaction mixture at room temperature for 3-12 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and finally brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the Boc-protected PEG linker.

  • Characterize the product by NMR and MS to confirm its identity and purity.[]

Protocol 2: Boc Deprotection of a PEG Linker

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine as its TFA salt.

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional scavenger)[12]

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.[12]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[12]

  • If the substrate contains tryptophan or other sensitive residues, add a scavenger such as TIS (2.5-5% v/v) to trap the liberated tert-butyl cations and prevent side reactions.[12][16]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[12]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[12]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (B28343) (3x) to help remove residual TFA.[12]

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step or neutralized. For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using a Boc-Amino-PEG-Resin

This protocol provides a general overview of using a Boc-protected amino-PEG-functionalized resin for SPPS.

Materials:

  • Boc-amino-PEG-resin (e.g., PAM resin)

  • Boc-protected amino acids

  • Coupling reagents (e.g., HBTU, DCC/HOBt)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes in the synthesis vessel.[3]

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.[3][13]

  • Washing: Wash the resin thoroughly with DCM, then DMF to remove residual acid and reagents.[3]

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF to deprotonate the terminal amine TFA salt.[3] Wash again with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the next Boc-protected amino acid (2-4 equivalents) with a coupling reagent (e.g., HBTU/DIPEA in DMF) for a few minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[3]

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage: After the final amino acid is coupled and the terminal Boc group is removed, cleave the completed peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA).[3][13]

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and mechanisms involving Boc-protected PEG linkers.

G cluster_protection Boc Protection cluster_conjugation Selective Conjugation cluster_deprotection Boc Deprotection cluster_final_conjugation Final Conjugation AminePEG H₂N-PEG-X ProtectedPEG Boc-HN-PEG-X AminePEG->ProtectedPEG Protection Boc2O (Boc)₂O DIPEA, DCM Boc2O->ProtectedPEG ConjugatedPEG Boc-HN-PEG-X-Y ProtectedPEG->ConjugatedPEG Reaction at X ProtectedPEG->ConjugatedPEG MoleculeY Molecule-Y MoleculeY->ConjugatedPEG DeprotectedPEG H₂N-PEG-X-Y ConjugatedPEG->DeprotectedPEG Deprotection TFA TFA / DCM TFA->DeprotectedPEG FinalProduct Z-HN-PEG-X-Y DeprotectedPEG->FinalProduct Reaction at Amine MoleculeZ Molecule-Z MoleculeZ->FinalProduct

Caption: Workflow for sequential bioconjugation using a Boc-protected heterobifunctional PEG linker.

G cluster_protection Mechanism: Boc Protection cluster_deprotection Mechanism: Boc Deprotection (Acidolysis) Amine R-NH₂ (Amine) Intermediate [Intermediate Complex] Amine->Intermediate Nucleophilic Attack BocAnhydride (Boc)₂O BocAnhydride->Intermediate ProtectedAmine R-NH-Boc Intermediate->ProtectedAmine Byproducts tBuOH + CO₂ Intermediate->Byproducts ProtectedAmine2 R-NH-Boc Protonation Protonated Carbamate ProtectedAmine2->Protonation Cleavage [Cleavage] Protonation->Cleavage Acid H⁺ (from TFA) Acid->Protonation FreeAmine R-NH₃⁺ (Amine Salt) Cleavage->FreeAmine tButylCation tert-Butyl Cation Cleavage->tButylCation CO2 CO₂ Cleavage->CO2

Caption: Simplified mechanism for Boc protection of an amine and its subsequent acidic deprotection.

G Start Start: Boc-NH-PEG-Linker-Fmoc Step1 1. Base Treatment (e.g., Piperidine) Start->Step1 Product1 Boc-NH-PEG-Linker-NH₂ Step1->Product1 Step2 2. Couple Molecule 1 (e.g., NHS Ester Chemistry) Product1->Step2 Product2 Boc-NH-PEG-Linker-NH-Molecule1 Step2->Product2 Step3 3. Acid Treatment (e.g., TFA) Product2->Step3 Product3 H₂N-PEG-Linker-NH-Molecule1 Step3->Product3 Step4 4. Couple Molecule 2 (e.g., Amide Coupling) Product3->Step4 FinalProduct Molecule2-HN-PEG-Linker-NH-Molecule1 Step4->FinalProduct

Caption: Logical workflow for orthogonal synthesis using a Boc/Fmoc protected PEG linker.

References

Solubility Characteristics of N-(Amino-PEG3)-N-bis(PEG3-Boc) in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(Amino-PEG3)-N-bis(PEG3-Boc), a branched, trifunctional PEG linker crucial in the development of bioconjugates and Proteolysis Targeting Chimeras (PROTACs). While specific quantitative solubility data for this compound is not extensively published, this document synthesizes available information on structurally similar molecules to infer its solubility profile and provides detailed experimental protocols for its determination.

Molecular Structure and its Influence on Solubility

The solubility of N-(Amino-PEG3)-N-bis(PEG3-Boc) is governed by the interplay of its distinct structural components:

  • N-(tert-Butyloxycarbonyl) (Boc) Groups: The two bulky and nonpolar Boc protecting groups contribute significantly to the molecule's solubility in lipophilic organic solvents.

  • Polyethylene Glycol (PEG) Chains: The three PEG3 chains are flexible and hydrophilic, enhancing solubility in a wide array of polar organic solvents and aqueous solutions through hydrogen bonding.[1][]

  • Central Amino Group: The primary amine introduces polarity and a site for hydrogen bonding, further contributing to its solubility in polar solvents.

This combination of hydrophobic and hydrophilic moieties results in a molecule with broad solubility in many common organic solvents used in synthetic chemistry and drug development.

Inferred Solubility Profile

Based on the solubility of structurally analogous PEGylated and Boc-protected compounds, the following qualitative solubility profile for N-(Amino-PEG3)-N-bis(PEG3-Boc) can be inferred.[1] It is expected to be readily soluble in polar aprotic and chlorinated solvents.[3]

Solvent ClassSolventInferred Solubility
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
Dimethylacetamide (DMAC)Soluble
Acetonitrile (ACN)Soluble
Chlorinated Dichloromethane (DCM) / Methylene ChlorideSoluble
Aqueous WaterSoluble

Note: This table is based on inferred data from structurally similar compounds.[1][4][5] For precise applications, experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination

For researchers requiring precise, quantitative solubility data, the following general experimental protocol is recommended.[1]

Objective: To determine the approximate solubility of N-(Amino-PEG3)-N-bis(PEG3-Boc) in a selection of organic solvents at a specified temperature.

Materials:

  • N-(Amino-PEG3)-N-bis(PEG3-Boc)

  • Selected organic solvents (e.g., DMSO, DMF, DCM, Methanol, Acetonitrile)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology: Preparation of Saturated Solutions

  • Accurately weigh a small amount of N-(Amino-PEG3)-N-bis(PEG3-Boc) (e.g., 5-10 mg) into a series of pre-weighed vials.

  • To each vial, add a measured volume of the selected solvent (e.g., 1 mL).

  • Tightly cap the vials and vortex vigorously for 2-5 minutes to facilitate dissolution.

  • Allow the vials to equilibrate at a constant temperature (e.g., room temperature) for at least 24 hours to ensure saturation. Periodically agitate the samples during this time.

  • After equilibration, visually inspect the vials for any undissolved solid.

  • Centrifuge the vials at a high speed to pellet any remaining solid.

Quantification of Solubilized Compound

  • Carefully withdraw a known volume of the clear supernatant from each vial, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

  • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.

  • Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of N-(Amino-PEG3)-N-bis(PEG3-Boc).

G A Weigh Compound B Add Solvent A->B C Vortex & Equilibrate (24h) B->C D Centrifuge C->D E Collect Supernatant D->E F Dilute Sample E->F G Analytical Quantification (HPLC/UV-Vis) F->G H Calculate Solubility G->H

Caption: Workflow for experimental solubility determination.

References

The Strategic Role of PEG Spacers in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the covalent attachment of molecules to proteins, peptides, antibodies, and other biomolecules has revolutionized therapeutic and diagnostic strategies. Central to the success of these complex constructs is the often-underestimated component: the linker or spacer that bridges the biomolecule to its payload. Among the various linkers utilized, polyethylene (B3416737) glycol (PEG) spacers have emerged as a gold standard, offering a unique combination of properties that significantly enhance the performance and developability of bioconjugates. This technical guide provides a comprehensive overview of the core functions of PEG spacers in bioconjugation, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene (B1197577) oxide units.[1][2] When employed as a spacer in bioconjugation, PEG imparts several advantageous characteristics to the resulting conjugate, profoundly impacting its pharmacokinetic and pharmacodynamic profile.[3][] These benefits include improved solubility and stability, reduced aggregation, prolonged circulation half-life, and decreased immunogenicity.[5][6] The versatility of PEG chemistry also allows for precise control over the length and architecture of the spacer, enabling the fine-tuning of a bioconjugate's properties for optimal therapeutic efficacy.[7]

This guide will delve into the fundamental principles of PEG spacers, present collated quantitative data on their effects, provide detailed methodologies for their application and characterization, and illustrate key concepts through workflow and pathway diagrams.

Core Functions and Advantages of PEG Spacers

The utility of PEG spacers in bioconjugation stems from a unique combination of physicochemical properties that address many of the challenges associated with the development of biologic drugs and diagnostics.

Enhanced Solubility and Stability

A primary function of PEG spacers is to improve the solubility of hydrophobic molecules in aqueous environments.[8] Many potent cytotoxic drugs used in antibody-drug conjugates (ADCs) are poorly soluble, leading to aggregation and manufacturing difficulties. The hydrophilic nature of the PEG chain effectively creates a hydration shell around the hydrophobic payload, increasing the overall solubility of the ADC and preventing aggregation, particularly at higher drug-to-antibody ratios (DARs).[3][9] This enhanced solubility and stability are crucial for formulation, storage, and in vivo performance.[5]

Prolonged Pharmacokinetics

PEGylation, the process of attaching PEG chains, dramatically alters the pharmacokinetic profile of a bioconjugate.[] The increased hydrodynamic radius of the PEGylated molecule leads to reduced renal clearance, as the larger size prevents efficient filtration by the glomeruli.[10][11] This results in a significantly extended circulation half-life, allowing for greater exposure of the therapeutic to its target.[][6]

Reduced Immunogenicity and Antigenicity

The flexible and mobile PEG chain can create a "shielding" effect, masking potential immunogenic epitopes on the protein or drug from the host's immune system.[3] This steric hindrance reduces the likelihood of an immune response, thereby decreasing the antigenicity and immunogenicity of the bioconjugate.[6]

Controlled Drug Release and Targeting

The length and chemical nature of the PEG spacer can be engineered to control the release of the payload at the target site.[12] In targeted drug delivery, the spacer provides sufficient distance between the targeting moiety (e.g., an antibody) and the drug, minimizing steric hindrance and allowing for efficient binding to the target receptor.[1] The flexibility of the PEG chain can also facilitate optimal orientation of the ligand for receptor interaction.

Quantitative Impact of PEG Spacers

The influence of PEG spacers on the properties of bioconjugates is quantifiable and highly dependent on the length and architecture (linear vs. branched) of the PEG chain. The following tables summarize key quantitative data from various studies.

Table 1: Impact of PEG Spacer Length on Hydrodynamic Radius

The hydrodynamic radius (Rh) is a critical parameter that directly influences the in vivo circulation time of a bioconjugate. An increase in Rh generally leads to reduced renal clearance.

BioconjugatePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)Fold Increase vs. Unmodified
Human Serum Albumin (HSA)Unmodified3.5-
5 (linear)4.21.20
10 (linear)5.21.48
20 (linear)6.11.74
20 (branched)6.41.83
Polymeric Nanocarriers12 (linear)5.42 ± 0.28-
20 (linear)7.36 ± 0.20-
20 (four-arm branched)6.83 ± 0.09-
40 (linear)9.58 ± 0.35-
40 (four-arm branched)9.25 ± 0.40-

Data compiled from studies on PEGylated Human Serum Albumin and polymeric nanocarriers.[10][13][14]

Table 2: Influence of PEG Spacer Length on In Vivo Half-Life

The extension of plasma half-life is a primary goal of PEGylation, leading to reduced dosing frequency and improved patient compliance.

BioconjugatePEG Molecular Weight (kDa)Elimination Half-Life (t½)Fold Increase vs. Unmodified
Recombinant Human TIMP-1Unmodified1.1 h-
2028 h25.5
Affibody-MMAE ConjugateNo PEG19.6 min-
449.0 min2.5
10219.5 min11.2
Interferon-αUnmodified--
5 (linear)- (Clearance reduced from 6.6-29.2 L/hr to 2.5-5 L/hr)-

Data compiled from various preclinical studies.[][6][15]

Table 3: Effect of PEG Spacer Length on In Vitro Cytotoxicity (IC50) of Antibody-Drug Conjugates

While longer PEG spacers can improve pharmacokinetics, they may also introduce steric hindrance that can impact the binding affinity and cytotoxic potency of the drug.

ADC Construct (Antibody-Payload)PEG LinkerCell LineIC50 (nM)
Trastuzumab-MMAEPEG4SK-BR-30.5
PEG8SK-BR-31.2
PEG12SK-BR-32.5
Anti-HER2 Affibody-MMAENo PEGNCI-N875.1
4 kDa PEGNCI-N8731.9
10 kDa PEGNCI-N87111.3
NOTA-RM26 (Bombesin antagonist)PEG2-3.1 ± 0.2
PEG3-3.9 ± 0.3
PEG4-5.4 ± 0.4
PEG6-5.8 ± 0.3

Data synthesized from studies on different antibody-drug conjugates and peptide conjugates.[3][15][16]

Experimental Protocols

The successful implementation of PEG spacers in bioconjugation relies on well-defined experimental protocols. Below are detailed methodologies for common PEGylation chemistries and characterization techniques.

Protocol 1: NHS-Ester PEGylation of a Protein

This protocol describes the conjugation of a PEG-NHS ester to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • Protein to be PEGylated

  • PEG-NHS ester reagent

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for dissolving the PEG reagent

  • Desalting column or dialysis cassette for purification

  • Reaction vessels and stirring equipment

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) that would compete with the reaction.

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMF or DMSO.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution while gently stirring.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours. The optimal reaction time may vary depending on the specific protein and desired degree of PEGylation.

  • Purification: Remove the unreacted PEG-NHS ester and byproducts from the PEGylated protein using a desalting column or by dialysis against an appropriate buffer.

Protocol 2: Maleimide PEGylation of a Protein

This protocol details the conjugation of a PEG-Maleimide to free sulfhydryl groups (e.g., from cysteine residues) on a protein.

Materials:

  • Thiol-containing protein

  • PEG-Maleimide reagent

  • Thiol-free buffer (e.g., PBS), pH 6.5-7.5

  • Reaction vessels and stirring equipment

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer at a pH between 6.5 and 7.5. If necessary, reduce disulfide bonds using a reducing agent like DTT or TCEP, which must be removed before adding the PEG-maleimide.

  • PEG-Maleimide Solution Preparation: Prepare a stock solution of the PEG-Maleimide in the conjugation buffer.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.

  • Incubation: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted PEG-Maleimide.[2]

Protocol 3: Characterization by Size-Exclusion Chromatography (SEC)

SEC is a fundamental technique for analyzing the purity, aggregation state, and hydrodynamic size of PEGylated proteins.

Materials:

  • Purified PEGylated protein sample

  • Unmodified protein control

  • SEC column (e.g., Superdex 200)

  • HPLC or UPLC system with UV and/or refractive index (RI) detection

  • Mobile phase (e.g., PBS)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Prepare the PEGylated protein and unmodified control samples in the mobile phase. Centrifuge the samples to remove any particulates.

  • Injection: Inject a defined volume of the sample onto the column.

  • Data Acquisition: Monitor the elution profile using UV absorbance (typically at 280 nm for proteins) and/or RI detection.

  • Data Analysis: Compare the chromatograms of the PEGylated and unmodified proteins. The PEGylated protein will elute earlier due to its larger hydrodynamic radius. The presence of high molecular weight species indicates aggregation.

Protocol 4: Characterization by MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a powerful tool for determining the molecular weight and degree of PEGylation of a bioconjugate.

Materials:

  • Purified PEGylated protein sample

  • MALDI matrix solution (e.g., sinapinic acid in acetonitrile/water with TFA)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample-Matrix Co-crystallization: Mix the PEGylated protein solution with the MALDI matrix solution. Spot a small volume of the mixture onto the MALDI target plate and allow it to air dry.

  • Mass Spectrometer Calibration: Calibrate the mass spectrometer using known protein standards.

  • Data Acquisition: Acquire the mass spectrum of the sample in linear mode for high molecular weight molecules.

  • Data Analysis: The resulting spectrum will show a distribution of peaks, with each peak corresponding to the protein conjugated with a different number of PEG chains. The mass difference between adjacent peaks corresponds to the molecular weight of a single PEG chain. This allows for the determination of the degree of PEGylation.[13][17]

Visualizing the Role of PEG Spacers

Diagrams are invaluable for understanding the complex processes involved in bioconjugation and the mechanism of action of PEGylated therapeutics. The following diagrams were created using the Graphviz DOT language to illustrate key concepts.

Workflow for Antibody-Drug Conjugate (ADC) Preparation using a PEG Linker

ADC_Preparation_Workflow cluster_antibody Antibody Production cluster_payload Payload Synthesis cluster_conjugation Bioconjugation cluster_characterization Characterization mAb Monoclonal Antibody (mAb) Conjugation Conjugation Reaction mAb->Conjugation Drug Cytotoxic Drug PEG_Linker PEG-Linker Synthesis Drug->PEG_Linker Drug_Linker Drug-PEG-Linker PEG_Linker->Drug_Linker Drug_Linker->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC Characterization Analysis (e.g., MS, HPLC) ADC->Characterization

Caption: A generalized workflow for the preparation of an antibody-drug conjugate (ADC) incorporating a PEG linker.

Receptor-Mediated Endocytosis of a PEGylated Antibody-Drug Conjugate

RME_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC PEGylated ADC Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Released_Drug Released Cytotoxic Drug Lysosome->Released_Drug 4. Drug Release (Linker Cleavage) Cell_Death Apoptosis Released_Drug->Cell_Death 5. Cytotoxicity

Caption: The mechanism of action for a targeted PEGylated ADC via receptor-mediated endocytosis.[15][18][19]

Conclusion

PEG spacers are indispensable tools in the field of bioconjugation, offering a versatile and effective means to enhance the therapeutic potential of a wide range of biomolecules. Their ability to improve solubility, stability, and pharmacokinetic profiles, while reducing immunogenicity, has been instrumental in the successful development of numerous approved and investigational drugs. The choice of PEG spacer length and architecture is a critical design parameter that must be carefully optimized to achieve the desired balance between prolonged circulation, target engagement, and payload potency. The quantitative data, detailed protocols, and visual diagrams presented in this guide provide a foundational resource for researchers, scientists, and drug development professionals to harness the full potential of PEG spacers in their bioconjugation strategies. As our understanding of the intricate interplay between PEG spacers and biological systems continues to evolve, so too will the sophistication and efficacy of the next generation of bioconjugates.

References

N-(Amino-PEG3)-N-bis(PEG3-Boc) CAS number and supplier information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-(Amino-PEG3)-N-bis(PEG3-Boc) and its Analogs for Advanced Bioconjugation

This technical guide provides comprehensive information on the branched polyethylene (B3416737) glycol (PEG) linker N-(Amino-PEG3)-N-bis(PEG3-Boc), its closely related analogs, and their applications in research and drug development. Due to the limited availability of specific data for N-(Amino-PEG3)-N-bis(PEG3-Boc), this guide focuses on the well-characterized analog, NH-bis(PEG3-Boc), providing detailed protocols and data that can be adapted for similar branched PEG structures.

Chemical Identity and Supplier Information

A specific CAS number for N-(Amino-PEG3)-N-bis(PEG3-Boc) is not readily found in public databases. However, a structurally similar compound, NH-bis(PEG3-Boc), is well-documented and commercially available.

N-(Amino-PEG3)-N-bis(PEG3-Boc):

  • Supplier: Genprice (CAT: 544-MBS5769564)[1]

NH-bis(PEG3-Boc):

This molecule shares the core branched structure with two Boc-protected PEG3 arms, differing in the third arm, which is a primary amine directly attached to the central nitrogen atom.

PropertyValueReference
CAS Number 2055024-51-4[2]
Molecular Formula C₂₆H₅₃N₃O₁₀[2][3]
Molecular Weight 567.72 g/mol [2][3]
Purity >96%[2][3]
Appearance White to off-white solid[3]
Solubility Soluble in DMSO, DMF, and chlorinated solvents[3]
Suppliers Precise PEG, BenchChem[2][3]

Overview of Branched PEG Linkers

Branched PEG linkers are multi-arm PEG reagents that have gained significant traction in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[4][][6] Compared to their linear counterparts, branched PEGs offer several advantages:

  • Increased Solubility: The compact, globular structure enhances solubility in both aqueous and organic solvents.[]

  • Higher Drug-to-Antibody Ratio (DAR): They allow for the attachment of a higher payload concentration to an antibody without causing aggregation.[8]

  • Improved Pharmacokinetics: The larger hydrodynamic size can lead to reduced renal clearance, prolonging circulation time.[][8]

  • Reduced Immunogenicity: The shielding effect of the branched structure can minimize immune responses.[][8]

Experimental Protocols: Orthogonal Synthesis with NH-bis(PEG3-Boc)

The trifunctional nature of NH-bis(PEG3-Boc) (one primary amine and two Boc-protected amines) makes it an ideal candidate for orthogonal synthesis, allowing for the sequential introduction of different molecules. The following protocols are adapted from a technical guide by BenchChem and can serve as a starting point for N-(Amino-PEG3)-N-bis(PEG3-Boc).[3]

Step 1: Initial Conjugation to the Central Amine

The exposed primary amine of NH-bis(PEG3-Boc) can be functionalized using standard amine-reactive chemistry, such as amide bond formation.

Protocol: Amide Bond Formation

  • Materials:

    • NH-bis(PEG3-Boc)

    • Carboxylic acid-containing molecule (Molecule A)

    • Coupling agents: HATU or HBTU

    • Base: DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure:

    • Dissolve the carboxylic acid-containing molecule (Molecule A, 1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • In a separate flask, dissolve NH-bis(PEG3-Boc) (1.1 eq) in anhydrous DMF.

    • Add the NH-bis(PEG3-Boc) solution to the activated carboxylic acid solution.

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-conjugated product.

G cluster_0 Step 1: Initial Conjugation A Molecule A (COOH) C HATU, DIPEA in DMF A->C B NH-bis(PEG3-Boc) B->C D Mono-conjugated Product (A-NH-bis(PEG3-Boc)) C->D

Initial conjugation workflow.
Step 2: Selective Mono-Deprotection of a Boc Group

Achieving selective removal of a single Boc group is crucial for subsequent orthogonal functionalization. This often requires carefully controlled reaction conditions.

Protocol: Partial Boc Deprotection

  • Materials:

    • Mono-conjugated product from Step 1

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the mono-conjugated product in DCM.

    • Cool the solution to 0°C.

    • Slowly add a solution of TFA in DCM (e.g., 10% v/v). The precise concentration and equivalents of TFA may need to be optimized.

    • Stir the reaction at 0°C and monitor closely by LC-MS.

    • Once the desired level of mono-deprotection is achieved, quench the reaction by adding a mild base, such as saturated aqueous NaHCO₃.

    • Extract the product with DCM, dry the organic layer, and purify by column chromatography to isolate the mono-deprotected product.

Step 3: Second Conjugation

The newly exposed primary amine can be reacted with a second molecule of interest.

Protocol: Second Amide Bond Formation

  • This step follows the same procedure as the initial conjugation (Section 3.1), using the mono-deprotected product as the starting material and a new carboxylic acid-containing molecule (Molecule B).

Step 4: Final Deprotection

The remaining Boc group is removed to expose the final amine for a third conjugation or for the final application.

Protocol: Complete Boc Deprotection

  • Materials:

    • Boc-protected conjugate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected conjugate in a 1:1 mixture of DCM and TFA.[3]

    • Stir the reaction mixture at room temperature for 1-2 hours.[3]

    • Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.[3]

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[3]

    • Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA.[3]

G A A-NH-bis(PEG3-Boc) B Partial Boc Deprotection (TFA/DCM) A->B C Mono-deprotected Intermediate B->C E Second Conjugation (HATU, DIPEA) C->E D Molecule B (COOH) D->E F Di-conjugated Product E->F G Final Boc Deprotection (TFA/DCM) F->G H Final Tri-functionalized Product G->H

Orthogonal synthesis workflow.

Application Highlight: PROTAC Synthesis

A significant application for trifunctional linkers like NH-bis(PEG3-Boc) is in the construction of PROTACs.[3] These heterobifunctional molecules bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein. The branched linker allows for the precise spatial arrangement of the target-binding ligand and the E3 ligase-binding ligand.

G cluster_0 PROTAC Molecule cluster_1 Cellular Machinery TBL Target Binding Ligand Linker Branched PEG Linker (e.g., NH-bis(PEG3-Boc)) TBL->Linker POI Protein of Interest (Target) TBL->POI binds E3L E3 Ligase Ligand Linker->E3L E3 E3 Ubiquitin Ligase E3L->E3 binds Proteasome Proteasome POI->Proteasome Enters E3->POI Ubiquitination Degradation Degradation Proteasome->Degradation

PROTAC mechanism of action.

References

A Deep Dive into the Reactivity of N-(Amino-PEG3)-N-bis(PEG3-Boc): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the primary amine in N-(Amino-PEG3)-N-bis(PEG3-Boc), a versatile branched linker molecule. Its unique structure, featuring a central primary amine and two terminal Boc-protected amines, makes it a valuable tool in the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document will delve into the molecule's chemical properties, factors influencing the reactivity of its primary amine, and detailed experimental protocols for its use.

Core Chemical Properties and Reactivity

N-(Amino-PEG3)-N-bis(PEG3-Boc) is specifically designed for orthogonal synthesis, a strategy that allows for the sequential and selective modification of different functional groups within a molecule.[1] The key to its utility lies in the differential reactivity of its amine groups.

The central primary amine is readily available for reaction, while the two terminal primary amines are rendered unreactive by the presence of tert-butyloxycarbonyl (Boc) protecting groups.[1][2] These Boc groups are stable under a wide range of conditions but can be efficiently removed with acid, such as trifluoroacetic acid (TFA), to expose the terminal amines for subsequent conjugation steps.[1][2]

The polyethylene (B3416737) glycol (PEG) spacers (PEG3) incorporated into the molecule's structure enhance its solubility and hydrophilicity.[1][2] This is particularly advantageous in drug development, as it can improve the pharmacokinetic properties of the resulting conjugate.[1]

Table 1: Physicochemical Properties of N-(Amino-PEG3)-N-bis(PEG3-Boc)

PropertyValue
Chemical Formula C₂₆H₅₃N₃O₁₀
Molecular Weight 567.72 g/mol [2]
Appearance White to off-white solid[2]
Solubility Soluble in DMSO, DMF, and chlorinated solvents[2]
Purity >96%[2]

Understanding the Reactivity of the Central Primary Amine

Common reactions involving the central primary amine include:

  • Amide Bond Formation: This is the most prevalent reaction, where the amine attacks an activated carboxylic acid, such as an NHS ester or a carboxylic acid activated in situ with coupling reagents like HATU or EDC.[1][2]

  • Reductive Amination: The primary amine can react with aldehydes or ketones to form a Schiff base, which is then reduced to a stable secondary amine.[4]

Table 2: Factors Influencing the Reactivity of the Primary Amine

FactorEffect on ReactivityRecommendations
pH The amine must be deprotonated to be nucleophilic. Reaction with NHS esters is optimal at pH 7-9.[3][4] Activation of carboxyl groups with EDC/NHS is most efficient at pH 4.5-6.0.[5]For two-step EDC/NHS couplings, perform activation at a lower pH before adjusting to 7.2-8.5 for the amine reaction.[5] Use non-nucleophilic buffers like PBS or HEPES.[5]
Solvent The choice of solvent can affect the solubility of reactants and the reaction rate.Anhydrous DMF or DCM are commonly used for amide bond formation.[2]
Coupling Reagents The efficiency of amide bond formation with a carboxylic acid depends on the choice of activating agent.HATU and HBTU are effective coupling agents.[2] EDC in combination with NHS is also a standard method.[6] Ensure coupling reagents are fresh and stored properly.[5]
Steric Hindrance Sterically hindered reaction sites on the coupling partner can slow down the reaction.Consider increasing reaction time or temperature.[5]
Temperature Higher temperatures can increase the reaction rate but may also lead to side reactions.Most reactions are carried out at room temperature.[1][2]

Experimental Protocols

The following are detailed methodologies for the key reactions involving N-(Amino-PEG3)-N-bis(PEG3-Boc). These should be considered as starting points and may require optimization based on the specific substrates.

Protocol 1: Amide Bond Formation with the Central Primary Amine

This protocol describes the coupling of a carboxylic acid-containing molecule to the central primary amine of N-(Amino-PEG3)-N-bis(PEG3-Boc) using HATU as the coupling agent.[2]

Materials:

  • N-(Amino-PEG3)-N-bis(PEG3-Boc)

  • Carboxylic acid-containing molecule of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃, water, and brine

  • Anhydrous Na₂SO₄

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid-containing molecule (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve N-(Amino-PEG3)-N-bis(PEG3-Boc) (1.1 eq) in anhydrous DMF.

  • Add the solution of N-(Amino-PEG3)-N-bis(PEG3-Boc) to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting conjugate by column chromatography on silica gel.

Protocol 2: Complete Deprotection of Boc Groups

This protocol describes the removal of both Boc protecting groups to expose the two terminal primary amines.[2]

Materials:

  • Boc-protected conjugate from Protocol 1

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

Procedure:

  • Dissolve the Boc-protected conjugate in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • To ensure complete removal of residual TFA, co-evaporate the residue with DCM (3x). The resulting di-amine can be used in the next step.

Protocol 3: Selective Mono-Deprotection of a Boc Group

Achieving selective removal of only one of the two Boc groups is crucial for orthogonal synthesis and requires carefully controlled conditions.[2]

Materials:

  • Bis-Boc protected conjugate

  • Anhydrous DCM

  • Pre-chilled solution of TFA in DCM (e.g., 10% v/v)

Procedure:

  • Dissolve the bis-Boc protected conjugate (1.0 eq) in anhydrous DCM at 0 °C.

  • Slowly add a pre-chilled solution of 10% TFA in DCM (1.5 eq).

  • Stir the reaction at 0 °C and carefully monitor the progress by TLC or LC-MS to maximize the formation of the mono-deprotected product while minimizing the formation of the di-deprotected species.

  • Once the desired conversion is reached, quench the reaction by adding a weak base (e.g., saturated aqueous NaHCO₃).

  • Extract the product with DCM, dry the organic layer, and concentrate.

  • Purify the mono-deprotected product from the starting material and the di-deprotected byproduct using column chromatography or reverse-phase HPLC.

Visualization of Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships involving N-(Amino-PEG3)-N-bis(PEG3-Boc).

Orthogonal_Synthesis_Workflow cluster_step1 Step 1: Initial Conjugation cluster_step2 Step 2: Selective Mono-Deprotection cluster_step3 Step 3: Second Conjugation Molecule_A Molecule A (Carboxylic Acid) Conjugate1 Molecule A - Linker (Bis-Boc Protected) Molecule_A->Conjugate1 HATU, DIPEA Linker N-(Amino-PEG3)-N-bis(PEG3-Boc) Linker->Conjugate1 Mono_Deprotected Molecule A - Linker (Mono-Amine) Conjugate1->Mono_Deprotected Controlled TFA Final_Product Molecule B - Linker - Molecule A (Asymmetric Conjugate) Mono_Deprotected->Final_Product Molecule_B Molecule B (Carboxylic Acid) Molecule_B->Final_Product HATU, DIPEA PROTAC_Synthesis_Logic E3_Ligand E3 Ligase Ligand (with COOH) Intermediate E3 Ligand - Linker (Bis-Boc Protected) E3_Ligand->Intermediate Linker N-(Amino-PEG3)-N-bis(PEG3-Boc) Linker->Intermediate Amide Coupling Deprotection Full Boc Deprotection (TFA) Intermediate->Deprotection Activated_Linker E3 Ligand - Linker (Di-amine) Deprotection->Activated_Linker PROTAC Final PROTAC Molecule Activated_Linker->PROTAC POI_Ligand Protein of Interest Ligand (e.g., with NHS ester) POI_Ligand->PROTAC Second Conjugation (x2) Experimental_Monitoring_Workflow cluster_conjugation1 Initial Conjugation cluster_deprotection Boc Deprotection cluster_conjugation2 Final Conjugation Start1 Reactants: Linker + Molecule A Reaction1 Amide Coupling Start1->Reaction1 Product1 Bis-Boc Conjugate Reaction1->Product1 Monitor1 Monitoring: HPLC, LC-MS, TLC Reaction1->Monitor1 Reaction2 Add TFA Product1->Reaction2 Product2 Deprotected Conjugate Reaction2->Product2 Monitor2 Monitoring: NMR (loss of Boc signal), HPLC, Ninhydrin test Reaction2->Monitor2 Reaction3 Amide Coupling with Molecule B Product2->Reaction3 Product3 Final Product Reaction3->Product3 Monitor3 Monitoring: SEC-HPLC, MS, UV-Vis Reaction3->Monitor3

References

Methodological & Application

Application Note & Protocol: Facile Boc Deprotection of N-(Amino-PEG3)-N-bis(PEG3-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis, bioconjugation, and the development of complex therapeutic molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] Its widespread use stems from its stability in a variety of reaction conditions and its clean, efficient removal under acidic conditions.[1][3]

The molecule N-(Amino-PEG3)-N-bis(PEG3-Boc) is a branched linker featuring a central primary amine and two terminal Boc-protected amines. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and provide flexibility.[4] This application note provides detailed protocols for the complete deprotection of the two terminal Boc groups, yielding a trifunctional PEG linker with three primary amines, ready for subsequent conjugation steps. The most common and effective methods, using Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl), are presented.[5][6]

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed process involving three key steps:

  • Protonation: The carbamate (B1207046) oxygen is protonated by a strong acid (e.g., TFA or HCl).[1][7]

  • Fragmentation: The protonated intermediate fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid.[7][8]

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine.[7][8] The liberated amine is then protonated by the excess acid in the medium, typically yielding an ammonium (B1175870) salt (e.g., trifluoroacetate (B77799) or hydrochloride salt).[7]

G cluster_mech Mechanism of Boc Deprotection BocAmine Boc-Protected Amine (R-NH-Boc) Protonated Protonated Intermediate BocAmine->Protonated + H⁺ (Acid) CarbamicAcid Carbamic Acid (R-NH-COOH) Protonated->CarbamicAcid Fragmentation (- tert-butyl cation) CarbamicAcid->inv1 Decarboxylation (- CO₂) FreeAmine Free Amine Salt (R-NH₃⁺ X⁻) inv1->FreeAmine

Caption: Acid-catalyzed mechanism for Boc group removal.

Experimental Protocols

Two primary protocols for Boc deprotection are provided below. The choice of method may depend on the sensitivity of other functional groups in the molecule and downstream application requirements.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This is the most common method, utilizing a solution of TFA in an anhydrous solvent like Dichloromethane (DCM).[5][9]

Materials:

  • N-(Amino-PEG3)-N-bis(PEG3-Boc)

  • Anhydrous Dichloromethane (DCM)[10]

  • Trifluoroacetic Acid (TFA)[10]

  • Toluene (B28343) (optional, for co-evaporation)[5]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether (optional, for precipitation)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the N-(Amino-PEG3)-N-bis(PEG3-Boc) substrate in anhydrous DCM (e.g., to a concentration of 0.1-0.2 M) in a round-bottom flask.[5]

  • Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add an equal volume of TFA (for a 50% v/v solution).[2][4] For substrates sensitive to strong acid, a lower concentration (e.g., 20-25% TFA in DCM) may be used.[5][11]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[5]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-4 hours).[4][5] The deprotected product will be more polar and should have a lower Rf value on TLC.

  • Work-up: Upon completion, choose one of the following work-up procedures:

    • Aqueous Work-up: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA. To remove residual TFA, co-evaporate with toluene (3 times).[5] b. Dissolve the residue in DCM and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.[1] c. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[1]

    • Precipitation: a. Concentrate the reaction mixture to a small volume. b. Add cold diethyl ether to precipitate the product as the trifluoroacetate salt.[1] c. Collect the solid by filtration, wash with additional cold diethyl ether, and dry under vacuum.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is an excellent alternative to TFA and is known for its efficiency.[6]

Materials:

  • N-(Amino-PEG3)-N-bis(PEG3-Boc)

  • 4M HCl in 1,4-Dioxane solution[1][6]

  • Diethyl ether

  • Standard laboratory glassware for filtration

Procedure:

  • Reaction Setup: Suspend or dissolve the N-(Amino-PEG3)-N-bis(PEG3-Boc) substrate in a 4M solution of HCl in 1,4-dioxane.[1]

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours.[1]

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.[1]

  • Work-up: Upon completion, the product will often precipitate as the hydrochloride salt.[1] a. Collect the solid product by filtration. b. Wash the collected solid thoroughly with a solvent like diethyl ether to remove any non-polar impurities.[1] c. Dry the product under vacuum. The resulting hydrochloride salt can often be used directly in subsequent steps.

Data Presentation: Comparison of Deprotection Conditions

The efficiency of Boc deprotection can be influenced by the choice of acid and reaction time. The following table summarizes comparative data for typical Boc deprotection reactions.

ReagentConcentrationSolventTime (min)Product Purity (%)Cite
TFA50%DCM5~78[10]
TFA50%DCM60>95[10]
HCl4M1,4-Dioxane5~80[10]
HCl4M1,4-Dioxane60>95[10]

Visualizations

Overall Reaction Scheme

G Start N-(Amino-PEG3)-N-bis(PEG3-Boc) Reagents Start->Reagents Product Tris-Amine PEG Linker (as salt) Reagents->Product TFA / DCM or HCl / Dioxane

Caption: General reaction scheme for Boc deprotection.

Experimental Workflow Diagram

G start Dissolve Substrate in Anhydrous DCM cool Cool to 0°C (Ice Bath) start->cool add_acid Add Deprotection Reagent (e.g., TFA) cool->add_acid react Stir and Warm to RT (1-4 hours) add_acid->react monitor Monitor by TLC / LC-MS react->monitor complete Is Reaction Complete? monitor->complete complete->react No workup Work-up (Evaporation & Neutralization or Precipitation) complete->workup Yes purify Isolate Final Product workup->purify end Deprotected Amine Salt purify->end

Caption: Experimental workflow for Boc deprotection of PEG linkers.[5]

References

Application Note: Site-Specific Peptide Conjugation to a Branched PEG Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the site-specific conjugation of a peptide to the central amine of N-(Amino-PEG3)-N-bis(PEG3-Boc). This branched linker is a valuable tool in drug development, enabling the creation of complex bioconjugates such as Proteolysis Targeting Chimeras (PROTACs) and other multi-functional therapeutic agents. The protocol outlines the activation of a peptide's C-terminal carboxylic acid using N-hydroxysuccinimide (NHS) ester chemistry, followed by conjugation to the linker's primary amine. Additionally, this note includes representative data, purification methods, and diagrams illustrating the experimental workflow and a relevant biological pathway.

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized strategy to enhance the therapeutic properties of peptides and proteins.[1] PEGylation can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing solubility, extending circulation half-life, and reducing immunogenicity.[1][2][3] The N-(Amino-PEG3)-N-bis(PEG3-Boc) linker offers a unique branched structure with a central primary amine for initial conjugation and two terminal amines protected by tert-butyloxycarbonyl (Boc) groups.[4][5] This architecture allows for a controlled, stepwise approach to synthesizing complex molecules. For instance, a peptide can be conjugated to the central amine, and following deprotection of the Boc groups, other molecules like targeting ligands or E3 ligase recruiters can be attached to the terminal amines.[4][6] This methodology is particularly relevant in the development of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins via the ubiquitin-proteasome system.[7]

Experimental Workflow

The overall workflow for conjugating a peptide to N-(Amino-PEG3)-N-bis(PEG3-Boc) involves three main stages: activation of the peptide, conjugation to the PEG linker, and purification of the final conjugate.

G Peptide Peptide Synthesis (with C-terminal carboxyl group) Activation Peptide Activation (EDC/NHS Chemistry) Peptide->Activation Conjugation Conjugation Reaction Activation->Conjugation Linker N-(Amino-PEG3)-N-bis(PEG3-Boc) Linker->Conjugation Purification Purification (RP-HPLC) Conjugation->Purification Characterization Characterization (LC-MS, MALDI-TOF) Purification->Characterization

Figure 1: Experimental workflow for peptide-PEG conjugation.

Experimental Protocols

Materials
  • Peptide with a C-terminal carboxylic acid

  • N-(Amino-PEG3)-N-bis(PEG3-Boc)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • 0.1 M MES buffer (pH 6.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (B52724) (ACN)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., LC-MS or MALDI-TOF)

Peptide Activation

This protocol describes the activation of the peptide's C-terminal carboxyl group to form an NHS ester.

  • Dissolve the peptide in anhydrous DMF to a final concentration of 10 mg/mL.

  • Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the peptide solution.

  • Stir the reaction mixture at room temperature for 1 hour. The reaction progress can be monitored by LC-MS to confirm the formation of the NHS ester.

Conjugation of Activated Peptide to N-(Amino-PEG3)-N-bis(PEG3-Boc)

This protocol details the conjugation of the NHS-activated peptide to the central primary amine of the PEG linker.

  • In a separate vial, dissolve N-(Amino-PEG3)-N-bis(PEG3-Boc) (1.2 equivalents) in anhydrous DMF.

  • Add the solution of the activated peptide to the linker solution.

  • Add DIPEA (2 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction mixture at room temperature for 4 to 16 hours. The progress of the conjugation can be monitored by RP-HPLC.

Purification of the Peptide-PEG Conjugate

The crude reaction mixture is purified by RP-HPLC to isolate the desired peptide-PEG conjugate.

  • Acidify the reaction mixture with 0.1% TFA.

  • Inject the mixture onto a C18 RP-HPLC column.

  • Elute the conjugate using a gradient of 0.1% TFA in water (Mobile Phase A) and 0.1% TFA in acetonitrile (Mobile Phase B). A typical gradient is 5-95% B over 30 minutes.

  • Collect fractions and analyze by mass spectrometry to identify the desired product.

  • Pool the fractions containing the pure conjugate and lyophilize.

Quantitative Data

The efficiency of peptide conjugation reactions can vary depending on the specific peptide sequence, linker, and reaction conditions. The following table provides representative data for a typical peptide-PEG conjugation reaction using NHS ester chemistry.

ParameterValueMethod of Determination
Peptide Purity (pre-conjugation)>95%RP-HPLC
Conjugation Efficiency70-85%RP-HPLC (based on consumption of starting peptide)
Final Conjugate Purity>98%RP-HPLC
Overall Yield40-60%Gravimetric analysis after lyophilization
Identity ConfirmationExpected Mass ± 1 DaMass Spectrometry (LC-MS or MALDI-TOF)

Note: The values in this table are representative and may vary for different peptide sequences and reaction scales.

Application in PROTAC Development

The resulting peptide-(PEG3)-N-bis(PEG3-Boc) conjugate is a key intermediate in the synthesis of PROTACs. After deprotection of the Boc groups using an acid such as TFA, the two newly exposed terminal amines can be conjugated to an E3 ligase ligand. The final PROTAC molecule can then simultaneously bind to a target protein (via the peptide) and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC-Mediated Protein Degradation Pathway

G cluster_0 PROTAC Action cluster_1 Ubiquitin-Proteasome System PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex binds POI Target Protein (POI) POI->Ternary_Complex binds E3_Ligase->Ternary_Complex binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Figure 2: PROTAC-mediated protein degradation pathway.

This diagram illustrates how a PROTAC molecule facilitates the formation of a ternary complex between a target protein and an E3 ubiquitin ligase.[4] This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.

Conclusion

The site-specific conjugation of peptides to branched PEG linkers like N-(Amino-PEG3)-N-bis(PEG3-Boc) is a powerful technique for the development of advanced therapeutics. The protocols and data presented in this application note provide a framework for researchers to successfully synthesize and purify these complex bioconjugates. The ability to create multi-functional molecules using this approach opens up new avenues for targeted drug delivery and protein degradation strategies.

References

Application Notes: N-(Amino-PEG3)-N-bis(PEG3-Boc) for Dual Drug Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of Antibody-Drug Conjugates (ADCs) has revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies with the potency of cytotoxic drugs. To further enhance therapeutic efficacy, overcome drug resistance, and target heterogeneous tumors, there is growing interest in dual-drug ADCs that can deliver two distinct payloads to cancer cells.[1][2] Branched linkers are pivotal in this strategy, enabling the attachment of multiple drug molecules to a single antibody, thereby increasing the drug-to-antibody ratio (DAR).[2][3]

N-(Amino-PEG3)-N-bis(PEG3-Boc) is a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for the sequential conjugation of two different molecules. Its structure features a central primary amine and two terminal Boc-protected amines. This configuration allows for a controlled, stepwise conjugation process: the central amine can be coupled to a targeting moiety like an antibody, followed by deprotection of the Boc groups to reveal two primary amines for the attachment of one or two different drug payloads. The PEG spacers enhance solubility, reduce aggregation, and improve the pharmacokinetic profile of the final ADC.[4][]

These application notes provide a comprehensive guide and detailed protocols for utilizing N-(Amino-PEG3)-N-bis(PEG3-Boc) to create dual-drug ADCs.

Principle of Dual Drug Conjugation using N-(Amino-PEG3)-N-bis(PEG3-Boc)

The core strategy involves a three-stage process:

  • Antibody-Linker Conjugation: The central primary amine of the N-(Amino-PEG3)-N-bis(PEG3-Boc) linker is covalently attached to the antibody. This is typically achieved by targeting lysine (B10760008) residues on the antibody through their primary amines, often after activating the antibody's carboxyl groups using EDC/NHS chemistry.

  • Boc Deprotection: The tert-Butyloxycarbonyl (Boc) protecting groups on the two terminal amines of the linker are removed under acidic conditions, exposing two reactive primary amines.

  • Sequential Drug Conjugation: Two different drug payloads (Drug 1 and Drug 2), functionalized with amine-reactive groups (e.g., NHS esters), are sequentially or simultaneously conjugated to the newly exposed amines on the linker. This results in a dual-drug ADC with the potential for a synergistic therapeutic effect.

Data Presentation

The following tables summarize representative data for the synthesis and characterization of a dual-drug ADC using a branched PEG linker.

Table 1: Key Reagent and Reaction Parameters

ParameterRecommended ValueNotes
Antibody Concentration5-10 mg/mLHigher concentrations may lead to aggregation.
Linker:Antibody Molar Ratio10:1 to 20:1Optimization may be required depending on the antibody.
Drug:Linker Molar Ratio2:1 to 5:1 per amineA slight excess ensures efficient conjugation.
Boc Deprotection ReagentTrifluoroacetic acid (TFA) in DCMStandard and efficient method for Boc removal.[4]
Conjugation Reaction Time1-4 hoursMonitor reaction progress for optimization.
Quenching Reagent1 M Tris-HCl, pH 8.0To stop the conjugation reaction.

Table 2: Characterization of a Hypothetical Dual-Drug ADC (Antibody-Linker-Drug1-Drug2)

Characterization MethodParameter MeasuredResult
UV-Vis SpectroscopyAverage Total DAR3.8
Hydrophobic Interaction Chromatography (HIC)DAR DistributionPeaks corresponding to DAR 2, 4, and 6 observed.
Mass Spectrometry (LC-MS)DAR for Drug 1 (DAR1)1.9
DAR for Drug 2 (DAR2)1.9
Purity>95%
Size Exclusion Chromatography (SEC)Aggregation<5%
Cell-Based Cytotoxicity AssayIC50 on Target Cell Line0.5 nM

Visualizations

Dual_Drug_ADC_Workflow cluster_0 Step 1: Antibody-Linker Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Dual Drug Conjugation cluster_3 Step 4: Purification & Characterization A Antibody C EDC/NHS Activation A->C Activate Carboxyls B N-(Amino-PEG3)-N-bis(PEG3-Boc) D Antibody-Linker Conjugate (Boc-protected) B->D C->D Amide Bond Formation E TFA Treatment D->E F Antibody-Linker Conjugate (Deprotected Amines) E->F I Dual-Drug ADC F->I G Drug 1 (NHS-activated) G->I Sequential or Simultaneous Addition H Drug 2 (NHS-activated) H->I J Purification (SEC/HIC) I->J K Characterization (MS, UV-Vis) J->K

Caption: Workflow for dual drug ADC synthesis.

ADC_Mechanism_of_Action cluster_0 Extracellular cluster_1 Intracellular ADC Dual-Drug ADC Receptor Tumor Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug1 Drug 1 Lysosome->Drug1 4. Payload Release Drug2 Drug 2 Lysosome->Drug2 4. Payload Release DNA_Damage DNA Damage Drug1->DNA_Damage 5a. Action Microtubule_Disruption Microtubule Disruption Drug2->Microtubule_Disruption 5b. Action Apoptosis Apoptosis DNA_Damage->Apoptosis 6. Cell Death Microtubule_Disruption->Apoptosis 6. Cell Death

Caption: General mechanism of action for a dual-drug ADC.

Experimental Protocols

Protocol 1: Boc Deprotection of N-(Amino-PEG3)-N-bis(PEG3-Boc)

This protocol describes the removal of the Boc protecting groups to expose the two terminal primary amines.

Materials:

  • N-(Amino-PEG3)-N-bis(PEG3-Boc)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve N-(Amino-PEG3)-N-bis(PEG3-Boc) in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection reaction by LC-MS until the starting material is consumed.[4]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the deprotected linker, N-(Amino-PEG3)-N-bis(PEG3-amine).

Protocol 2: Conjugation of the Linker to a Monoclonal Antibody

This protocol details the attachment of the central amine of the linker to the antibody via lysine residues.

Materials:

  • Monoclonal Antibody (mAb) in PBS, pH 7.4

  • N-(Amino-PEG3)-N-bis(PEG3-Boc)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching solution (1 M Tris buffer, pH 8.0)

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Antibody Preparation: Adjust the antibody concentration to 5-10 mg/mL in PBS, pH 7.4.

  • Linker Activation (Optional, for Amide Coupling): While the linker has a primary amine, for robust conjugation to antibody lysines, one would typically functionalize the linker first. However, for targeting antibody carboxyl groups (less common), the following would apply: Dissolve the linker, EDC, and NHS in anhydrous DMSO.

  • Conjugation to Antibody Lysines: Prepare the antibody at 5-10 mg/mL in PBS, pH 7.4. Add a 10-fold molar excess of NHS-activated linker solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v). Incubate for 1-2 hours at room temperature.

  • Quenching: Add the quenching solution to stop the reaction.

  • Purification: Purify the antibody-linker conjugate using a pre-equilibrated SEC column to remove excess linker and reagents.

  • Characterization: Determine the concentration of the conjugate using a spectrophotometer at 280 nm.

Protocol 3: Sequential Dual Drug Conjugation to the Antibody-Linker Construct

This protocol outlines the attachment of two different drug payloads to the deprotected antibody-linker construct.

Materials:

  • Boc-deprotected Antibody-Linker conjugate

  • Drug 1 with NHS-ester functionality

  • Drug 2 with NHS-ester functionality

  • Anhydrous DMSO

  • Purification system (e.g., HIC or SEC)

Procedure:

  • Preparation: Prepare the deprotected antibody-linker conjugate at 2-5 mg/mL in PBS, pH 7.4-8.0.

  • Drug 1 Conjugation: Dissolve Drug 1-NHS ester in DMSO to a stock concentration of 10 mM. Add a 2- to 5-fold molar excess of Drug 1-NHS to the antibody-linker solution. Incubate for 1 hour at room temperature with gentle mixing.

  • Intermediate Purification (Optional): To control the stoichiometry, purify the Antibody-Linker-Drug 1 conjugate using SEC to remove unreacted Drug 1.

  • Drug 2 Conjugation: Dissolve Drug 2-NHS ester in DMSO to a stock concentration of 10 mM. Add a 2- to 5-fold molar excess of Drug 2-NHS to the Antibody-Linker-Drug 1 solution. Incubate for 1 hour at room temperature.

  • Final Purification: Purify the final dual-drug ADC using HIC to separate species with different DARs or SEC to remove small molecule impurities.

  • Characterization:

    • Determine the final protein concentration (A280).

    • Calculate the DAR for each drug and the total DAR using UV-Vis spectroscopy or mass spectrometry.[][7]

    • Assess the level of aggregation by SEC.

    • Confirm the identity and purity of the conjugate by mass spectrometry.

Conclusion

N-(Amino-PEG3)-N-bis(PEG3-Boc) is a versatile and powerful tool for the construction of dual-drug ADCs. Its branched structure and orthogonal protecting groups allow for a controlled and sequential conjugation strategy, enabling the creation of homogeneous and well-defined therapeutic candidates. The protocols and data presented here provide a framework for researchers to develop novel dual-payload ADCs with the potential for enhanced therapeutic outcomes. Careful optimization of reaction conditions and thorough characterization of the final conjugate are critical for successful development.

References

Step-by-Step Guide for PROTAC Synthesis with a Branched PEG Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed, step-by-step guide for the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing a branched polyethylene (B3416737) glycol (PEG) linker. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[1][2] The linker component is critical for the successful formation of a stable ternary complex between the POI and the E3 ligase, ultimately dictating the efficacy of the PROTAC.[1][3] Branched PEG linkers offer the advantage of multivalency, allowing for the potential attachment of multiple warheads or the exploration of complex spatial orientations to optimize ternary complex formation.

This guide will focus on a modular synthetic approach using a commercially available three-arm branched PEG linker, enabling the sequential conjugation of a warhead (POI-binding ligand) and an E3 ligase ligand.

Overview of the Synthetic Strategy

The synthesis of a PROTAC with a branched PEG linker can be approached in a modular fashion, which allows for flexibility in the choice of warhead and E3 ligase ligand. The general workflow involves the following key stages:

  • Functionalization of the Branched PEG Linker: This step involves the selective activation of one of the linker's arms to enable directional conjugation.

  • Conjugation of the First Ligand (Warhead or E3 Ligase Ligand): The first binding moiety is covalently attached to the activated arm of the linker.

  • Activation of the Remaining Linker Arms: The other arms of the branched linker are then activated for the subsequent conjugation.

  • Conjugation of the Second Ligand (E3 Ligase Ligand or Warhead): The second binding moiety is attached to the newly activated arms.

  • Purification and Characterization of the Final PROTAC: The synthesized PROTAC is purified to a high degree and its identity and purity are confirmed.

PROTAC_Synthesis_Workflow cluster_0 Synthesis Phase cluster_1 Purification & Analysis Branched_PEG_Linker Branched PEG Linker (e.g., 3-arm PEG with Amine and Carboxyl groups) Activate_Arm_1 Activate First Arm (e.g., EDC/NHS coupling) Branched_PEG_Linker->Activate_Arm_1 Conjugate_Ligand_1 Conjugate Ligand 1 (Warhead or E3 Ligase Ligand) Activate_Arm_1->Conjugate_Ligand_1 Intermediate_1 PROTAC Intermediate 1 Conjugate_Ligand_1->Intermediate_1 Activate_Arm_2_3 Activate Remaining Arms (e.g., Deprotection) Intermediate_1->Activate_Arm_2_3 Conjugate_Ligand_2 Conjugate Ligand 2 (E3 Ligase Ligand or Warhead) Activate_Arm_2_3->Conjugate_Ligand_2 Crude_PROTAC Crude PROTAC Conjugate_Ligand_2->Crude_PROTAC Purification Purification (e.g., Preparative HPLC) Crude_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_PROTAC Final Pure PROTAC Characterization->Final_PROTAC

Fig. 1: Experimental workflow for PROTAC synthesis.

Materials and Reagents

  • Branched PEG Linker: A commercially available three-arm PEG linker with orthogonal functional groups is recommended. For this protocol, we will use a hypothetical but representative linker: 3-Arm PEG-(Amine, (Carboxyl)_2) . This linker has one primary amine and two carboxylic acid termini.

  • Warhead: A molecule that binds to the protein of interest (POI) and contains a suitable functional group for conjugation (e.g., a primary amine or a carboxylic acid).

  • E3 Ligase Ligand: A molecule that binds to an E3 ubiquitin ligase (e.g., derivatives of Thalidomide for Cereblon or VH032 for VHL) with a functional group for conjugation.

  • Coupling Reagents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

    • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Bases:

    • N,N-Diisopropylethylamine (DIPEA)

    • Triethylamine (TEA)

  • Solvents:

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Anhydrous Dichloromethane (DCM)

    • Acetonitrile (B52724) (ACN) for HPLC

    • Water (HPLC grade)

  • Other Reagents:

    • Trifluoroacetic acid (TFA)

    • Boc-anhydride (if protection is needed)

    • Piperidine (for Fmoc deprotection if applicable)

  • Purification Supplies:

    • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

    • Silica (B1680970) gel for flash chromatography (if needed)

  • Analytical Instruments:

    • Liquid Chromatography-Mass Spectrometry (LC-MS)

    • Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Protocols

This protocol describes a two-directional synthesis starting with the conjugation of an amine-containing warhead to one of the carboxylic acid arms of the branched PEG linker, followed by the conjugation of an amine-containing E3 ligase ligand to the remaining carboxylic acid arm and the primary amine of the linker.

Step 1: Synthesis of Warhead-Linker Intermediate

This step involves the formation of an amide bond between one of the carboxylic acid groups of the branched PEG linker and an amine-functionalized POI ligand (Warhead-NH2).

Protocol:

  • Dissolve the 3-Arm PEG-(Amine, (Carboxyl)_2) linker (1.0 equivalent) in anhydrous DMF.

  • Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid groups.

  • In a separate flask, dissolve the amine-functionalized warhead (Warhead-NH2) (0.9 equivalents to favor mono-substitution) in anhydrous DMF.

  • Slowly add the warhead solution to the activated linker solution.

  • Add DIPEA (2.0 equivalents) to the reaction mixture and stir at room temperature for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the mono-substituted Warhead-Linker intermediate.

ParameterValue
Reactants
3-Arm PEG-(Amine, (Carboxyl)2)1.0 equiv
Warhead-NH20.9 equiv
EDC1.2 equiv
NHS1.2 equiv
DIPEA2.0 equiv
Reaction Conditions
SolventAnhydrous DMF
TemperatureRoom Temperature
Duration12-16 hours
Expected Outcome
Yield 60-75%
Purity (by LC-MS) >90%
Step 2: Synthesis of the Final PROTAC

This step involves the conjugation of the amine-containing E3 ligase ligand (E3-NH2) to the remaining carboxylic acid group and the primary amine of the Warhead-Linker intermediate. This can be a one-pot reaction if both remaining functional groups are to be coupled with the same ligand, or a stepwise process if different moieties are to be attached. Here, we describe a one-pot reaction for simplicity.

Protocol:

  • Dissolve the purified Warhead-Linker intermediate (1.0 equivalent) in anhydrous DMF.

  • Add EDC (2.4 equivalents) and NHS (2.4 equivalents) to activate the remaining carboxylic acid group and to facilitate the coupling to the amine group.

  • In a separate flask, dissolve the amine-containing E3 ligase ligand (E3-NH2) (2.2 equivalents) in anhydrous DMF.

  • Slowly add the E3 ligase ligand solution to the activated intermediate solution.

  • Add DIPEA (4.0 equivalents) to the reaction mixture.

  • Stir the reaction at 40°C for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and directly purify by preparative HPLC.

ParameterValue
Reactants
Warhead-Linker Intermediate1.0 equiv
E3-NH22.2 equiv
EDC2.4 equiv
NHS2.4 equiv
DIPEA4.0 equiv
Reaction Conditions
SolventAnhydrous DMF
Temperature40°C
Duration24 hours
Expected Outcome
Yield 30-50%
Purity (by HPLC) >95%
Step 3: Purification and Characterization

Purification:

The final PROTAC is purified by reverse-phase preparative HPLC. A gradient of acetonitrile in water with 0.1% TFA is commonly used. Fractions containing the desired product are collected, combined, and lyophilized to yield the final PROTAC as a white solid.

Characterization:

  • LC-MS: To confirm the molecular weight of the final PROTAC.

  • ¹H and ¹³C NMR: To confirm the structure of the final PROTAC. The spectra should be consistent with the proposed structure, showing signals corresponding to the warhead, the E3 ligase ligand, and the PEG linker.

PROTAC-Mediated Protein Degradation Pathway

The synthesized PROTAC functions by hijacking the cell's ubiquitin-proteasome system.

PROTAC_Pathway cluster_0 Cellular Environment PROTAC PROTAC PROTAC->PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitinated_POI Poly-ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex recruited Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome recognized by Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI degrades

Fig. 2: PROTAC-mediated protein degradation pathway.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of a representative PROTAC using a branched PEG linker.

Table 1: Summary of Synthetic and Analytical Data

StepIntermediate/ProductMolecular Weight (Expected)Yield (%)Purity (by LC-MS/HPLC)
1Warhead-Linker IntermediateVaries based on warhead65>90%
2Final PROTACVaries based on ligands40>95%

Table 2: Characterization Data

TechniqueObservation
LC-MS A single major peak with the expected m/z corresponding to the [M+H]⁺ ion of the final PROTAC.
¹H NMR Resonances corresponding to the aromatic and aliphatic protons of the warhead, E3 ligase ligand, and the characteristic ethylene (B1197577) glycol protons of the PEG linker.
¹³C NMR Carbon signals consistent with the structures of the warhead, E3 ligase ligand, and the PEG linker.

Conclusion

This application note provides a comprehensive guide for the synthesis of PROTACs using a branched PEG linker. The modular approach described allows for the flexible assembly of a diverse range of PROTACs. The detailed protocols for synthesis, purification, and characterization will enable researchers to efficiently produce high-quality PROTACs for biological evaluation. The use of branched PEG linkers opens up new avenues for PROTAC design, potentially leading to the development of more potent and selective protein degraders.

References

Application Notes and Protocols for N-(Amino-PEG3)-N-bis(PEG3-Boc) in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Amino-PEG3)-N-bis(PEG3-Boc) is a versatile, branched heterobifunctional linker designed for advanced applications in targeted drug delivery and bioconjugation.[1] Its unique architecture, featuring a central primary amine and two terminal amines protected by tert-butyloxycarbonyl (Boc) groups, allows for a controlled, stepwise conjugation strategy. The polyethylene (B3416737) glycol (PEG) chains enhance aqueous solubility, improve pharmacokinetic properties, and provide a flexible spacer, making this linker a valuable tool in the synthesis of complex therapeutic constructs like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2]

The central amine serves as an initial attachment point for a targeting ligand or a drug molecule. Subsequent removal of the acid-labile Boc protecting groups under mild conditions exposes two terminal primary amines, which can then be conjugated to additional molecules, such as cytotoxic payloads or E3 ligase ligands.[3][4] This modular approach enables the creation of precisely defined bioconjugates with a high degree of control over their composition and structure.[5]

Physicochemical Properties

A clear understanding of the physicochemical properties of N-(Amino-PEG3)-N-bis(PEG3-Boc) is essential for its effective application in synthesis and drug delivery system design.

PropertyValueReference(s)
Chemical Formula C₂₆H₅₃N₃O₁₀[4]
Molecular Weight 567.72 g/mol [4]
Appearance White to off-white solid[4]
Purity >96%[4]
Solubility Soluble in DMSO, DMF, and chlorinated solvents[4]
Storage Conditions Store at -20°C, protect from light[6]

Key Applications and Quantitative Data

The primary applications of N-(Amino-PEG3)-N-bis(PEG3-Boc) are in the development of PROTACs and ADCs. While specific quantitative data for conjugates synthesized with this exact linker is not extensively available in public literature, the following tables present representative data from studies using similar branched PEG linkers to illustrate the expected performance enhancements.

Table 1: Representative In Vitro Efficacy of PROTACs with Branched PEG Linkers
ParameterRepresentative ValueDescriptionReference(s)
Binding Affinity (Kd) to Target 10-100 nMThe concentration of PROTAC required to bind to 50% of the target protein of interest (POI).[7]
Binding Affinity (Kd) to E3 Ligase 50-500 nMThe concentration of PROTAC required to bind to 50% of the E3 ubiquitin ligase.[7]
DC₅₀ (Degradation Concentration) 1-50 nMThe concentration of PROTAC required to induce 50% degradation of the target protein.[7][8]
Dₘₐₓ (Maximum Degradation) >90%The maximum percentage of target protein degradation achievable with the PROTAC.[7][8]
Cell Viability (IC₅₀) 5-100 nMThe concentration of PROTAC that causes 50% inhibition of cancer cell viability.[7]
Table 2: Representative Physicochemical and In Vivo Properties of ADCs with Branched PEG Linkers
ParameterRepresentative ValueDescriptionReference(s)
Drug-to-Antibody Ratio (DAR) 2-4The average number of drug molecules conjugated to a single antibody. This linker allows for a potential DAR of 2 from a single attachment site.[9][10][11]
In Vitro Cytotoxicity (IC₅₀) 0.1-10 nMThe concentration of the ADC required to kill 50% of target cancer cells in vitro.[12]
**Plasma Half-Life (t₁₂) **150-250 hoursThe time required for the concentration of the ADC in the blood plasma to reduce by half.[13]
Tumor Growth Inhibition (in vivo) >80%The percentage reduction in tumor volume in animal models treated with the ADC compared to a control group.[12]

Experimental Protocols

The following protocols provide detailed methodologies for the key applications of N-(Amino-PEG3)-N-bis(PEG3-Boc). These are intended as general guidelines and may require optimization based on the specific molecules being conjugated.

Protocol 1: Synthesis of a PROTAC Molecule

This protocol describes a two-step process for synthesizing a PROTAC, where the central amine of the linker is first conjugated to a ligand for the protein of interest (POI), followed by deprotection and conjugation of the terminal amines to an E3 ligase ligand.

Step 1: Conjugation of POI Ligand to the Central Amine

  • Activation of POI Ligand:

    • Dissolve the POI ligand (containing a carboxylic acid, 1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Add diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[4]

  • Conjugation Reaction:

    • In a separate flask, dissolve N-(Amino-PEG3)-N-bis(PEG3-Boc) (1.1 eq) in anhydrous DMF.

    • Add the solution of the linker to the activated POI ligand solution.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.[4]

  • Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting conjugate (POI Ligand-Linker-(Boc)₂) by column chromatography on silica (B1680970) gel.[4]

Step 2: Boc Deprotection

  • Dissolve the purified POI Ligand-Linker-(Boc)₂ conjugate in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).[4]

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.[4]

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3 times) to ensure complete removal of TFA. The resulting deprotected intermediate (POI Ligand-Linker-(NH₂)₂) can be used directly in the next step.[4]

Step 3: Conjugation of E3 Ligase Ligand

  • Activation of E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand (containing a carboxylic acid, 2.2 eq) and NHS (2.4 eq) in anhydrous DMF.

    • Add EDC (2.4 eq) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid by forming an NHS ester.[3]

  • Conjugation Reaction:

    • In a separate flask, dissolve the deprotected POI Ligand-Linker-(NH₂)₂ intermediate (1.0 eq) in anhydrous DMF and add DIPEA (3.0 eq).

    • Add the activated E3 ligase ligand solution to the linker solution and stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.[3]

  • Purification:

    • Upon completion, purify the final PROTAC conjugate by preparative reverse-phase HPLC.[3]

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_0 Step 1: Initial Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Final Conjugation POI_Ligand POI Ligand (with -COOH) Activation Activate -COOH (HATU/DIPEA) POI_Ligand->Activation Linker_Boc N-(Amino-PEG3)-N-bis(PEG3-Boc) Conjugation1 Amide Bond Formation Linker_Boc->Conjugation1 Activation->Conjugation1 Intermediate_Boc POI-Linker-(Boc)₂ Conjugation1->Intermediate_Boc Deprotection Boc Removal (TFA) Intermediate_Boc->Deprotection Intermediate_NH2 POI-Linker-(NH₂)₂ Deprotection->Intermediate_NH2 Conjugation2 Amide Bond Formation Intermediate_NH2->Conjugation2 E3_Ligand E3 Ligase Ligand (with -COOH) Activation2 Activate -COOH (EDC/NHS) E3_Ligand->Activation2 Activation2->Conjugation2 Final_PROTAC Final PROTAC Conjugation2->Final_PROTAC

Caption: Workflow for the synthesis of a PROTAC molecule.

PROTAC Mechanism of Action: Ubiquitin-Proteasome Pathway

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Recycle Recycled PROTAC Ternary->Recycle Release Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Recycle->Ternary

Caption: PROTAC-mediated protein degradation pathway.

Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC)

This protocol outlines the conjugation of N-(Amino-PEG3)-N-bis(PEG3-Boc) to an antibody, followed by the attachment of a cytotoxic payload. This example assumes conjugation to the antibody's lysine (B10760008) residues via an activated linker.

Step 1: Activation of the Linker's Central Amine

  • Dissolve N-(Amino-PEG3)-N-bis(PEG3-Boc) (1.0 eq), a homobifunctional crosslinker with two NHS ester groups (e.g., BS3, 1.2 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 1-2 hours to form the NHS-activated linker. This activated linker should be used immediately.

Step 2: Conjugation to Antibody

  • Prepare the antibody at a concentration of 5-10 mg/mL in an amine-free buffer, such as PBS, pH 7.4.

  • Add a 10-fold molar excess of the NHS-activated linker solution to the antibody solution. The final concentration of the organic solvent (e.g., DMF) should not exceed 10% (v/v).[14]

  • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Quench the reaction by adding a quenching solution (e.g., 1 M Tris buffer, pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes to consume any unreacted NHS esters.[14]

  • Purify the antibody-linker-(Boc)₂ conjugate using size-exclusion chromatography (SEC) to remove excess linker and quenching reagents.[14]

Step 3: Boc Deprotection and Payload Conjugation

  • Follow the Boc deprotection procedure as described in Protocol 1, Step 2 .

  • Purify the deprotected antibody-linker-(NH₂)₂ using SEC with an appropriate buffer (e.g., PBS, pH 7.4).

  • Activate a carboxyl-containing cytotoxic payload (e.g., MMAE, 2.5 eq) using EDC/NHS chemistry as described in Protocol 1, Step 3 .[15]

  • Add the activated payload solution to the deprotected antibody-linker conjugate.

  • Incubate the reaction overnight at 4°C with gentle mixing.

  • Purify the final ADC using SEC to remove unreacted payload and byproducts.

  • Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques like HIC-HPLC, RP-HPLC, or LC-MS.[9][10]

ADC Synthesis and Action Workflow

ADC_Workflow cluster_synthesis ADC Synthesis cluster_action Mechanism of Action Antibody Antibody Conj1 Conjugate Linker Antibody->Conj1 Linker Activated Linker Linker->Conj1 Payload Activated Payload Conj2 Conjugate Payload Payload->Conj2 Deprotection Deprotection Conj1->Deprotection Deprotection->Conj2 ADC Purified ADC Conj2->ADC Binding ADC binds to Tumor Antigen ADC->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Release Payload Release in Lysosome Internalization->Release Apoptosis Induction of Apoptosis Release->Apoptosis

Caption: Workflow for ADC synthesis and its mechanism of action.

General Apoptosis Signaling Pathway Induced by ADC Payloads

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas, DR4/5) Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Bcl2 Bcl-2 family (Bax/Bak activation) Caspase8->Bcl2 tBid cleavage Caspase3 Executioner Caspase-3 Activation Caspase8->Caspase3 Payload ADC Payload (e.g., MMAE, DM1) Stress Cellular Stress (DNA damage, Microtubule disruption) Payload->Stress Stress->Bcl2 Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Bcl2->Mitochondria Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: General signaling pathways of apoptosis induced by ADC payloads.

Protocol 3: Surface Functionalization of Nanoparticles

This protocol describes the functionalization of carboxylated nanoparticles with N-(Amino-PEG3)-N-bis(PEG3-Boc) to create a surface with Boc-protected amine groups, ready for further conjugation of targeting ligands or drugs.

  • Nanoparticle Preparation:

    • Disperse carboxyl-functionalized nanoparticles (e.g., silica or polymer nanoparticles) in MES buffer (pH 6.0) via sonication.[16]

  • Activation of Carboxyl Groups:

    • Add EDC (e.g., 4 mg/mL) and NHS (e.g., 6 mg/mL) to the nanoparticle suspension.

    • Incubate for 30 minutes at room temperature with gentle mixing to activate the surface carboxyl groups.[16]

  • Conjugation with Linker:

    • Add N-(Amino-PEG3)-N-bis(PEG3-Boc) to the activated nanoparticle suspension (a 10-20 fold molar excess relative to surface carboxyl groups is a good starting point).

    • Adjust the pH to 7.2-7.5 with PBS buffer.

    • Incubate for 2-4 hours at room temperature with gentle mixing.[16]

  • Washing:

    • Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.

    • Remove the supernatant and resuspend the pellet in PBS (pH 7.4).

    • Repeat the washing step three times to remove unreacted reagents.[16]

  • Characterization and Storage:

    • The resulting nanoparticles now have a surface decorated with PEG chains terminating in Boc-protected amines.

    • The presence of the linker can be confirmed by techniques like Dynamic Light Scattering (DLS) to measure changes in hydrodynamic radius and zeta potential.

    • The Boc-protected nanoparticles can be stored in a suitable buffer at 4°C for future deprotection and conjugation.

Nanoparticle Functionalization Workflow

Nanoparticle_Functionalization Start_NP Carboxylated Nanoparticle Activation Activate -COOH groups (EDC/NHS) Start_NP->Activation Conjugation Conjugate with N-(Amino-PEG3)-N-bis(PEG3-Boc) Activation->Conjugation Washing Wash to remove excess reagents Conjugation->Washing Final_NP Boc-Protected Amine Functionalized Nanoparticle Washing->Final_NP Deprotection Boc Deprotection (TFA) Final_NP->Deprotection Final_Functionalized_NP Amine-Functionalized Nanoparticle for Drug/Ligand Attachment Deprotection->Final_Functionalized_NP

Caption: Workflow for nanoparticle surface functionalization.

References

Application Note: Efficient Coupling of Carboxylic Acids to N-(Amino-PEG3)-N-bis(PEG3-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyethylene glycol (PEG) linkers are widely utilized in drug development and bioconjugation to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1] The branched trifunctional linker, N-(Amino-PEG3)-N-bis(PEG3-Boc), offers a versatile scaffold for creating complex bioconjugates, such as Proteolysis Targeting Chimeras (PROTACs), due to its central primary amine and two terminal Boc-protected amines.[2][3] This structure allows for a sequential and orthogonal conjugation strategy.

A critical step in utilizing this linker is the efficient coupling of a carboxylic acid-containing molecule to its central primary amine. However, the two bulky PEG3-Boc arms can introduce significant steric hindrance, which may lead to low yields or reaction failure with standard coupling methods.[2] This application note provides detailed protocols for the successful amide bond formation between a carboxylic acid and N-(Amino-PEG3)-N-bis(PEG3-Boc), with a focus on overcoming steric challenges.

Reaction Principle

The fundamental reaction is the formation of an amide bond between the carboxylic acid and the primary amine of the PEG linker. This is typically achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), or more potent uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3][4]

Due to the steric hindrance around the central amine of N-(Amino-PEG3)-N-bis(PEG3-Boc), HATU is often the preferred coupling reagent as it is known to be highly efficient, even for sterically hindered substrates.[2][3][5]

Data Presentation: Reaction Conditions

The choice of coupling reagent, solvent, and base is critical for a successful reaction. The following table summarizes recommended conditions for the coupling of a carboxylic acid to N-(Amino-PEG3)-N-bis(PEG3-Boc).

ParameterRecommended ConditionsNotes
Coupling Reagent HATUHighly recommended for this sterically hindered amine.[2]
EDC/NHSMay result in lower yields due to steric hindrance.[2]
Molar Equivalents Carboxylic Acid: 1.0
N-(Amino-PEG3)-N-bis(PEG3-Boc): 1.1 - 1.2A slight excess of the amine can help drive the reaction.[2]
HATU: 1.1 - 1.2A slight excess is used to ensure complete activation of the carboxylic acid.[2][3]
Base (e.g., DIPEA): 2.0 - 3.0A non-nucleophilic base is crucial to neutralize the acid formed and facilitate the reaction.[2][3]
Solvent Anhydrous DMFA polar aprotic solvent is ideal for dissolving the reactants.[2][3]
Anhydrous DCM, DMSO, THFAlternative anhydrous solvents can also be used.[4]
Base DIPEA (N,N-Diisopropylethylamine)A common, non-nucleophilic base for amide coupling.[2]
TEA (Triethylamine)Another suitable non-nucleophilic base.
Temperature Room TemperatureThe reaction typically proceeds efficiently at ambient temperature.[2]
Reaction Time 4 - 24 hoursReaction progress should be monitored by LC-MS or TLC.[2][6]

Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling Using HATU

This protocol is recommended for overcoming the steric hindrance of N-(Amino-PEG3)-N-bis(PEG3-Boc).[2]

Materials:

  • Carboxylic acid-containing molecule

  • N-(Amino-PEG3)-N-bis(PEG3-Boc)

  • HATU

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Anhydrous solvents for work-up (e.g., ethyl acetate)

  • 5% aqueous citric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation of Reactants:

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • In a separate vial, dissolve N-(Amino-PEG3)-N-bis(PEG3-Boc) (1.2 eq) in anhydrous DMF.[2]

  • Activation of Carboxylic Acid:

    • To the solution of the carboxylic acid and HATU, add DIPEA (2.0 eq).[2]

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.[2]

  • Coupling Reaction:

    • Add the solution of N-(Amino-PEG3)-N-bis(PEG3-Boc) to the activated carboxylic acid mixture.[2]

    • Stir the reaction at room temperature for 4-24 hours.[2]

    • Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.[2][6]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired conjugate.[2][3]

Mandatory Visualization

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction Steps cluster_purification Work-up & Purification prep_acid Dissolve Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in Anhydrous DMF activation Add DIPEA (2.0 eq) Stir for 15-30 min at RT prep_acid->activation prep_amine Dissolve N-(Amino-PEG3)-N-bis(PEG3-Boc) (1.2 eq) in Anhydrous DMF coupling Combine Reactant Solutions Stir for 4-24h at RT prep_amine->coupling activation->coupling monitoring Monitor by LC-MS or TLC coupling->monitoring workup Dilute with Ethyl Acetate Aqueous Washes monitoring->workup purify Dry, Concentrate, and Purify by Column Chromatography workup->purify product Final Conjugate purify->product

Caption: Workflow for HATU-mediated coupling of a carboxylic acid.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the orthogonal synthesis strategy enabled by the successful initial coupling to the central amine of N-(Amino-PEG3)-N-bis(PEG3-Boc).

orthogonal_synthesis start N-(Amino-PEG3)-N-bis(PEG3-Boc) coupling_step HATU-mediated Coupling (Protocol 1) start->coupling_step molecule_a Molecule A (Carboxylic Acid) molecule_a->coupling_step intermediate Molecule A Conjugated to Central Amine coupling_step->intermediate deprotection Acidic Deprotection (TFA) of Boc Groups intermediate->deprotection final_amines Terminal Primary Amines Exposed deprotection->final_amines final_conjugation Further Conjugation Reactions final_amines->final_conjugation molecule_b Molecule B molecule_b->final_conjugation molecule_c Molecule C molecule_c->final_conjugation final_product Trifunctional Conjugate final_conjugation->final_product

Caption: Orthogonal synthesis strategy using N-(Amino-PEG3)-N-bis(PEG3-Boc).

References

Application Notes and Protocols for the Characterization of N-(Amino-PEG3)-N-bis(PEG3-Boc) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical methods for the thorough characterization of N-(Amino-PEG3)-N-bis(PEG3-Boc) conjugates. The protocols outlined below are essential for confirming the identity, purity, and stability of these versatile linkers, which are crucial components in the synthesis of complex bioconjugates such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).

Introduction

N-(Amino-PEG3)-N-bis(PEG3-Boc) is a heterotrifunctional linker featuring a central primary amine and two polyethylene (B3416737) glycol (PEG) arms, each terminating in a tert-butyloxycarbonyl (Boc) protected amine. The PEG chains enhance solubility and provide a flexible spacer, while the Boc protecting groups enable controlled, stepwise conjugation strategies.[1] A multi-faceted analytical approach is required to ensure the quality and consistency of these conjugates.[2]

Analytical Methods Overview

A combination of chromatographic and spectroscopic techniques is necessary for the complete characterization of N-(Amino-PEG3)-N-bis(PEG3-Boc) conjugates. The primary methods include:

  • High-Performance Liquid Chromatography (HPLC/UPLC): To assess purity and quantify impurities.[2]

  • Mass Spectrometry (MS): To confirm the molecular weight and identify impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.[2]

  • Size Exclusion Chromatography (SEC): To analyze molecular size and aggregation.[4]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.[2]

The following sections provide detailed protocols for each of these essential analytical techniques.

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC/UPLC)

Objective: To determine the purity of the conjugate and quantify any related impurities using reversed-phase HPLC (RP-HPLC).[2]

Instrumentation: An HPLC or UPLC system equipped with a UV detector.[2]

Protocol:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[2]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water.[2]

  • Mobile Phase B: 0.1% TFA or FA in Acetonitrile (ACN).[2]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes is a suitable starting point. This should be optimized based on the retention time of the conjugate.[2]

  • Flow Rate: 0.2-0.5 mL/min for UPLC or 0.8-1.2 mL/min for HPLC.[2]

  • Detection: UV absorbance at 214 nm or 280 nm.[2]

  • Sample Preparation: Dissolve the conjugate in a solvent compatible with the mobile phase, such as a water/ACN mixture.[2]

  • Analysis: Inject the sample and integrate the peak areas to determine the purity and relative abundance of any impurities.

Data Presentation:

ParameterValue
Retention Time (t R )Insert Value min
Purity (by area %)>95%
Impurity ProfileDescribe impurities
Molecular Weight Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the N-(Amino-PEG3)-N-bis(PEG3-Boc) conjugate.[3] Electrospray Ionization (ESI) is a commonly used ionization source for this type of molecule.[2]

Instrumentation: A mass spectrometer, often coupled with an HPLC/UPLC system (LC-MS).[2]

Protocol:

  • Sample Preparation: Dissolve the conjugate in a 50:50 (v/v) acetonitrile/water solution with 0.1% formic acid to a concentration of approximately 1 mg/mL.[3]

  • Infusion: Infuse the sample directly into the mass spectrometer or inject it through an LC system.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 500-2000.

    • Data Analysis: Identify the molecular ion peak, which may appear as protonated ([M+H]⁺), sodiated ([M+Na]⁺), or potassiated ([M+K]⁺) adducts.[3]

Data Presentation:

ParameterTheoretical m/zObserved m/z
[M+H]⁺ Calculate ValueInsert Value
[M+Na]⁺ Calculate ValueInsert Value
[M+K]⁺ Calculate ValueInsert Value
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide a detailed structural confirmation of the conjugate, ensuring the correct connectivity of atoms.[2]

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

Protocol:

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent such as Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Deuterium oxide (D₂O).[2]

  • ¹H NMR: Acquire a proton NMR spectrum. Key signals to identify include the characteristic peaks for the PEG chain (-O-CH₂-CH₂-), the Boc group (-C(CH₃)₃), and protons adjacent to the central amine.[2]

  • ¹³C NMR: Acquire a carbon NMR spectrum to provide information on the carbon skeleton of the molecule.[2]

  • 2D NMR (Optional): Experiments like COSY and HSQC can be used to confirm the connectivity between protons and carbons for unambiguous structural assignment.[2]

Data Presentation:

¹H NMR Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.6mValue-O-CH ₂-CH ₂- (PEG backbone)
~1.45s18H-C(CH ₃)₃ (Boc group)
Other relevant peaks
¹³C NMR Chemical Shift (δ) ppmAssignment
~70-O-C H₂-C H₂- (PEG backbone)
~79-C (CH₃)₃ (Boc group)
~28-C(C H₃)₃ (Boc group)
Other relevant peaks
Molecular Size Analysis by Size Exclusion Chromatography (SEC)

Objective: To determine the molecular size distribution and to detect the presence of aggregates or fragments.[4]

Instrumentation: An HPLC system equipped with a SEC column and a refractive index (RI) or multi-angle light scattering (MALS) detector.[5]

Protocol:

  • Column: Select a SEC column with an appropriate pore size for the expected molecular weight range of the conjugate.

  • Mobile Phase: A buffer in which the conjugate is soluble and stable, such as phosphate-buffered saline (PBS).

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: Refractive Index (RI) or Multi-Angle Light Scattering (MALS).[5]

  • Sample Preparation: Dissolve the conjugate in the mobile phase.

  • Analysis: Inject the sample and analyze the resulting chromatogram for the main peak corresponding to the monomeric conjugate and any peaks at shorter retention times (aggregates) or longer retention times (fragments).

Data Presentation:

ParameterRetention Time (t R )% Area
Monomer Insert Value min>98%
Aggregates Insert Value min<2%
Fragments Insert Value min<1%

Boc-Deprotection Protocol and Monitoring

Objective: To remove the Boc protecting groups to expose the terminal amines for subsequent conjugation, and to monitor the reaction progress.[6]

Protocol:

  • Deprotection:

    • Dissolve the Boc-protected PEG conjugate in anhydrous Dichloromethane (DCM).[1]

    • Add Trifluoroacetic acid (TFA) to the solution (e.g., 20-50% v/v).[7]

    • Stir the reaction mixture at room temperature for 1-2 hours.[1]

    • Monitor the reaction progress using TLC or LC-MS.[1]

  • Work-up:

    • Upon completion, remove the solvent and excess TFA under reduced pressure.[1]

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • Monitoring by ¹H NMR:

    • Acquire a ¹H NMR spectrum of an aliquot from the reaction mixture.

    • Successful deprotection is confirmed by the disappearance of the sharp singlet at approximately 1.4-1.5 ppm corresponding to the tert-butyl protons of the Boc group.[8]

Visualizations

G Analytical Workflow for N-(Amino-PEG3)-N-bis(PEG3-Boc) Characterization cluster_synthesis Synthesis cluster_analysis Characterization cluster_application Application Synthesis N-(Amino-PEG3)-N-bis(PEG3-Boc) Conjugate HPLC HPLC/UPLC (Purity) Synthesis->HPLC MS Mass Spectrometry (Molecular Weight) Synthesis->MS NMR NMR Spectroscopy (Structure) Synthesis->NMR SEC SEC (Size & Aggregation) Synthesis->SEC Deprotection Boc Deprotection SEC->Deprotection Conjugation Further Conjugation Deprotection->Conjugation

Caption: Workflow for the characterization and subsequent use of the conjugate.

G Logical Relationship of Analytical Techniques cluster_primary Primary Characterization cluster_secondary Secondary Characterization cluster_methods Analytical Methods Compound Synthesized Conjugate Purity Purity Compound->Purity Identity Identity Compound->Identity Structure Structure Compound->Structure Size Molecular Size Compound->Size HPLC_UPLC HPLC/UPLC Purity->HPLC_UPLC LC_MS LC-MS Identity->LC_MS NMR_Spec NMR Structure->NMR_Spec Aggregation Aggregation State Size->Aggregation SEC_MALS SEC-MALS Aggregation->SEC_MALS

Caption: Relationship between analytical questions and the techniques used.

References

Application Notes and Protocols for the Purification of Proteins Modified with N-(Amino-PEG3)-N-bis(PEG3-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins with polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized strategy to enhance the therapeutic properties of proteins, improving their stability, solubility, and pharmacokinetic profiles.[1] The use of branched linkers such as N-(Amino-PEG3)-N-bis(PEG3-Boc) offers the advantage of attaching multiple PEG chains or other functional molecules through a single conjugation site on the protein. This linker possesses a central primary amine for initial conjugation and two terminal amines protected by tert-butyloxycarbonyl (Boc) groups, allowing for a controlled, stepwise conjugation strategy.[2][3]

Following the modification reaction, a heterogeneous mixture containing the desired PEGylated protein, unreacted protein, excess PEGylating reagent, and other by-products is generated.[4] Effective purification is therefore a critical step to isolate the desired product with high purity. These application notes provide a comprehensive overview and detailed protocols for the purification of proteins modified with N-(Amino-PEG3)-N-bis(PEG3-Boc).

General Principles of Purifying PEGylated Proteins

The attachment of PEG chains to a protein alters its physicochemical properties, which can be exploited for purification. Key changes include:

  • Increased Hydrodynamic Radius: PEGylation significantly increases the size of the protein.[][6]

  • Shielding of Surface Charges: The PEG chains can mask the protein's surface charges, altering its isoelectric point (pI) and interaction with ion-exchange media.[][7]

  • Changes in Hydrophobicity: While PEG is hydrophilic, the overall hydrophobicity of the conjugate can be altered depending on the nature of the protein and the PEG reagent.

A multi-step purification strategy combining different chromatography techniques is often necessary to achieve high purity.[6][8]

Purification Workflow

A general workflow for the purification of proteins modified with N-(Amino-PEG3)-N-bis(PEG3-Boc) involves a series of chromatographic steps designed to separate the product based on size, charge, and hydrophobicity.

G cluster_0 Purification Workflow Reaction_Mixture Crude Reaction Mixture (PEGylated Protein, Unreacted Protein, Excess Reagent) SEC Size Exclusion Chromatography (SEC) (Removes excess, low MW PEG reagent) Reaction_Mixture->SEC IEX Ion Exchange Chromatography (IEX) (Separates based on degree of PEGylation) SEC->IEX HIC Hydrophobic Interaction Chromatography (HIC) (Polishing Step - separates isoforms) IEX->HIC Final_Product Purified Boc-Protected PEGylated Protein HIC->Final_Product

Caption: General purification workflow for proteins modified with N-(Amino-PEG3)-N-bis(PEG3-Boc).

Experimental Protocols

Protocol 1: Removal of Excess PEG Reagent using Size Exclusion Chromatography (SEC)

Size exclusion chromatography (SEC) is an effective initial step to separate the high molecular weight PEGylated protein from the low molecular weight unreacted PEG reagent and other small molecule impurities.[][7]

Materials:

  • Crude PEGylation reaction mixture

  • SEC column (e.g., Sephacryl S-200 HR, Superdex 200)

  • Equilibration and Elution Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Chromatography system (e.g., FPLC, HPLC)

  • UV detector

Procedure:

  • Equilibrate the SEC column with at least two column volumes of the Equilibration Buffer at a constant flow rate.

  • Concentrate the crude reaction mixture if necessary.

  • Load the sample onto the equilibrated column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elute the sample with the Elution Buffer at a pre-determined flow rate.

  • Monitor the elution profile using a UV detector at 280 nm. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the unreacted protein and the small PEG reagent.[4]

  • Collect fractions corresponding to the major protein peak.

  • Analyze the collected fractions by SDS-PAGE to confirm the separation of the PEGylated protein from the unreacted protein.

Data Presentation:

Parameter Value
ColumnSuperdex 200 10/300 GL
Mobile PhasePBS, pH 7.4
Flow Rate0.5 mL/min
Detection280 nm
Expected Elution
PEGylated ProteinEarlier Elution Volume
Unreacted ProteinLater Elution Volume
Excess PEG ReagentMuch Later Elution Volume
Protocol 2: Separation by Degree of PEGylation using Ion Exchange Chromatography (IEX)

Ion exchange chromatography (IEX) separates molecules based on their net charge.[] Since PEGylation can shield the surface charges of a protein, IEX is a powerful technique to separate proteins with different degrees of PEGylation (e.g., mono-, di-, poly-PEGylated species) and also to separate them from the unreacted protein.[][7]

Materials:

  • SEC-purified protein fraction

  • IEX column (Cation exchange, e.g., SP Sepharose, or Anion exchange, e.g., Q Sepharose, chosen based on the protein's pI and the buffer pH)

  • Binding Buffer (low salt concentration, e.g., 20 mM Tris-HCl, pH 8.0)

  • Elution Buffer (high salt concentration, e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0)

  • Chromatography system

  • UV detector

Procedure:

  • Equilibrate the IEX column with Binding Buffer until a stable baseline is achieved.

  • Load the SEC-purified sample onto the column.

  • Wash the column with Binding Buffer to remove any unbound molecules.

  • Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Elution Buffer over 20 column volumes).

  • Monitor the elution at 280 nm. Typically, the more PEGylated a protein is, the weaker it will bind to the IEX resin due to charge shielding, and thus it will elute at a lower salt concentration.[7]

  • Collect fractions across the elution peaks.

  • Analyze the fractions by SDS-PAGE and/or mass spectrometry to identify the fractions containing the desired PEGylated species.

Data Presentation:

Parameter Value
ColumnQ Sepharose Fast Flow
Binding Buffer20 mM Tris-HCl, pH 8.0
Elution Buffer20 mM Tris-HCl, 1 M NaCl, pH 8.0
Gradient0-50% Elution Buffer over 20 CV
Expected Elution Order
Highly PEGylated SpeciesLower Salt Concentration
Less PEGylated SpeciesHigher Salt Concentration
Unreacted ProteinHighest Salt Concentration
Protocol 3: Polishing Step using Hydrophobic Interaction Chromatography (HIC)

Hydrophobic Interaction Chromatography (HIC) separates molecules based on their hydrophobicity. It is an excellent polishing step to separate PEGylated isomers or to remove any remaining impurities.[][8]

Materials:

  • IEX-purified protein fraction

  • HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)

  • Binding Buffer (high salt concentration, e.g., 1.7 M ammonium (B1175870) sulfate (B86663) in 100 mM sodium phosphate, pH 7.0)

  • Elution Buffer (low salt concentration, e.g., 100 mM sodium phosphate, pH 7.0)

  • Chromatography system

  • UV detector

Procedure:

  • Add salt to the IEX-purified sample to match the salt concentration of the Binding Buffer.

  • Equilibrate the HIC column with Binding Buffer.

  • Load the sample onto the column.

  • Wash the column with Binding Buffer.

  • Elute the bound proteins using a reverse salt gradient (e.g., 100-0% Binding Buffer over 20 column volumes).

  • Monitor the elution at 280 nm.

  • Collect fractions and analyze for purity using SDS-PAGE, RP-HPLC, and mass spectrometry.

Data Presentation:

Parameter Value
ColumnPhenyl Sepharose High Performance
Binding Buffer1.7 M (NH4)2SO4 in 100 mM Phosphate Buffer, pH 7.0
Elution Buffer100 mM Phosphate Buffer, pH 7.0
Gradient0-100% Elution Buffer over 20 CV

Optional Boc Deprotection and Further Purification

The terminal Boc groups on the PEG chains can be removed under acidic conditions to expose the primary amines for subsequent conjugation.[2][9]

G cluster_1 Boc Deprotection Workflow Purified_Boc_Protein Purified Boc-Protected PEGylated Protein Deprotection Boc Deprotection (e.g., Trifluoroacetic Acid) Purified_Boc_Protein->Deprotection RP_HPLC Reversed-Phase HPLC (RP-HPLC) (Purification of deprotected product) Deprotection->RP_HPLC Final_Deprotected_Product Purified Deprotected PEGylated Protein RP_HPLC->Final_Deprotected_Product

Caption: Workflow for Boc deprotection and subsequent purification.

Protocol 4: Boc Deprotection

Materials:

  • Purified Boc-protected PEGylated protein

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or a suitable aqueous buffer system compatible with the protein

  • Quenching solution (e.g., saturated sodium bicarbonate)

Procedure:

  • Dissolve the purified Boc-protected PEGylated protein in a suitable solvent (e.g., a 1:1 mixture of DCM and TFA for small molecules, or an optimized aqueous acidic buffer for proteins).[10]

  • Stir the reaction mixture at room temperature for 1-2 hours.[2]

  • Monitor the deprotection by LC-MS.

  • Upon completion, neutralize the reaction carefully with a quenching solution.

  • Prepare the sample for purification by RP-HPLC.

Protocol 5: Purification by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a high-resolution technique suitable for the final purification of the deprotected PEGylated protein.[]

Materials:

  • Deprotected protein mixture

  • RP-HPLC column (e.g., C4, C8, or C18, depending on the protein's hydrophobicity)

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B.

  • Load the sample onto the column.

  • Elute the sample using a linear gradient of increasing Mobile Phase B.

  • Monitor the elution at 220 nm and 280 nm.

  • Collect the peak corresponding to the purified deprotected PEGylated protein.

  • Confirm the identity and purity of the final product by mass spectrometry.

Data Presentation:

Parameter Value
ColumnC4 Reversed-Phase Column
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5-95% Mobile Phase B over 30 min

Analytical Characterization

Throughout the purification process, it is essential to characterize the intermediates and the final product to assess purity, identity, and the degree of PEGylation. Common analytical techniques include:

  • SDS-PAGE: To visualize the increase in molecular weight and assess purity.

  • Mass Spectrometry (e.g., MALDI-TOF, ESI-MS): To confirm the molecular weight of the PEGylated protein and determine the number of attached PEG chains.[4]

  • HPLC (SEC, IEX, RP-HPLC): To assess purity and heterogeneity.[11]

  • Capillary Electrophoresis (CE): For high-resolution separation and analysis of PEGylated products.[]

Conclusion

The purification of proteins modified with N-(Amino-PEG3)-N-bis(PEG3-Boc) requires a systematic and multi-step approach. By leveraging a combination of chromatographic techniques that exploit the changes in size, charge, and hydrophobicity imparted by the PEG linker, it is possible to obtain a highly pure and well-characterized product suitable for downstream applications in research and drug development. The protocols provided herein serve as a general guide and may require optimization based on the specific properties of the target protein.

References

Application Notes and Protocols: N-(Amino-PEG3)-N-bis(PEG3-Boc) for Surface Modification of Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(Amino-PEG3)-N-bis(PEG3-Boc) is a branched, heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed for advanced surface modification of nanoparticles. This molecule features a primary amine for covalent attachment to nanoparticle surfaces and two terminal tert-Butyloxycarbonyl (Boc)-protected amines. This unique architecture allows for a two-stage functionalization strategy. Initially, the primary amine is used to conjugate the linker to nanoparticles, imparting the well-known benefits of PEGylation, such as increased hydrophilicity, improved colloidal stability, and reduced non-specific protein binding (opsonization), which can lead to longer circulation times in vivo.[1][][] Subsequently, the Boc protecting groups can be removed under acidic conditions to expose two primary amines, which can then be used for the covalent attachment of targeting ligands, therapeutic agents, or imaging probes.

Key Applications

  • Enhanced Drug Delivery: Improves the pharmacokinetic profile of nanocarriers by providing a hydrophilic shield, leading to prolonged systemic circulation.[1][4] The terminal amines, post-deprotection, allow for the conjugation of targeting moieties to enhance site-specific drug accumulation.

  • Reduced Immunogenicity: The dense layer of PEG on the nanoparticle surface can minimize recognition by the mononuclear phagocyte system, reducing clearance from the body.[1][][4]

  • Multifunctional Nanoplatforms: The branched structure with two terminal functional groups allows for the attachment of multiple or different types of molecules (e.g., a targeting ligand and an imaging agent), creating theranostic nanoparticles.

  • Improved Biocompatibility: PEG is a biocompatible polymer, and its presence on the nanoparticle surface generally reduces toxicity.[]

Experimental Protocols

Protocol 1: Covalent Conjugation of N-(Amino-PEG3)-N-bis(PEG3-Boc) to Carboxylated Nanoparticles

This protocol details the attachment of the linker to nanoparticles with surface carboxyl groups using the common and efficient N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-Hydroxysuccinimide (NHS) coupling chemistry.[5][6]

Materials:

  • Carboxylated Nanoparticles (e.g., PLGA, silica, iron oxide)

  • N-(Amino-PEG3)-N-bis(PEG3-Boc)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS) (1X, pH 7.4)

  • Quenching Buffer (e.g., 100 mM Tris-HCl or Glycine, pH 7.5)

  • Ultracentrifuge and appropriate tubes

  • Probe or bath sonicator

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in MES buffer to a concentration of 1-5 mg/mL. Sonicate briefly to ensure a homogenous suspension.

  • Activation of Carboxyl Groups:

    • To the nanoparticle suspension, add EDC and NHS to a final concentration of 10 mM and 20 mM, respectively. These concentrations may require optimization based on the nanoparticle material and carboxyl density.

    • Incubate the mixture for 30 minutes at room temperature with gentle stirring to activate the surface carboxyl groups, forming a reactive NHS-ester intermediate.[7]

  • Conjugation Reaction:

    • Dissolve N-(Amino-PEG3)-N-bis(PEG3-Boc) in MES buffer.

    • Add the linker solution to the activated nanoparticle suspension. A 10 to 50-fold molar excess of the linker relative to the estimated surface carboxyl groups is recommended as a starting point for optimization.

    • Allow the reaction to proceed for 2-4 hours at room temperature with continuous gentle mixing.

  • Quenching and Purification:

    • Add the quenching buffer to the reaction mixture and incubate for 20 minutes to deactivate any unreacted NHS-esters.

    • Pellet the nanoparticles by ultracentrifugation (e.g., 15,000 x g for 30 min; conditions will vary based on nanoparticle size and density).

    • Discard the supernatant containing unreacted linker and byproducts.

    • Resuspend the nanoparticle pellet in PBS (pH 7.4).

    • Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of all reactants.

  • Final Resuspension: Resuspend the purified PEGylated nanoparticles in the desired buffer for storage (typically at 4°C) or immediate use in the deprotection step.

G cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification NP_COOH Carboxylated Nanoparticle Activated_NP NHS-Ester Activated Nanoparticle NP_COOH->Activated_NP EDC / NHS in MES Buffer (pH 6.0) Modified_NP Boc-Protected PEGylated Nanoparticle Activated_NP->Modified_NP Amide Bond Formation Linker N-(Amino-PEG3)-N- bis(PEG3-Boc) Linker->Modified_NP Quenching Quenching (e.g., Tris, Glycine) Modified_NP->Quenching Washing Centrifugation & Washing with PBS Quenching->Washing Final_Product Purified Product Washing->Final_Product

Caption: Workflow for nanoparticle surface modification via EDC/NHS chemistry.

Protocol 2: Boc Deprotection to Expose Terminal Amines

This protocol describes the acid-catalyzed removal of the Boc protecting groups to yield free primary amines on the nanoparticle surface, ready for subsequent bioconjugation.

Materials:

  • Boc-protected PEGylated nanoparticles (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Phosphate-buffered saline (PBS) (1X, pH 7.4)

  • Nitrogen gas supply (optional)

  • Ultracentrifuge

Procedure:

  • Preparation: Start with a purified pellet or a lyophilized powder of the Boc-protected PEGylated nanoparticles.

  • Deprotection Reaction:

    • Prepare a deprotection solution of 20-50% (v/v) TFA in DCM. CAUTION: TFA is highly corrosive and volatile. Perform this step in a certified chemical fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

    • Resuspend the nanoparticle sample in the TFA/DCM solution.

    • Incubate for 30-60 minutes at room temperature with gentle mixing.[7] The reaction can be monitored by testing for the presence of free amines (e.g., with a ninhydrin (B49086) test) if desired.

  • Solvent Removal and Neutralization:

    • Remove the TFA and DCM. This can be achieved by gentle evaporation under a stream of nitrogen or by pelleting the nanoparticles via centrifugation and carefully decanting the acidic solution.

    • Wash the nanoparticles by resuspending them in a neutral buffer like PBS (pH 7.4). This step is critical to neutralize any residual acid.

  • Purification:

    • Pellet the nanoparticles by ultracentrifugation.

    • Discard the supernatant and resuspend the pellet in fresh PBS.

    • Repeat the wash step at least two more times to ensure the pH is neutral and all residual TFA has been removed.

  • Final Product: The resulting amine-terminated PEGylated nanoparticles are ready for subsequent conjugation reactions. Store at 4°C and use promptly, as primary amines can be reactive.

G Boc_NP Boc-Protected PEGylated NP Deprotection_Step TFA / DCM (Acidic Condition) Boc_NP->Deprotection_Step Washing Washing & Neutralization (PBS, pH 7.4) Deprotection_Step->Washing Amine_NP Amine-Terminated PEGylated NP Functionalization Further Conjugation (e.g., Targeting Ligands, Dyes) Amine_NP->Functionalization Washing->Amine_NP

Caption: Logical workflow for Boc-deprotection and further functionalization.

Data Presentation: Expected Characterization Results

Successful surface modification can be confirmed by monitoring changes in the physicochemical properties of the nanoparticles at each stage.

ParameterUnmodified Nanoparticles (Carboxylated)After PEGylation (Boc-Protected)After Boc Deprotection (Amine-Terminated)
Hydrodynamic Diameter (DLS) e.g., 100 ± 5 nmIncrease of 10-20 nm (e.g., 115 ± 6 nm)Minimal change (e.g., 114 ± 6 nm)
Zeta Potential Highly Negative (e.g., -35 mV ± 4 mV)Less Negative (e.g., -10 mV ± 3 mV)Positive (e.g., +15 mV ± 4 mV)
Polydispersity Index (PDI) < 0.2Should remain < 0.2Should remain < 0.2
Surface Functional Groups -COOH-COOH, -PEG-NH-Boc-COOH, -PEG-NH₂

Troubleshooting

ProblemPossible CauseRecommended Solution
Nanoparticle Aggregation Incomplete PEGylation coverage. Insufficient washing leading to salt-induced aggregation. pH of the buffer is near the isoelectric point.Increase the molar ratio of the PEG linker during conjugation. Ensure thorough washing with appropriate buffers (e.g., PBS instead of DI water). Measure zeta potential to ensure sufficient surface charge for colloidal stability.
Low Conjugation Efficiency Inactive EDC/NHS reagents (hydrolyzed). Incorrect buffer pH for activation. Insufficient linker concentration.Use fresh or properly stored EDC and NHS. Ensure the activation step is performed in a non-amine, non-carboxylate buffer at pH ~6.0 (e.g., MES).[8] Optimize the molar excess of the PEG linker.
Incomplete Boc Deprotection Insufficient reaction time or TFA concentration. Water contamination in the reaction.Increase incubation time or TFA concentration. Use anhydrous DCM for the reaction. Confirm deprotection with a colorimetric assay for primary amines (e.g., Ninhydrin test).
Broad Size Distribution (High PDI) Aggregation during reaction or purification steps.Use a brief sonication step to redisperse nanoparticles after each centrifugation. Ensure all reagents are fully dissolved and mixed gently.

References

Application Notes and Protocols for the Synthesis of a Trivalent Ligand Using N-(Amino-PEG3)-N-bis(PEG3-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental workflow for the synthesis, purification, and characterization of a trivalent ligand using the branched N-(Amino-PEG3)-N-bis(PEG3-Boc) scaffold. This protocol is designed for professionals in drug development and research seeking to create multivalent molecules for enhanced binding affinity and avidity to biological targets.[1][2]

The core of this strategy involves a two-step process: the deprotection of the Boc-protected terminal amines followed by the conjugation of a desired ligand to the now-available primary amines. The polyethylene (B3416737) glycol (PEG) linkers offer the advantages of increased solubility, biocompatibility, and a flexible spacer arm for optimal ligand presentation.[3][4]

Experimental Workflow Overview

The overall experimental workflow is depicted below. It begins with the deprotection of the N-(Amino-PEG3)-N-bis(PEG3-Boc) scaffold to expose three primary amine groups. These amines are then reacted with an N-hydroxysuccinimide (NHS)-activated ligand of interest to form stable amide bonds, resulting in the final trivalent conjugate. Subsequent purification and characterization steps are crucial to ensure the identity and purity of the synthesized molecule.

experimental_workflow cluster_synthesis Synthesis cluster_downstream Purification & Characterization start Start: N-(Amino-PEG3)-N-bis(PEG3-Boc) deprotection Step 1: Boc Deprotection (TFA in DCM) start->deprotection neutralization Neutralization (e.g., NaHCO3) deprotection->neutralization conjugation Step 2: Conjugation (Amide Bond Formation) neutralization->conjugation activated_ligand Ligand of Interest (with NHS ester) activated_ligand->conjugation purification Step 3: Purification (e.g., RP-HPLC or SEC) conjugation->purification characterization Step 4: Characterization (LC-MS, NMR) purification->characterization final_product Final Trivalent Ligand characterization->final_product

Caption: Experimental workflow for trivalent ligand synthesis.

Detailed Experimental Protocols

Protocol 1: Boc Deprotection of N-(Amino-PEG3)-N-bis(PEG3-Boc)

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting groups from the terminal amines of the PEG scaffold using an acidic solution.[3][5][6][7]

Materials:

  • N-(Amino-PEG3)-N-bis(PEG3-Boc)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve N-(Amino-PEG3)-N-bis(PEG3-Boc) (1.0 equivalent) in a 1:1 mixture of anhydrous DCM and TFA. A typical concentration is 0.1-0.2 M.[5][6]

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[6][7]

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.[6][7]

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) or DCM (3 times).[6][7]

  • For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected trivalent amine scaffold. The product can be used directly in the next step.

Protocol 2: NHS Ester Activation of the Ligand of Interest

This protocol details the activation of a carboxyl-containing ligand using N-hydroxysuccinimide (NHS) to facilitate its conjugation to the primary amines of the deprotected scaffold.

Materials:

  • Ligand of interest (containing a carboxylic acid)

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) or Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Dissolve the carboxyl-containing ligand (3.3 equivalents), NHS (3.6 equivalents), and EDC (3.6 equivalents) in anhydrous DMF.

  • Stir the reaction at room temperature for 2-4 hours to activate the carboxylic acid by forming an NHS ester.

  • The resulting solution containing the NHS-activated ligand can be used directly in the conjugation step.

Protocol 3: Conjugation of the Deprotected Scaffold with the NHS-Activated Ligand

This protocol describes the coupling of the trivalent amine scaffold to the NHS-activated ligand to form the final trivalent conjugate.[8][9]

Materials:

  • Deprotected trivalent amine scaffold (from Protocol 1)

  • NHS-activated ligand solution (from Protocol 2)

  • Anhydrous DMF

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

Procedure:

  • Dissolve the deprotected trivalent amine scaffold (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (3.5 equivalents) to the solution.

  • Add the solution of the NHS-activated ligand to the scaffold solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the crude trivalent ligand is ready for purification.

Purification and Characterization

Purification: The purification of the final trivalent ligand is critical to remove unreacted starting materials and side products. Due to the PEGylated nature of the compound, a combination of chromatographic techniques may be necessary.[][11][12]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the method of choice for purifying PEGylated molecules, providing high resolution.

  • Size-Exclusion Chromatography (SEC): SEC can be effective in removing smaller molecules like unreacted ligand and coupling reagents from the larger trivalent conjugate.[][12]

Characterization: The identity and purity of the final trivalent ligand should be confirmed using standard analytical techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final product and assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the trivalent ligand. For larger constructs, specialized NMR techniques may be required to study ligand-protein interactions.[1][13][14][15][16]

Data Presentation

The quantitative data from the synthesis and characterization should be summarized for clarity and comparison.

Parameter N-(Amino-PEG3)-N-bis(PEG3-Boc) Deprotected Scaffold Final Trivalent Ligand
Molecular Weight (Expected) ValueValueValue
Molecular Weight (LC-MS) N/AObserved m/zObserved m/z
Reaction Yield (%) N/AValueValue
Purity (HPLC %) >95%Value>95%
¹H NMR Conforms to structureConforms to structureConforms to structure

Logical Relationships in Synthesis

The synthesis of the trivalent ligand follows a logical progression of deprotection followed by functionalization. This sequential approach is essential for ensuring that the ligand attaches to the desired terminal amines of the scaffold.

logical_relationship start_material Protected Scaffold (Boc-Protected Amines) intermediate Deprotected Scaffold (Free Primary Amines) start_material->intermediate Deprotection reagent1 Acid (e.g., TFA) final_product Trivalent Ligand (Stable Amide Bonds) intermediate->final_product Conjugation reagent2 Activated Ligand (NHS Ester)

Caption: Logical flow of the trivalent ligand synthesis.

References

Application Notes and Protocols for Bioconjugation Strategies: Attaching Two Different Molecules to N-(Amino-PEG3)-N-bis(PEG3-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the strategic bioconjugation of two different molecules to the trifunctional linker, N-(Amino-PEG3)-N-bis(PEG3-Boc). This versatile linker possesses a central primary amine and two terminal amines protected by acid-labile tert-butyloxycarbonyl (Boc) groups, enabling a sequential and controlled approach to the synthesis of complex bioconjugates.[1] The methodologies described herein utilize orthogonal chemistries to achieve site-specific conjugation, a critical aspect in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1]

Introduction to Trifunctional PEG Linkers

Polyethylene glycol (PEG) linkers are widely used in bioconjugation to enhance the solubility, stability, and pharmacokinetic properties of therapeutic molecules.[][3] Heterobifunctional and trifunctional PEG linkers, in particular, offer the ability to connect multiple molecular entities with high precision.[][4][5] The N-(Amino-PEG3)-N-bis(PEG3-Boc) linker is a branched molecule featuring three functional groups: one readily available primary amine and two Boc-protected primary amines. This architecture allows for a three-step orthogonal conjugation strategy, providing precise control over the assembly of complex biomolecular structures.[1]

The key advantages of using this trifunctional linker include:

  • Enhanced Hydrophilicity : The PEG chains significantly improve the aqueous solubility of the resulting conjugate.[6]

  • Orthogonal Conjugation Points : The distinct reactivity of the free amine and the protected amines allows for the sequential attachment of different molecules.[1][6]

  • Flexible Spacing : The PEG3 spacers provide adequate distance between the conjugated molecules, minimizing steric hindrance.

Overview of the Bioconjugation Strategy

The overall strategy for attaching two different molecules (Molecule A and Molecule B) to the N-(Amino-PEG3)-N-bis(PEG3-Boc) linker involves a three-stage process:

  • Initial Conjugation to the Central Amine : The unprotected primary amine of the linker is first reacted with the first molecule of interest (Molecule A).

  • Selective Deprotection of Boc Groups : The two Boc protecting groups are removed under acidic conditions to expose the terminal primary amines.

  • Second Conjugation : The newly exposed primary amines are then reacted with the second molecule of interest (Molecule B) using an orthogonal chemistry.

This sequential approach ensures the specific placement of each molecule onto the linker scaffold.

Experimental Protocols

These protocols are intended as a general guide and may require optimization based on the specific properties of the molecules being conjugated.[1]

Protocol 1: Initial Conjugation to the Central Amine via NHS Ester Chemistry

This protocol describes the conjugation of a molecule containing a carboxylic acid group (Molecule A) to the central primary amine of the linker via an N-hydroxysuccinimide (NHS) ester intermediate.

Materials:

  • N-(Amino-PEG3)-N-bis(PEG3-Boc)

  • Molecule A (with a carboxylic acid group)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Dialysis or size-exclusion chromatography supplies for purification

Procedure:

  • Activation of Molecule A: a. Dissolve Molecule A (1.0 eq) in anhydrous DMF. b. Add EDC (1.5 eq) and NHS (1.2 eq) to the solution. c. Stir the reaction mixture at room temperature for 1-4 hours to generate the NHS ester of Molecule A.

  • Conjugation to the Linker: a. In a separate vial, dissolve N-(Amino-PEG3)-N-bis(PEG3-Boc) (1.1 eq) in anhydrous DMF. b. Add the activated Molecule A solution to the linker solution. c. Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Quenching and Purification: a. Once the reaction is complete, add the quenching buffer to deactivate any unreacted NHS esters. b. Purify the resulting conjugate (Molecule A-linker-bis-Boc) by dialysis or size-exclusion chromatography to remove unreacted reagents.

Quantitative Data (Representative):

ParameterValueReference
Molar Ratio (Linker:Molecule A)1.1 : 1.0[1]
Reaction Time2-12 hours[1]
Typical Yield60-80%General estimate for NHS ester reactions
Purity (post-purification)>95%General estimate for chromatography
Protocol 2: Deprotection of Boc Groups

This protocol describes the removal of the Boc protecting groups using trifluoroacetic acid (TFA).

Materials:

  • Molecule A-linker-bis-Boc conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the Molecule A-linker-bis-Boc conjugate in a 1:1 mixture of DCM and TFA.[1]

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS until the starting material is fully consumed.[1]

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[1]

  • Co-evaporate the residue with DCM (3 times) to ensure complete removal of TFA. The resulting product is Molecule A-linker-(NH2)2.[1]

Quantitative Data (Representative):

ParameterValueReference
TFA Concentration50% in DCM[1]
Reaction Time1-2 hours[1]
Typical Yield>95%[7]
Protocol 3: Second Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of a second molecule (Molecule B) containing a dibenzocyclooctyne (DBCO) group to the deprotected amines of the linker, which have been modified with an azide (B81097) functionality. This copper-free click chemistry is bioorthogonal and highly efficient.[8][9]

Materials:

  • Molecule A-linker-(NH2)2

  • Azide-NHS ester

  • Molecule B-DBCO

  • Anhydrous DMF or DMSO

  • PBS, pH 7.4

Procedure:

  • Azide Modification of the Linker: a. Dissolve Molecule A-linker-(NH2)2 in anhydrous DMF. b. Add Azide-NHS ester (2.5 eq) to the solution. c. Stir at room temperature for 2-4 hours. d. Purify the azide-modified linker (Molecule A-linker-(N3)2) by dialysis or size-exclusion chromatography.

  • SPAAC Reaction: a. Dissolve the azide-modified linker in PBS, pH 7.4. b. Add Molecule B-DBCO (2.5 eq) to the solution. c. Incubate the reaction mixture at room temperature for 4-12 hours, or overnight at 4°C.[10] d. Monitor the reaction progress by LC-MS or SDS-PAGE (if applicable).

  • Purification: a. Purify the final conjugate (Molecule A-linker-(Molecule B)2) using an appropriate chromatography method such as size-exclusion or affinity chromatography to remove unreacted Molecule B-DBCO.[11][]

Quantitative Data (Representative):

ParameterValueReference
Molar Ratio (Azide:DBCO)1 : 1.25 (per azide)[10]
Reaction Time4-12 hours[13]
Typical Yield>90%[8]
Purity (post-purification)>95%[11]

Visualization of Workflows

Overall Bioconjugation Strategy

Bioconjugation_Strategy cluster_step1 Step 1: Initial Conjugation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Conjugation linker N-(Amino-PEG3)-N-bis(PEG3-Boc) conjugate1 Molecule A-Linker-bis-Boc linker->conjugate1 mol_A Molecule A (e.g., with COOH) mol_A->conjugate1 NHS Ester Chemistry mol_B Molecule B (e.g., DBCO-modified) final_conjugate Final Conjugate: Molecule A-Linker-(Molecule B)2 mol_B->final_conjugate deprotected Molecule A-Linker-(NH2)2 conjugate1->deprotected TFA/DCM azide_linker Molecule A-Linker-(N3)2 deprotected->azide_linker Azide-NHS Ester azide_linker->final_conjugate SPAAC Click Chemistry

Caption: Workflow for attaching two different molecules to the trifunctional linker.

Detailed Signaling Pathway for SPAAC

SPAAC_Pathway azide Azide-Modified Linker (Molecule A-Linker-N3) transition_state [3+2] Cycloaddition Transition State azide->transition_state dbco DBCO-Modified Molecule B dbco->transition_state triazole Stable Triazole Linkage transition_state->triazole Spontaneous (Copper-free)

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction mechanism.

Characterization of the Final Conjugate

After purification, it is essential to characterize the final bioconjugate to confirm its identity, purity, and integrity.

TechniquePurposeExpected Outcome
LC-MS To confirm the molecular weight of the final conjugate.A peak corresponding to the calculated molecular weight of the fully assembled conjugate.
SDS-PAGE To assess the purity and apparent molecular weight of protein conjugates.[14]A shift in the band to a higher molecular weight compared to the unconjugated protein.[14]
HPLC To determine the purity of the conjugate. Methods like size-exclusion (SEC), reverse-phase (RP-HPLC), or ion-exchange (IEX) can be used.[11][15]A single major peak corresponding to the purified conjugate.
UV-Vis Spectroscopy To determine the degree of labeling (DOL) if one of the molecules has a distinct absorbance.Calculation of the ratio of the two conjugated molecules based on their respective extinction coefficients.

Conclusion

The N-(Amino-PEG3)-N-bis(PEG3-Boc) linker provides a robust platform for the synthesis of complex, multifunctional bioconjugates. By employing a strategic combination of orthogonal chemistries, researchers can achieve precise control over the attachment of two different molecules. The detailed protocols and application notes provided herein serve as a comprehensive guide for scientists and professionals in the field of drug development, enabling the creation of novel and highly specific therapeutic and diagnostic agents.

References

Troubleshooting & Optimization

Technical Support Center: Improving Conjugation Efficiency of N-(Amino-PEG3)-N-bis(PEG3-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the branched linker N-(Amino-PEG3)-N-bis(PEG3-Boc), achieving high conjugation efficiency is paramount for the successful synthesis of complex bioconjugates, PROTACs, and antibody-drug conjugates (ADCs).[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize your experimental outcomes.

Troubleshooting Guide: Overcoming Common Conjugation Issues

This section addresses specific problems you may encounter during the conjugation of the central amine of N-(Amino-PEG3)-N-bis(PEG3-Boc) or after the deprotection of the Boc groups.

Low or No Yield During Initial Conjugation to the Central Amine

Question: My reaction to couple a molecule (e.g., a carboxylic acid via EDC/NHS chemistry) to the central amine of N-(Amino-PEG3)-N-bis(PEG3-Boc) has a very low yield. What are the likely causes and solutions?

Low yields at this initial step often stem from steric hindrance or suboptimal reaction conditions. The two bulky PEG3-Boc arms can physically block the central primary amine, making it difficult for other molecules to access it.[2]

Possible Cause Explanation Recommended Solution
Steric Hindrance The bulky PEG3-Boc arms are preventing the activated molecule (e.g., NHS ester) from reaching the central amine.[2] Standard coupling reagents like EDC may not be potent enough to overcome this.[2]Switch to more potent coupling reagents: Use phosphonium (B103445) or uronium-based reagents such as HATU, HBTU, or PyBOP, which form more reactive intermediates.[2] Increase reaction temperature: Providing more energy can help overcome the activation barrier. Microwave heating can also be effective.[2] Convert to a less bulky activated species: Consider converting your carboxylic acid to an acyl fluoride (B91410) using reagents like TFFH.[2]
Suboptimal Reaction Conditions The pH, solvent, or base may not be ideal for the reaction.Optimize Solvent and Base: Ensure all reactants are fully dissolved. Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) to prevent it from competing with the linker's amine.[2]
Hydrolysis of Activated Species If you are using an N-hydroxysuccinimide (NHS) ester, it is susceptible to hydrolysis in aqueous environments, especially at high pH.[3][4][5] This reduces the amount of reagent available to react with your amine.Use fresh, anhydrous reagents: Dissolve NHS esters in a dry, water-miscible organic solvent like DMSO or DMF immediately before adding them to the reaction mixture.[4][6] Control pH: Maintain the reaction pH between 7.2 and 8.5 for optimal results with NHS esters.[3][5][6]
Presence of Competing Amines Buffers containing primary amines, such as Tris or glycine, will compete with the linker for the activated molecule, drastically reducing your yield.[5][6]Use amine-free buffers: Employ buffers like PBS, HEPES, or borate.[6][7] If your starting material is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column.[6]
Incomplete Boc Deprotection

Question: I am trying to remove the Boc protecting groups to expose the two terminal amines, but the reaction is incomplete. How can I resolve this?

Incomplete deprotection is a common issue that can halt the subsequent steps of your synthesis.[8]

Possible Cause Explanation Recommended Solution
Insufficient Acid Strength/Concentration The Boc group is cleaved by acid.[9] If the acid (commonly Trifluoroacetic acid, TFA) is too weak or its concentration is too low, the reaction will not proceed to completion.[8]Increase Acid Concentration: If using 20% TFA in Dichloromethane (DCM), try increasing it to 50%.[8] Use a Stronger Acid: Consider using a stronger acid system, such as 4M HCl in 1,4-dioxane.[8]
Inadequate Reaction Time/Temperature Deprotection is a kinetic process and may require more time or energy.[8]Extend Reaction Time: Monitor the reaction's progress using TLC or LC-MS and extend the time as needed. Many deprotections are complete within 1-2 hours at room temperature.[1][8]
Steric Hindrance The PEG chains can sterically hinder the acid's approach to the Boc-protected amine, slowing the reaction.[8]This can often be overcome by increasing the reaction time or acid concentration as described above.
Solvent Issues The solvent must fully solvate both the PEG linker and the acid for the reaction to be efficient.[8]DCM is a commonly used and effective solvent for TFA-mediated deprotection.[8] Ensure your PEGylated compound is fully dissolved.
Low Yield in Subsequent Conjugation Steps (Post-Deprotection)

Question: After successfully deprotecting the Boc groups, I am getting a low yield when I try to conjugate molecules to the newly exposed terminal amines. What should I check?

Possible Cause Explanation Recommended Solution
Residual Acid After deprotection, the newly formed amines are often in their ammonium (B1175870) salt form (e.g., TFA salt), which is not nucleophilic and will not react.Neutralize the Amine Salt: Before proceeding with the next conjugation, neutralize the reaction mixture. This can be done with an aqueous basic wash (e.g., saturated sodium bicarbonate) if your product is organic-soluble, or by adding a non-nucleophilic base like DIPEA to the reaction mixture.[10]
Insufficient Molar Excess of Reagent The concentration of your deprotected linker may be lower than anticipated, requiring more of the incoming reagent to drive the reaction to completion.Optimize Molar Ratio: For reactions with NHS esters, a 10-fold molar excess is a good starting point for protein concentrations ≥ 5 mg/mL. For more dilute solutions, a 20- to 50-fold excess may be necessary.[6]
Standard Reaction Condition Issues All the common issues with amine-reactive chemistry apply here, including hydrolysis of reagents and use of incompatible buffers.Review the solutions in the "Low or No Yield During Initial Conjugation" section, as they are also applicable here.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting a primary amine with an NHS ester? The optimal pH range is between 7.2 and 8.5.[3][5][6] A pH around 8.3 is often ideal as it keeps the amine deprotonated and nucleophilic while minimizing the competing hydrolysis of the NHS ester.[6]

Q2: How should I store and handle reagents like N-(Amino-PEG3)-N-bis(PEG3-Boc) and NHS esters? These reagents are often sensitive to moisture. They should be stored in a desiccator at the recommended temperature. To prevent condensation, allow the vial to warm to room temperature before opening.[6]

Q3: What analytical techniques are best for monitoring the reaction progress and characterizing the final conjugate? A combination of techniques is recommended.[11][12]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for monitoring reaction progress by observing the disappearance of starting materials and the appearance of the product peak with the expected mass.[11][13]

  • HPLC/UPLC (High-Performance Liquid Chromatography): Used to determine the purity of the conjugate and quantify impurities.[11][12]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides detailed structural information. For Boc deprotection, the disappearance of the characteristic singlet peak for the Boc group's protons around 1.4-1.5 ppm is a clear indicator of reaction completion.[11][14]

Q4: How can I purify my final PEGylated conjugate? The choice of purification method depends on the properties of your conjugate.

  • Size-Exclusion Chromatography (SEC): Very effective at removing unreacted small molecules and byproducts from a larger PEGylated protein.[][16]

  • Ion-Exchange Chromatography (IEX): Can separate molecules based on the degree of PEGylation, as the PEG chains can shield the protein's surface charges.[][16][17]

  • Reverse-Phase HPLC (RP-HPLC): A high-resolution technique for purifying conjugates based on hydrophobicity.[11]

  • Dialysis or Ultrafiltration: Useful for removing small molecule impurities from large bioconjugates.[][16][18]

Experimental Protocols & Data

Protocol 1: General Procedure for Boc Deprotection

This protocol describes the standard method for removing Boc protecting groups from N-(Amino-PEG3)-N-bis(PEG3-Boc) or its conjugates.

Materials:

  • Boc-protected compound

  • Anhydrous Dichloromethane (DCM)[1][8]

  • Trifluoroacetic acid (TFA)[1][8]

  • Rotary evaporator

  • Nitrogen or argon gas line

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM (e.g., to a concentration of 0.1 M).[8]

  • Add an equal volume of TFA to the solution (for a final concentration of 50% v/v).[1][10]

  • Stir the reaction mixture at room temperature for 1-2 hours.[1]

  • Monitor the reaction by TLC or LC-MS until all starting material has been consumed.[1][8]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[10]

  • The resulting deprotected amine (as a TFA salt) can often be used directly in the next step after thorough drying under high vacuum.

Protocol 2: General Procedure for NHS Ester Conjugation to a Primary Amine

This protocol outlines the conjugation of an NHS-ester-activated molecule to a primary amine, such as the central amine of the title compound or the terminal amines after deprotection.

Materials:

  • Amine-containing molecule (e.g., deprotected linker)

  • NHS-ester-activated molecule

  • Amine-free buffer (e.g., PBS, 0.1 M sodium phosphate, 150 mM NaCl, pH 7.4)[6]

  • Anhydrous DMSO or DMF[6]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[6]

  • Purification system (e.g., desalting column, HPLC)[6]

Procedure:

  • Dissolve the amine-containing molecule in the amine-free reaction buffer.

  • Immediately before starting the reaction, dissolve the NHS-ester-activated molecule in anhydrous DMSO or DMF.

  • Add the desired molar excess of the dissolved NHS ester to the solution of the amine-containing molecule. The final concentration of the organic solvent should ideally be kept below 10% to avoid protein precipitation.[6]

  • Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[6]

  • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for an additional 15 minutes.[6]

  • Purify the conjugate to remove excess reagent and byproducts using an appropriate method like a desalting column, dialysis, or chromatography.[6]

Data Presentation: Optimizing Reaction Parameters

The efficiency of conjugation is highly dependent on key parameters. The following tables summarize the expected impact of adjusting these variables.

Table 1: Effect of pH on NHS Ester Conjugation Efficiency

pHAmine ReactivityNHS Ester Hydrolysis RateOverall Conjugation Efficiency
< 7.0Low (Amine is protonated)LowVery Low
7.2 - 8.0GoodModerateGood to Optimal
8.0 - 8.5High (Amine is deprotonated)IncreasingOptimal to Good
> 8.5HighHighLow (Hydrolysis outcompetes conjugation)
Data based on principles outlined in sources.[3][5][6]

Table 2: Recommended Molar Ratios for NHS Ester Reactions

Concentration of Amine-MoleculeRecommended Molar Excess of NHS EsterRationale
≥ 5 mg/mL10-foldHigher concentration drives the reaction, requiring less excess reagent.
< 5 mg/mL20 to 50-foldA higher excess is needed to compensate for the lower concentration and ensure efficient conjugation.
Data based on recommendations from source.[6]

Visualizing the Workflow and Troubleshooting Logic

Conjugation and Deprotection Workflow

The following diagram illustrates the typical experimental sequence when using N-(Amino-PEG3)-N-bis(PEG3-Boc).

G cluster_0 Step 1: Initial Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Final Conjugation A Molecule A (e.g., Carboxylic Acid) C Activate Molecule A (e.g., with EDC/NHS or HATU) A->C B N-(Amino-PEG3)-N-bis(PEG3-Boc) D Couple to Central Amine B->D C->D E Purify Conjugate (A-Linker-bisBoc) D->E F Add Acid (e.g., TFA in DCM) E->F G Monitor Reaction (TLC, LC-MS) F->G H Workup / Neutralize G->H I Purified Deprotected Linker (A-Linker-bisAmine) H->I K Couple to Terminal Amines I->K J Molecule B (e.g., NHS Ester) J->K L Purify Final Product K->L G Start Low Conjugation Yield? CheckBuffer Buffer contains primary amines (e.g., Tris, Glycine)? Start->CheckBuffer CheckpH Reaction pH optimal (7.2 - 8.5)? CheckBuffer->CheckpH No Sol_Buffer Use amine-free buffer (PBS, HEPES). Perform buffer exchange. CheckBuffer->Sol_Buffer Yes CheckReagent NHS ester hydrolyzed? CheckpH->CheckReagent Yes Sol_pH Adjust pH of reaction buffer. CheckpH->Sol_pH No CheckMolarRatio Molar ratio sufficient? CheckReagent->CheckMolarRatio No Sol_Reagent Use fresh, anhydrous reagents. Equilibrate to RT before opening. CheckReagent->Sol_Reagent Yes CheckSteric Steric hindrance likely? CheckMolarRatio->CheckSteric Yes Sol_MolarRatio Increase molar excess of NHS ester. CheckMolarRatio->Sol_MolarRatio No Sol_Steric Use more potent coupling agent (HATU). Increase reaction temperature. CheckSteric->Sol_Steric Yes Success Yield Improved CheckSteric->Success No Sol_Buffer->Success Sol_pH->Success Sol_Reagent->Success Sol_MolarRatio->Success Sol_Steric->Success

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection in PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for common issues encountered during the tert-butyloxycarbonyl (Boc) deprotection of polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc deprotection incomplete?

Incomplete Boc deprotection is a common issue that can often be attributed to one or more of the following factors:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved via acidolysis, and if the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be adequate for the complete removal of the Boc group. While many deprotection reactions are conducted at room temperature, some substrates might necessitate longer reaction times or gentle heating.[1]

  • Steric Hindrance: The bulky nature of the PEG chain, particularly in high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, thereby slowing down the reaction rate.[1]

  • Solvent Issues: The choice of solvent is critical. It must ensure that both the PEG-linker conjugate and the acid are fully solvated to allow for an efficient reaction. Dichloromethane (B109758) (DCM) is a frequently used solvent for TFA-mediated deprotection.[1][2]

Q2: How can I improve the efficiency of my Boc deprotection reaction?

If you are experiencing incomplete deprotection, consider the following troubleshooting steps:

  • Increase Acid Concentration: Gradually increase the concentration of the acid. For instance, if you are using 20% TFA in DCM, try increasing it to 50%.[1]

  • Extend Reaction Time: Monitor the reaction over a longer period. Taking aliquots at different time points and analyzing them via TLC or LC-MS can help determine the optimal reaction time.[1][2]

  • Consider a Stronger Acid: If increasing concentration and time is not effective, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) might be necessary.[1][3]

  • Optimize the Solvent: Ensure your PEGylated compound is fully soluble in the chosen solvent.

Q3: I am observing side products after deprotection. What could be the cause?

The formation of side products is often due to the cleavage of other acid-labile protecting groups within your molecule or the reaction of carbocations generated during deprotection with nucleophilic residues.

  • Acid-Sensitive Groups: If your molecule contains other acid-sensitive functionalities, they may be cleaved under the deprotection conditions.[1]

  • Carbocation Side Reactions: The tert-butyl cation formed during Boc deprotection is reactive and can alkylate nucleophilic sites on your molecule, such as tryptophan or methionine residues.[4][5] To prevent this, scavengers like triisopropylsilane (B1312306) (TIS) should be added to the reaction mixture.[1][2]

Q4: What are some milder alternatives to TFA for Boc deprotection?

For substrates that are sensitive to strong acids, several milder deprotection methods can be employed:

  • Lewis Acid Catalysis: Reagents such as zinc bromide or trimethylsilyl (B98337) iodide (TMSI) in a suitable organic solvent can effect Boc deprotection under milder conditions.[1]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound can lead to thermal cleavage of the protecting group, though this may require high temperatures and extended reaction times.[1]

  • Other Acidic Systems: Stoichiometric amounts of p-toluenesulfonic acid (pTSA) in ethyl acetate (B1210297) at elevated temperatures have been reported to cleave Boc groups.[3]

Q5: How can I monitor the progress of the deprotection reaction?

Regular monitoring is crucial to determine the endpoint of the reaction and to avoid unnecessary exposure to harsh acidic conditions. Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and straightforward method to visualize the disappearance of the starting material and the appearance of the more polar, deprotected product, which will have a lower Rf value.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a more precise assessment of the reaction, allowing for the quantification of the starting material, product, and any byproducts.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.[1][6]

Q6: What is the best way to work up the reaction and isolate the deprotected product?

The work-up procedure will depend on the properties of your deprotected PEG linker. Common methods include:

  • Evaporation of Acid: For volatile acids like TFA, removal can be achieved under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene (B28343) can help remove residual traces of TFA.[1][2]

  • Precipitation: The deprotected product, often as an ammonium (B1175870) salt, can sometimes be precipitated by adding a non-polar solvent such as diethyl ether.[1]

  • Aqueous Workup: The reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[1][2]

  • Ion Exchange Chromatography: For water-soluble products, an ion-exchange resin can be utilized to remove the acid and isolate the free amine.[1]

Quantitative Data Summary

The following table summarizes common reaction conditions for Boc deprotection.

ReagentConcentrationSolventTemperature (°C)Time (h)Notes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0 to Room Temp0.5 - 2Most common method.[1][2]
Hydrochloric Acid (HCl)4M1,4-DioxaneRoom Temp0.5 - 2A stronger alternative to TFA.[1][2]
p-Toluenesulfonic acid (pTSA)StoichiometricEthyl Acetate50-60VariableMilder alternative, may require heat.[3]
Zinc Bromide (ZnBr2)CatalyticDichloromethane (DCM)Room TempVariableLewis acid catalysis.[1]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of 0.1-0.2 M.[1]

  • Cooling: Cool the solution to 0°C in an ice bath.[1][2]

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1][2] If the substrate contains acid-sensitive residues, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[1][2]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1][2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][2]

  • Work-up:

    • Evaporation: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with toluene (3x) to remove residual TFA.[1][2] The resulting TFA salt can often be used directly.

    • Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1][2]

Protocol 2: Monitoring Boc Deprotection by ¹H NMR

  • Sample Preparation: At various time points, withdraw a small aliquot from the reaction mixture. Quench the reaction immediately, for example, by diluting it in a deuterated solvent containing a neutralizing agent.

  • Acquisition: Acquire a ¹H NMR spectrum of the aliquot.

  • Analysis: Monitor the disappearance of the sharp singlet corresponding to the nine protons of the tert-butyl group of the Boc protector, which is typically observed around 1.4-1.5 ppm.[6] The absence of this signal indicates complete deprotection.

Visualization

G cluster_start cluster_causes Identify Potential Cause cluster_solutions Implement Solution cluster_monitoring Monitor Progress cluster_outcome Evaluate Outcome cluster_alternative Consider Alternatives start Incomplete Boc Deprotection Observed cause1 Insufficient Acid Strength / Concentration? start->cause1 Investigate cause2 Inadequate Reaction Time / Temperature? start->cause2 Investigate cause3 Steric Hindrance? start->cause3 Investigate cause4 Solvent Issues? start->cause4 Investigate sol1 Increase TFA Concentration (e.g., 20% -> 50%) cause1->sol1 sol2 Extend Reaction Time (Monitor by TLC/LC-MS) cause2->sol2 sol3 Use Stronger Acid (e.g., 4M HCl in Dioxane) cause3->sol3 sol4 Ensure Complete Solvation of PEG-Linker cause4->sol4 monitor Analyze Aliquot: TLC, LC-MS, or NMR sol1->monitor sol2->monitor sol3->monitor sol4->monitor complete Deprotection Complete monitor->complete If starting material is consumed incomplete Still Incomplete monitor->incomplete If starting material persists incomplete->sol1 Re-evaluate & Optimize incomplete->sol2 Re-evaluate & Optimize incomplete->sol3 Re-evaluate & Optimize alt Milder Deprotection Methods: - Lewis Acids (ZnBr2) - Thermal Deprotection incomplete->alt If issues persist

Caption: Troubleshooting workflow for incomplete Boc deprotection.

References

how to prevent aggregation of proteins during conjugation with N-(Amino-PEG3)-N-bis(PEG3-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Preventing Protein Aggregation During Bioconjugation

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent protein aggregation during conjugation with N-(Amino-PEG3)-N-bis(PEG3-Boc).

Frequently Asked Questions (FAQs)

Q1: What is N-(Amino-PEG3)-N-bis(PEG3-Boc) and how is it used in protein conjugation?

N-(Amino-PEG3)-N-bis(PEG3-Boc) is a branched, hydrophilic polyethylene (B3416737) glycol (PEG) linker. It features a single primary amine (-NH2) group, which is the reactive site for conjugation, and two terminal amine groups protected by tert-butoxycarbonyl (Boc). The primary amine can be conjugated to a protein, typically by reacting with an activated carboxylic acid (e.g., on aspartic or glutamic acid residues) or an N-hydroxysuccinimide (NHS) ester. The Boc-protected amines are stable during this initial conjugation but can be deprotected later under acidic conditions for subsequent modifications if required. The PEG component enhances the hydrophilicity of the resulting conjugate, which can improve solubility and in vivo stability.

Q2: What are the primary causes of protein aggregation during conjugation reactions?

Protein aggregation during conjugation can be triggered by several factors that disrupt the delicate balance of forces maintaining the protein's native structure.[1] Key causes include:

  • Sub-optimal Buffer Conditions: A buffer pH close to the protein's isoelectric point (pI) can minimize electrostatic repulsion between protein molecules, leading to aggregation.[1] Incorrect ionic strength can also contribute to instability.

  • Physicochemical Changes: The attachment of PEG linkers, even hydrophilic ones, alters the protein's surface charge and hydration shell, which can expose hydrophobic patches and promote self-association.[2][3]

  • High Protein Concentration: Higher concentrations increase the frequency of intermolecular collisions, raising the risk of aggregation.[2][3][4]

  • Over-Labeling: A high molar excess of the PEG reagent can lead to the attachment of too many linker molecules, drastically changing the protein's surface properties and causing insolubility.[2]

  • Reaction Temperature: Elevated temperatures can accelerate both the conjugation reaction and protein unfolding/aggregation pathways.[2]

Q3: How can I detect and quantify protein aggregation in my sample?

A multi-faceted approach using orthogonal techniques is recommended to accurately assess aggregation.[5]

  • Visual Inspection: The simplest method to check for visible precipitates or turbidity.

  • Size Exclusion Chromatography (SEC): A powerful technique to separate and quantify soluble aggregates (dimers, trimers, and larger oligomers) from the monomeric protein.[4][6]

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in solution and is highly sensitive to the presence of large aggregates.[6][7]

  • UV-Vis Spectroscopy: An "Aggregation Index" can be calculated by comparing absorbance at 280 nm (protein) with light scattering at 350 nm.[4]

  • Analytical Ultracentrifugation (AUC): A gold-standard method for characterizing the size, shape, and distribution of species in solution.[7]

Q4: Can additives (excipients) in the reaction buffer help prevent aggregation?

Yes, certain excipients can significantly improve protein stability during conjugation.[8][9] They work through various mechanisms, such as preferential exclusion, stabilizing the native protein structure, or preventing surface adsorption.[1][8][9] Common stabilizing excipients include sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), amino acids (e.g., arginine, glycine), and non-ionic surfactants (e.g., Polysorbate 20).[2][9]

Troubleshooting Guide

This guide addresses common aggregation issues encountered during protein conjugation.

Problem Potential Cause Recommended Solution
Visible precipitate forms immediately upon adding the PEG reagent. High Reagent Concentration: Localized high concentrations of the reagent can cause rapid, uncontrolled modification and precipitation.[2] • Solvent Mismatch: The solvent used to dissolve the PEG reagent (e.g., DMSO) may be destabilizing the protein.• Add the dissolved PEG reagent drop-wise to the protein solution with gentle, continuous mixing. • Minimize the volume of organic co-solvent. Ensure the final concentration does not exceed a level tolerated by the protein (typically <5-10%).
Solution becomes cloudy or turbid during the reaction. pH is too close to the protein's pI: Reduced electrostatic repulsion promotes aggregation.[10] • High Protein Concentration: Increased intermolecular interactions.[10] • Sub-optimal Temperature: Reaction may be proceeding too quickly at a temperature that compromises protein stability.• Adjust the buffer pH to be at least 1 unit away from the protein's pI.[10] • Reduce the protein concentration to 1-5 mg/mL.[2][3] • Perform the reaction at a lower temperature (e.g., 4°C) for a longer incubation period.[2]
Post-reaction analysis (e.g., SEC) shows a high percentage of soluble aggregates. Over-labeling: Excessive modification of the protein surface.[2] • Inappropriate Buffer Composition: Lack of stabilizing components.• Perform a titration experiment to determine the optimal molar ratio of PEG reagent to protein. Start with a lower molar excess (e.g., 3:1 or 5:1). • Screen different buffer systems (e.g., PBS, HEPES, Borate). • Incorporate stabilizing excipients into the reaction buffer (see Table 2).
Conjugate is soluble initially but aggregates upon storage. Long-term Instability: The final buffer formulation is not optimal for the conjugated protein. • Oxidation: If the protein has sensitive residues (e.g., cysteine, methionine), oxidation can lead to aggregation.• Exchange the purified conjugate into an optimized storage buffer containing stabilizers. • Consider adding a reducing agent (e.g., TCEP) if non-disulfide-linked cysteines are present and oxidation is a concern.[10] • Store aliquots at -80°C with a cryoprotectant like glycerol (B35011) to prevent aggregation from freeze-thaw cycles.[10]

Data Presentation

Table 1: Recommended Starting Conditions for Conjugation Reactions

ParameterRecommended RangeRationale
Protein Concentration 1 - 5 mg/mLLower concentrations reduce the likelihood of intermolecular interactions that lead to aggregation.[2]
Buffer pH 7.2 - 8.5For amine-reactive chemistry, this range is efficient. However, ensure the pH is at least 1 unit away from the protein's pI and that the protein is stable in this range.
Temperature 4°C - Room Temp (25°C)Lower temperatures slow down aggregation kinetics and can be beneficial for sensitive proteins, though reaction times will be longer.[2]
PEG Reagent Molar Excess 3:1 to 20:1Start with a lower ratio and optimize based on conjugation efficiency and aggregation levels. Over-labeling is a common cause of aggregation.[2]
Reaction Time 2 - 4 hours (4°C) 1 - 2 hours (RT)Adjust based on temperature and the desired degree of labeling. Monitor the reaction to avoid over-incubation.
Mixing Gentle, continuousUse end-over-end rotation or a magnetic stir plate at a low speed. Avoid vigorous vortexing or shaking.

Table 2: Common Stabilizing Excipients to Prevent Aggregation

Excipient ClassExampleTypical ConcentrationMechanism of Action
Amino Acids L-Arginine, Glycine (B1666218)50 - 250 mMSuppress aggregation by binding to hydrophobic patches and increasing protein solubility.[2][9]
Sugars / Polyols Sucrose, Trehalose, Glycerol5 - 20% (w/v)Stabilize the native protein structure through preferential hydration/exclusion, making unfolding less favorable.[1][9]
Non-ionic Surfactants Polysorbate 20 (Tween-20)0.01 - 0.1% (v/v)Prevent aggregation at air-liquid and solid-liquid interfaces and can help solubilize hydrophobic regions.[2][11]
Reducing Agents TCEP, DTT1 - 5 mMPrevent the formation of non-native intermolecular disulfide bonds that can cause aggregation.[3][10]

Experimental Protocols

Protocol 1: General Protein Conjugation with N-(Amino-PEG3)-N-bis(PEG3-Boc)

This protocol describes the conjugation of the PEG linker's primary amine to activated carboxylic acid groups on a protein.

  • Protein Preparation:

    • Dialyze the protein extensively against the chosen reaction buffer (e.g., 100 mM MES, pH 6.0 for EDC/NHS activation; or 100 mM PBS, pH 7.4 for NHS-ester reactions) to remove any interfering substances like primary amines (e.g., Tris buffer) or nucleophiles.

    • Adjust the protein concentration to 1-5 mg/mL.

  • Reagent Preparation:

    • Allow the N-(Amino-PEG3)-N-bis(PEG3-Boc) reagent to warm to room temperature.

    • Prepare a stock solution (e.g., 10-20 mM) in an anhydrous solvent like DMSO immediately before use.

  • Conjugation Reaction (Example using pre-activated protein with an NHS ester):

    • Note: If starting with carboxyl groups, they must first be activated, for example, using EDC and Sulfo-NHS.

    • Slowly add the calculated volume of the dissolved PEG reagent to the protein solution while gently stirring.

    • Incubate the reaction at the desired temperature (e.g., 4°C or room temperature) for the optimized duration (e.g., 1-4 hours).

  • Quenching:

    • Stop the reaction by adding a quenching reagent that scavenges unreacted groups. For NHS-ester reactions, a small amount of 1 M Tris or glycine at a final concentration of 20-50 mM can be added.

  • Purification:

    • Remove unreacted PEG reagent, byproducts, and aggregates using Size Exclusion Chromatography (SEC). This is the preferred method as it separates based on size.

    • Alternatively, dialysis or tangential flow filtration (TFF) can be used for buffer exchange and removal of small molecules.

  • Analysis:

    • Analyze the purified conjugate using SDS-PAGE to visualize the increase in molecular weight.

    • Use SEC to confirm the removal of aggregates and determine the purity of the monomeric conjugate.[6]

    • Characterize the degree of labeling using appropriate analytical techniques (e.g., mass spectrometry).

Protocol 2: Screening for Optimal Buffer Conditions
  • Set up a matrix of small-scale trial reactions (e.g., 50-100 µL).

  • Vary one parameter at a time:

    • pH: Prepare buffers with different pH values (e.g., 6.5, 7.0, 7.5, 8.0), ensuring the protein is stable in each.

    • Excipients: To the optimal buffer, add different excipients from Table 2 (e.g., Arginine, Sucrose, Tween-20).

  • Run the conjugation reaction under these different conditions.

  • Assess aggregation in each sample using DLS or by measuring turbidity (A350).

  • Analyze the most promising conditions by SEC to quantify the yield of monomeric conjugate versus aggregates.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_purification 3. Purification & Analysis p_prep Protein Buffer Exchange (1-5 mg/mL in amine-free buffer) conjugate Add PEG Reagent to Protein (Slowly, with gentle mixing) Incubate (e.g., 4°C, 2-4h) p_prep->conjugate r_prep Prepare PEG Reagent Stock (e.g., in anhydrous DMSO) r_prep->conjugate quench Quench Reaction (e.g., add Tris or Glycine) conjugate->quench purify Purify Conjugate (Size Exclusion Chromatography) quench->purify analyze Analyze Final Product (SEC, DLS, SDS-PAGE) purify->analyze

Caption: Experimental workflow for protein conjugation and purification.

troubleshooting_logic start Aggregation Observed? cause1 Check Protein Concentration start->cause1 Yes sol1 Reduce to 1-5 mg/mL cause1->sol1 cause2 Review Buffer pH vs. pI sol1->cause2 sol2 Adjust pH > 1 unit from pI cause2->sol2 cause3 Evaluate Reagent Stoichiometry sol2->cause3 sol3 Decrease Molar Excess of PEG cause3->sol3 cause4 Assess Buffer Composition sol3->cause4 sol4 Add Stabilizing Excipients (Arginine, Sucrose, etc.) cause4->sol4 end_node Optimized Conjugation sol4->end_node

Caption: Decision tree for troubleshooting protein aggregation.

References

Technical Support Center: Optimizing Protein Conjugation with N-(Amino-PEG3)-N-bis(PEG3-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the molar ratio of N-(Amino-PEG3)-N-bis(PEG3-Boc) to a target protein.

Frequently Asked Questions (FAQs)

Q1: What is N-(Amino-PEG3)-N-bis(PEG3-Boc) and what is its primary application?

N-(Amino-PEG3)-N-bis(PEG3-Boc) is a branched, heterobifunctional linker molecule.[1][2] It features a central primary amine and two terminal primary amines protected by tert-butyloxycarbonyl (Boc) groups.[1][2] The polyethylene (B3416737) glycol (PEG) chains enhance the hydrophilicity and solubility of the linker and the final conjugate.[1][2] Its primary application is in the synthesis of complex bioconjugates, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where it serves to connect multiple molecular entities.[2][3]

Q2: Why is it critical to optimize the molar ratio of the PEG reagent to the protein?

Optimizing the molar ratio is crucial for controlling the degree of PEGylation—the number of PEG molecules attached to a single protein.[4][5]

  • Insufficient PEG: A low molar ratio can lead to a low yield of PEGylated protein and a significant amount of unreacted protein remaining.

  • Excessive PEG: A high molar ratio can result in polysubstitution (multiple PEGs attaching to one protein), which may lead to a loss of biological activity, increased heterogeneity of the product, and potential protein precipitation.[5][6]

The goal is to find the "sweet spot" that maximizes the yield of the desired mono-PEGylated (or specifically substituted) product while minimizing unwanted side products.[6]

Q3: What are the key factors that influence the PEGylation reaction?

Several factors beyond the molar ratio can significantly impact the outcome of the PEGylation reaction.[4][5] These include:

  • pH: The reaction with primary amines (like the ε-amino group of lysine) is pH-dependent. A pH range of 7.2-8.5 is generally optimal to ensure the amine is deprotonated and nucleophilic while minimizing hydrolysis of the activated PEG ester.[7]

  • Temperature and Reaction Time: These parameters influence the reaction rate. Optimization is often required, with reactions typically run for 30 minutes to 2 hours at room temperature or for longer periods (2-4 hours) at 4°C.[7]

  • Protein Concentration: Higher protein concentrations can favor the desired reaction, but solubility limits must be considered.[4]

  • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target protein for the PEG reagent.[7] Compatible buffers include Phosphate-Buffered Saline (PBS), HEPES, and borate (B1201080) buffers.[7]

Q4: How can I determine if my protein has been successfully PEGylated?

Successful PEGylation can be confirmed by analyzing the increase in the molecular weight of the protein. Common analytical techniques include:

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is a widely available and simple method to visualize the results of a PEGylation reaction.[8] PEGylated proteins will migrate slower than their unmodified counterparts, resulting in a band shift to a higher apparent molecular weight.[9][10] However, PEG-SDS interactions can sometimes cause bands to appear smeared or broader than expected.[11]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) are powerful tools for confirming the exact molecular weight of the conjugate and determining the degree of PEGylation (the number of PEG chains attached).[12][13][14][15]

  • HPLC (High-Performance Liquid Chromatography): Methods like Size-Exclusion Chromatography (SEC) or Reverse-Phase (RP)-HPLC can be used to separate the PEGylated protein from the unreacted protein and PEG reagent, allowing for characterization and purification.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of protein PEGylation.

Issue Potential Cause Recommended Solution
Low or No PEGylation Yield Hydrolysis of PEG Reagent: The activated ester on the PEG reagent is sensitive to moisture.Ensure the PEG reagent is stored in a desiccated environment. Prepare solutions in anhydrous solvents like DMSO or DMF immediately before use.[7]
Incorrect Buffer pH: The pH is too low, causing protonation of target amines, or too high, causing rapid hydrolysis of the PEG reagent.Verify the reaction buffer pH is within the optimal range of 7.2-8.5.[7]
Presence of Competing Amines: The reaction buffer (e.g., Tris, glycine) contains primary amines that compete with the protein.Perform a buffer exchange into an amine-free buffer (e.g., PBS, HEPES) before starting the reaction.[7]
Insufficient Molar Ratio: The amount of PEG reagent is too low to achieve efficient conjugation.Increase the molar excess of the PEG reagent to the protein. See Table 2 for starting recommendations.
Multiple PEG Chains Attached (Polydispersity) High Molar Ratio: A large excess of the PEG reagent increases the likelihood of multiple sites on the protein reacting.Decrease the molar ratio of PEG reagent to protein. Perform a titration experiment with varying ratios to find the optimal condition.
Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to modification of less reactive sites.Reduce the incubation time. Monitor the reaction progress over time using SDS-PAGE or MS to identify the optimal endpoint.
Protein Precipitation or Aggregation High Concentration of Organic Solvent: The solvent used to dissolve the PEG reagent (e.g., DMSO, DMF) can denature the protein.Keep the final concentration of the organic solvent in the reaction mixture below 10%.[7]
Change in Protein Properties: The attachment of PEG chains can alter the protein's surface properties, leading to reduced solubility under certain conditions.Screen different buffer conditions (pH, ionic strength). The PEG chains themselves are intended to increase hydrophilicity, but this effect can be context-dependent.[16]
Loss of Protein Bioactivity PEGylation at or near the Active Site: A PEG molecule may be sterically hindering the protein's active or binding site.If possible, use site-specific conjugation methods. If relying on amine reactivity, reducing the molar ratio may favor modification of more accessible, less critical lysine (B10760008) residues.[6]
Conformational Changes: The conjugation process or the attached PEG may induce changes in the protein's secondary or tertiary structure.Characterize the structure of the PEGylated protein using techniques like circular dichroism. While most studies show unchanged secondary structure, this should be verified.[4]

Experimental Protocols & Data

Recommended Starting Molar Ratios

The optimal molar ratio is highly dependent on the specific protein and its concentration. The following table provides general starting points for an optimization experiment.

Protein ConcentrationRecommended Starting Molar Excess of PEG to Protein
≥ 5 mg/mL5:1 to 20:1
< 5 mg/mL20:1 to 50:1

Note: Data is adapted from general NHS-ester conjugation guidelines and should be optimized for your specific system.[7]

Protocol 1: General Workflow for Molar Ratio Optimization

This protocol outlines a general procedure for conjugating a protein with N-(Amino-PEG3)-N-bis(PEG3-Boc) and optimizing the molar ratio.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p_protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 7.2-8.5) r_setup Set up Parallel Reactions (e.g., 1:1, 5:1, 10:1, 20:1, 50:1 molar ratios) p_protein->r_setup p_peg Prepare PEG Stock Solution (10-20 mM in anhydrous DMSO or DMF) p_peg->r_setup r_add Add PEG solution to protein (Final DMSO <10%) r_setup->r_add r_incubate Incubate (1-2h at RT, or 2-4h at 4°C) r_add->r_incubate a_quench Quench Reaction (Optional) (e.g., add 1M Tris) r_incubate->a_quench a_sds Analyze by SDS-PAGE a_quench->a_sds a_ms Analyze by Mass Spectrometry a_quench->a_ms a_hplc Analyze/Purify by HPLC a_quench->a_hplc

Workflow for optimizing the PEG-to-protein molar ratio.
  • Protein Preparation : Prepare the protein solution at a known concentration (e.g., 1-10 mg/mL) in an amine-free buffer such as PBS or HEPES at pH 7.2-8.5.[7]

  • PEG Reagent Preparation : Immediately before use, dissolve the N-(Amino-PEG3)-N-bis(PEG3-Boc) reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).[7]

  • Reaction Setup : Set up a series of reactions in parallel microcentrifuge tubes. In each tube, add the protein solution. Then, add varying amounts of the PEG stock solution to achieve the desired molar ratios (e.g., 1:1, 5:1, 10:1, 20:1, 50:1 of PEG to protein). Ensure the final volume of DMSO or DMF is less than 10% of the total reaction volume to prevent protein denaturation.[7]

  • Incubation : Gently mix the reactions and incubate for 1-2 hours at room temperature or for 2-4 hours at 4°C.[7]

  • Quenching (Optional) : The reaction can be stopped by adding a small amount of a primary amine-containing buffer, such as 1M Tris, to consume any unreacted PEG reagent.

  • Analysis : Analyze the results of each reaction mixture to determine the optimal ratio.

Protocol 2: SDS-PAGE Analysis of PEGylation Reactions
  • Sample Preparation : Mix a small aliquot from each reaction tube with an equal volume of 2x Laemmli sample buffer.

  • Denaturation : Heat the samples at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis : Load the samples onto a polyacrylamide gel (the percentage of which will depend on the size of your protein and the conjugate). Also load an unmodified protein control and a molecular weight marker. Run the gel according to the manufacturer's instructions.[8]

  • Staining : Stain the gel with a protein stain such as Coomassie Brilliant Blue or a silver stain for higher sensitivity.[8]

  • Visualization : Image the gel. The PEGylated protein will appear as a band (or series of bands) at a higher molecular weight than the unmodified protein control.[9] The molar ratio that gives the most intense band for the desired product (e.g., mono-PEGylated) with the least amount of unmodified protein or higher-order conjugates is the optimal one.

Troubleshooting Logic

The following diagram provides a decision-making workflow for troubleshooting common PEGylation issues.

G start Start: Analyze Reaction by SDS-PAGE q1 Is there a band shift compared to control? start->q1 q2 Is unmodified protein band still prominent? q1->q2 Yes res_no_rxn Troubleshoot: No Reaction - Check buffer pH & composition - Verify PEG reagent activity q1->res_no_rxn No q3 Are there multiple high MW bands or smears? q2->q3 No res_low_yield Action: Increase Molar Ratio or Reaction Time q2->res_low_yield Yes q4 Is protein precipitated or aggregated? q3->q4 No res_polydisperse Action: Decrease Molar Ratio or Reaction Time q3->res_polydisperse Yes res_precipitate Troubleshoot: Precipitation - Reduce organic solvent % - Check protein concentration q4->res_precipitate Yes res_success Success: Optimal condition likely found. Proceed with MS confirmation. q4->res_success No

References

side reactions to avoid when using N-(Amino-PEG3)-N-bis(PEG3-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-(Amino-PEG3)-N-bis(PEG3-Boc).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of when using N-(Amino-PEG3)-N-bis(PEG3-Boc)?

The most significant side reaction occurs during the acidic removal of the Boc protecting groups. This process generates a tert-butyl cation, which is a reactive intermediate that can alkylate nucleophilic sites on your molecule of interest.[1][2] Electron-rich aromatic rings, thiols, and unprotected amines are particularly susceptible to this side reaction.[1][2] Additionally, incomplete deprotection can lead to a mixture of protected and deprotected species, complicating downstream purification and conjugation steps.[1]

Q2: How can I prevent the alkylation of my molecule during Boc deprotection?

The most effective method to prevent unwanted alkylation by the tert-butyl cation is to use a "scavenger" in your deprotection reaction.[1] Scavengers are reagents that react with and neutralize the tert-butyl cation. Common scavengers include triethylsilane (TES) or water.

Q3: What are the optimal conditions for Boc deprotection of this linker?

The Boc groups on N-(Amino-PEG3)-N-bis(PEG3-Boc) are efficiently removed using strong acidic conditions, most commonly with trifluoroacetic acid (TFA). A typical procedure involves dissolving the Boc-protected compound in a mixture of dichloromethane (B109758) (DCM) and TFA (e.g., a 1:1 ratio) and stirring at room temperature for 1-2 hours.[1] It is crucial to monitor the reaction by TLC or LC-MS to ensure the complete disappearance of the starting material.[1]

Q4: Are there any concerns regarding the stability of the PEG chains?

While generally stable, the polyethylene (B3416737) glycol (PEG) chains can be susceptible to oxidation, particularly at the ether linkages. This can lead to chain cleavage and the formation of impurities such as formaldehyde (B43269) and peroxides.[3][4] It is recommended to store the reagent in a dry, dark place and under an inert atmosphere to minimize oxidation.[4]

Q5: What are potential impurities that could be present in N-(Amino-PEG3)-N-bis(PEG3-Boc)?

Depending on the manufacturing process, PEG-containing compounds may have trace amounts of ethylene (B1197577) oxide and 1,4-dioxane.[5] Additionally, incomplete reactions during the synthesis of the linker can result in impurities with varying numbers of PEG units or incompletely functionalized arms.

Troubleshooting Guides

Problem 1: Incomplete Boc Deprotection
Symptom Possible Cause Suggested Solution
LC-MS analysis shows a mixture of starting material, partially deprotected, and fully deprotected product.Insufficient acid concentration or reaction time.Increase the concentration of TFA or prolong the reaction time. Monitor the reaction progress closely by LC-MS until the starting material is fully consumed.[1]
Low reaction temperature.If the reaction is sluggish at room temperature, consider a slight increase in temperature (e.g., to 40°C), but be mindful of the stability of other functional groups on your molecule.[1]
Problem 2: Unwanted Modification of the Target Molecule During Deprotection
Symptom Possible Cause Suggested Solution
Mass spectrometry analysis shows an unexpected mass increase of +56 Da on your target molecule.Alkylation of a nucleophilic site by the tert-butyl cation generated during Boc deprotection.[1]Add a scavenger, such as triethylsilane (TES) or a small amount of water, to the deprotection reaction mixture to trap the tert-butyl cation.[1]
Problem 3: Low Yield in Subsequent Conjugation Reaction
Symptom Possible Cause Suggested Solution
The conjugation of the deprotected linker to a target molecule proceeds with low efficiency.Residual TFA in the deprotected linker solution is neutralizing the base required for the conjugation reaction.After deprotection, ensure complete removal of TFA by co-evaporation with a solvent like toluene (B28343) or by lyophilization.[6] Before proceeding with the conjugation, neutralize the deprotected amine salt with a non-nucleophilic base like diisopropylethylamine (DIPEA).[1]
Poor design of the overall conjugate (e.g., in the context of PROTACs), leading to steric hindrance.The length and composition of the linker are critical for the efficacy of molecules like PROTACs.[7][8] If steric hindrance is suspected, consider using a linker with a different length or composition.
Degradation of the PEG linker.Assess the purity of the linker before use. Store the linker under recommended conditions (dry, dark, inert atmosphere) to prevent degradation.[4]

Experimental Protocols

Protocol: Boc Deprotection of N-(Amino-PEG3)-N-bis(PEG3-Boc)
  • Dissolution: Dissolve the Boc-protected linker in a solution of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

  • Reaction: Stir the solution at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material.

  • Solvent Removal: Upon completion, remove the TFA and DCM under reduced pressure.

  • Co-evaporation: To ensure complete removal of residual TFA, co-evaporate the residue with a solvent such as toluene (repeat 3 times). The resulting deprotected amine (as a TFA salt) can be used in the next step.

Visualizations

Boc_Deprotection_Side_Reaction cluster_main Boc Deprotection with TFA cluster_side_reaction Potential Side Reaction cluster_solution Solution Boc_Linker N-(Amino-PEG3)-N-bis(PEG3-Boc) Deprotected_Linker Deprotected Linker (TFA Salt) Boc_Linker->Deprotected_Linker + TFA Tert_Butyl_Cation tert-Butyl Cation Boc_Linker->Tert_Butyl_Cation + TFA TFA TFA Alkylated_Byproduct Alkylated Byproduct (+56 Da) Tert_Butyl_Cation->Alkylated_Byproduct Trapped_Cation Trapped Cation Tert_Butyl_Cation->Trapped_Cation + Scavenger Nucleophilic_Molecule Nucleophilic Molecule (e.g., Thiol, Phenol) Nucleophilic_Molecule->Alkylated_Byproduct Scavenger Scavenger (e.g., TES, Water) Scavenger->Trapped_Cation

Caption: Boc deprotection pathway and the role of scavengers in preventing side reactions.

troubleshooting_workflow Start Low Yield or Impure Product Check_Deprotection Check for complete Boc deprotection (LC-MS) Start->Check_Deprotection Incomplete_Deprotection Incomplete Deprotection Check_Deprotection->Incomplete_Deprotection No Check_Alkylation Check for alkylation (Mass Spec, +56 Da) Check_Deprotection->Check_Alkylation Yes Optimize_Deprotection Increase TFA concentration or reaction time Incomplete_Deprotection->Optimize_Deprotection Optimize_Deprotection->Check_Deprotection Alkylation_Detected Alkylation Detected Check_Alkylation->Alkylation_Detected Yes Check_TFA_Removal Ensure complete TFA removal (Co-evaporation) Check_Alkylation->Check_TFA_Removal No Add_Scavenger Add scavenger (e.g., TES) to deprotection step Alkylation_Detected->Add_Scavenger Add_Scavenger->Check_Deprotection Residual_TFA Residual TFA Present Check_TFA_Removal->Residual_TFA No Final_Product Pure Product Check_TFA_Removal->Final_Product Yes Neutralize_Amine Neutralize amine salt with base (e.g., DIPEA) before conjugation Residual_TFA->Neutralize_Amine Neutralize_Amine->Final_Product

Caption: Troubleshooting workflow for reactions involving N-(Amino-PEG3)-N-bis(PEG3-Boc).

References

Technisches Support-Center: Aufreinigung von Konjugaten mit N-(Amino-PEG3)-N-bis(PEG3-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

Answering in German, as requested by the user.

Dieses Support-Center bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung eine technische Anleitung zur Fehlerbehebung bei der Aufreinigung von Biokonjugaten, die mit dem Linker N-(Amino-PEG3)-N-bis(PEG3-Boc) hergestellt wurden.

Häufig gestellte Fragen (FAQs)

F1: Was sind die häufigsten Verunreinigungen bei der Aufreinigung von Konjugaten, die mit N-(Amino-PEG3)-N-bis(PEG3-Boc) hergestellt wurden?

A1: Zu den häufigsten Verunreinigungen gehören nicht umgesetzter Linker, überschüssiges unkonjugiertes Biomolekül (z. B. Antikörper, Protein), Hydrolyseprodukte und Aggregate des Konjugats.[] Auch Nebenprodukte aus der Abspaltung der Boc-Schutzgruppen können als Verunreinigungen vorhanden sein.

F2: Welche Aufreinigungstechniken eignen sich am besten, um das Zielkonjugat von nicht umgesetzten Ausgangsmaterialien zu trennen?

A2: Eine mehrstufige Aufreinigungsstrategie ist oft am effektivsten.

  • Größenausschlusschromatographie (SEC): Diese Methode eignet sich hervorragend zur Abtrennung kleinerer Moleküle wie des nicht umgesetzten Linkers und dessen Hydrolyseprodukten.[][2]

  • Ionenaustauschchromatographie (IEX): IEX trennt Moleküle basierend auf Ladungsunterschieden. Da die PEG-Ketten Oberflächenladungen abschirmen können, ändert sich das Elutionsprofil im Vergleich zum unkonjugierten Protein, was eine Trennung ermöglicht.[][2][3]

  • Hydrophobe-Interaktions-Chromatographie (HIC): Diese Technik trennt Moleküle nach ihrer Hydrophobizität. Der Anbau von PEG-Ketten verändert die Hydrophobizität des Proteins, was eine Trennung von unkonjugierten Spezies ermöglicht.[2][3]

  • Umkehrphasen-HPLC (RP-HPLC): Bietet eine hohe Auflösung zur Trennung von Konjugaten mit geringen Unterschieden in der Hydrophobizität.[4]

F3: Wie kann ich die Reinheit und Identität meines finalen Konjugats bestätigen?

A3: Eine Kombination von Analysetechniken ist entscheidend.

  • HPLC-basierte Methoden (SEC/RP-HPLC): Werden zur Trennung und Quantifizierung von freiem PEG und dem PEGylierten Proteinkonjugat eingesetzt.[5]

  • Massenspektrometrie (MS): Bestimmt das genaue Molekulargewicht des Konjugats und den PEGylierungsgrad.[5]

  • SDS-PAGE: Visualisiert die Zunahme des Molekulargewichts nach der Konjugation.

  • Peptid-Mapping mittels LC/MS/MS: Identifiziert die spezifischen Aminosäuren, die mit dem Linker konjugiert sind.[6]

F4: Warum sehe ich eine schlechte Auflösung oder Peak-Tailing bei der SEC-Analyse meiner PEGylierten Proteine?

A4: PEGylierte Proteine können unspezifische Wechselwirkungen mit dem Silika-basierten Säulenmaterial eingehen, was zu geringerer Wiederfindung, schlechter Peakform und Tailing führt. Die Verwendung von mobilen Phasen mit höherer Ionenstärke oder die Zugabe von organischen Modifikatoren kann helfen, diese unspezifischen Adsorptionen zu minimieren.[7]

Anleitung zur Fehlerbehebung

Diese Anleitung behandelt spezifische Probleme, die bei der Aufreinigung von N-(Amino-PEG3)-N-bis(PEG3-Boc)-Konjugaten auftreten können.

Problem 1: Geringe Ausbeute des aufgereinigten Konjugats

Mögliche UrsacheLösungsansätze
Konjugat-Aggregation Optimieren Sie die Pufferbedingungen (pH, Ionenstärke, Zusatzstoffe wie Arginin). Führen Sie die Aufreinigung bei niedrigeren Konzentrationen oder Temperaturen durch.[8]
Unspezifische Bindung an die Chromatographiesäule Erhöhen Sie die Salzkonzentration in der mobilen Phase. Testen Sie verschiedene Säulenmaterialien. Bei IEX kann der "Ladungsabschirmungseffekt" der PEG-Ketten die Bindung beeinflussen.[3]
Verlust während der Diafiltration/Pufferwechsel Verwenden Sie Membranen mit einer geeigneten Molekulargewichtsgrenze (MWCO), um den Verlust des Konjugats zu minimieren.[6]
Falsche Fraktionssammlung Analysieren Sie die Fraktionen mittels SDS-PAGE oder analytischer HPLC, um die Sammlung der korrekten Peaks sicherzustellen.

Problem 2: Unvollständige Entfernung von nicht umgesetztem Linker

Mögliche UrsacheLösungsansätze
Unzureichende Auflösung in der SEC Optimieren Sie die SEC-Säule (Länge, Porenweite) für den Molekulargewichtsbereich Ihres Konjugats. Führen Sie gegebenenfalls mehrere SEC-Läufe durch.[]
Koelution mit dem Konjugat Verwenden Sie eine orthogonale Methode wie HIC oder RP-HPLC, die auf Hydrophobizität anstatt auf Größe trennt.[2]
Ineffizienter Pufferwechsel Erhöhen Sie die Anzahl der Diafiltrationsvolumina oder die Häufigkeit des Pufferwechsels, um kleine Moleküle vollständig zu entfernen.[]

Problem 3: Vorhandensein von Aggregaten im Endprodukt

Mögliche UrsacheLösungsansätze
Hydrophobe Wechselwirkungen Fügen Sie dem Puffer Lösungsvermittler wie Arginin oder nicht-ionische Tenside in geringer Konzentration hinzu.[8]
Suboptimale Pufferbedingungen Führen Sie ein Screening verschiedener Pufferformulierungen (pH, Salze) durch, um die Stabilität des Konjugats zu maximieren.[10]
Stress durch Einfrieren/Auftauen Analysieren Sie die Proben vor und nach dem Einfrieren/Auftauen mittels SEC. Optimieren Sie die Formulierung mit Kryoprotektoren oder lagern Sie die Probe flüssig bei 2-8 °C.

Experimentelle Protokolle

Protokoll 1: Zweistufige Aufreinigung mittels SEC und IEX

Dieses Protokoll beschreibt einen allgemeinen Arbeitsablauf zur Aufreinigung eines Antikörper-Konjugats.

  • Schritt 1: Größenausschlusschromatographie (SEC) zur Entfernung des Linkers

    • Ziel: Abtrennung des nicht umgesetzten N-(Amino-PEG3)-N-bis(PEG3-Boc)-Linkers.

    • Säule: Wählen Sie eine SEC-Säule mit einem für das Molekulargewicht Ihres Konjugats geeigneten Fraktionierbereichs.

    • Mobile Phase: Phosphatgepufferte Salzlösung (PBS), pH 7.4.

    • Durchführung:

      • Äquilibrieren Sie die Säule mit mindestens zwei Säulenvolumina der mobilen Phase.

      • Tragen Sie die rohe Konjugationsreaktionsmischung auf. Das Ladevolumen sollte 2-5 % des gesamten Säulenvolumens nicht überschreiten.

      • Eluieren Sie die Probe mit einer geeigneten Flussrate.

      • Überwachen Sie die Elution mittels UV-Detektion bei 280 nm.

      • Sammeln Sie die Fraktionen, die dem hochmolekularen Peak des Konjugats entsprechen.[]

  • Schritt 2: Ionenaustauschchromatographie (IEX) zur Feinreinigung

    • Ziel: Trennung des Konjugats von unkonjugiertem Protein und anderen Ladungsvarianten.

    • Harzauswahl: Wählen Sie je nach isoelektrischem Punkt (pI) Ihres Proteins ein Kationen- oder Anionenaustauscherharz. Die PEGylierung kann den pI des Proteins verändern.[3]

    • Puffer:

      • Puffer A (Bindepuffer): Puffer mit niedriger Ionenstärke (z. B. 20 mM Phosphat, pH 6.0 für Kationenaustausch).

      • Puffer B (Elutionspuffer): Puffer A mit hoher Salzkonzentration (z. B. 1 M NaCl).

    • Durchführung:

      • Äquilibrieren Sie die IEX-Säule mit Puffer A.

      • Laden Sie die gepoolten und puffergetauschten SEC-Fraktionen auf die Säule.

      • Waschen Sie die Säule mit Puffer A, um ungebundene Moleküle zu entfernen.

      • Eluieren Sie die gebundenen Spezies mit einem linearen Gradienten von Puffer B.

      • Sammeln Sie die Fraktionen und analysieren Sie diese mittels SDS-PAGE und/oder HPLC, um die reinen Konjugatfraktionen zu identifizieren.[3]

Visualisierungen

Die folgenden Diagramme veranschaulichen die logischen Arbeitsabläufe.

G cluster_workflow Aufreinigungsworkflow für N-(Amino-PEG3)-N-bis(PEG3-Boc)-Konjugate A Rohe Konjugations- mischung B Schritt 1: Größen- ausschluss (SEC) A->B C Entfernung von überschüssigem Linker B->C D Vorgereinigtes Konjugat B->D E Schritt 2: Ionen- austausch (IEX) D->E F Trennung von unkonjugiertem Protein & Ladungsvarianten E->F G Hochreines Konjugat E->G H Analytik & Formulierung G->H

Bildunterschrift: Allgemeiner zweistufiger Aufreinigungsworkflow für Biokonjugate.

G cluster_troubleshooting Fehlerbehebungslogik bei Verunreinigungen A Verunreinigungen im finalen Produkt B Art der Verunreinigung? A->B C Überschüssiger Linker B->C Niedriges MW E Unkonjugiertes Protein B->E Ähnliches MW G Aggregate B->G Hohes MW D SEC-Bedingungen optimieren (Säule, Fluss) C->D F IEX/HIC-Bedingungen optimieren (Gradient, pH) E->F H Formulierung anpassen (Puffer, Zusatzstoffe) G->H

Bildunterschrift: Entscheidungsbaum zur Identifizierung und Behebung von Verunreinigungen.

References

how to confirm successful conjugation to all three arms of N-(Amino-PEG3)-N-bis(PEG3-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed technical support for researchers, scientists, and drug development professionals working with the trifunctional linker, N-(Amino-PEG3)-N-bis(PEG3-Boc). It offers troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to confirm successful conjugation to all three of its reactive arms.

Frequently Asked Questions (FAQs)

Q1: What are the three reactive arms of N-(Amino-PEG3)-N-bis(PEG3-Boc) and what is the general strategy for conjugation?

This molecule is a branched PEG linker featuring three distinct functional arms originating from a central nitrogen atom. The conjugation strategy is a sequential, three-step process:

  • Arm 1 (Primary Amine): One arm terminates in a primary amine (-NH2) that is immediately available for conjugation with amine-reactive molecules (e.g., those containing NHS esters, isothiocyanates, or carboxylic acids via EDC/NHS chemistry).

  • Arms 2 & 3 (Boc-Protected Amines): The other two arms terminate in primary amines that are protected by tert-butyloxycarbonyl (Boc) groups. These arms are unreactive until the Boc groups are removed.

  • Deprotection & Second Conjugation: After conjugation to the first arm, the Boc groups are chemically removed under acidic conditions (e.g., using trifluoroacetic acid, TFA). This exposes two new primary amines, which can then be conjugated to a second molecule of interest.

This multi-step approach allows for the creation of complex bioconjugates, such as attaching two drug molecules to a single targeting moiety.

Workflow for Tri-Conjugation of N-(Amino-PEG3)-N-bis(PEG3-Boc)

G cluster_0 Start N-(Amino-PEG3)- N-bis(PEG3-Boc) Step1 Conjugation 1 (e.g., NHS Ester) Start->Step1 Intermediate1 Mono-Conjugate (Boc-Protected) Step1->Intermediate1 Step2 Boc Deprotection (e.g., TFA) Intermediate1->Step2 Intermediate2 Mono-Conjugate (Di-Amine) Step2->Intermediate2 Step3 Conjugation 2 (e.g., NHS Ester) Intermediate2->Step3 End Final Tri-Conjugate Step3->End

Caption: Experimental workflow for tri-conjugation and corresponding monitoring techniques.

Q2: Which analytical techniques are best for confirming successful conjugation at each step?

A combination of techniques is recommended for unambiguous confirmation.[][2] Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) are the most powerful tools.[3]

  • Mass Spectrometry (ESI-MS or MALDI-TOF): Essential for confirming the identity of products by measuring their molecular weight.[4][5][6] A successful reaction at each stage will result in a predictable mass increase (for conjugation) or decrease (for deprotection).

  • ¹H NMR Spectroscopy: Invaluable for monitoring the removal of the Boc protecting groups.[7][8] The disappearance of the characteristic signal for the tert-butyl protons is a clear indicator of successful deprotection.[8][9][10]

  • HPLC (especially Reverse-Phase): Used to assess the purity of the reaction mixture at each step.[11][12] Successful reactions will show the consumption of the starting material and the appearance of a new product peak with a different retention time.[13][14]

Analytical Confirmation Strategy

G cluster_0 S1 Step 1: Mono-Conjugation MS Mass Spectrometry S1->MS Confirms Mass Increase HPLC HPLC S1->HPLC Shows New Product Peak S2 Step 2: Boc Deprotection S2->MS Confirms Mass Decrease NMR 1H NMR S2->NMR Confirms Disappearance of Boc Signal S2->HPLC Shows New Product Peak S3 Step 3: Di-Conjugation S3->MS Confirms Final Mass S3->HPLC Confirms Final Purity

Caption: Relationship between experimental steps and analytical confirmation methods.

Q3: How do I specifically confirm the complete removal of the Boc protecting groups?

Complete Boc deprotection is critical before proceeding to the second conjugation.

  • By ¹H NMR: The most definitive method is to look for the complete disappearance of the large singlet peak around 1.4-1.5 ppm in the proton NMR spectrum.[8][9] This peak corresponds to the nine equivalent protons of the tert-butyl group on each Boc protector.

  • By Mass Spectrometry: The mass of the deprotected product should decrease by 100.12 Da for each Boc group removed (200.24 Da total for both). A spectrum showing only the mass corresponding to the fully deprotected intermediate is a strong indicator of success.

  • By HPLC: The deprotected product is significantly more polar than its Boc-protected precursor and will therefore have a much shorter retention time on a reverse-phase HPLC column. The absence of the starting material peak confirms the reaction has gone to completion.

Q4: How can I be sure my final product is tri-conjugated, not a mixture of mono-, di-, and tri-conjugated species?

Distinguishing between different PEGylated species is a common challenge.[4][15]

  • Mass Spectrometry: This is the most direct method. The mass spectrum of your final, purified product should show a single major species corresponding to the calculated molecular weight of the tri-conjugated molecule. The presence of lower mass species could indicate incomplete conjugation.

  • HPLC/SEC: High-performance liquid chromatography can separate species with different numbers of conjugated molecules.[3][12] Size-Exclusion Chromatography (SEC) is particularly useful if the conjugated molecules are large, as the tri-conjugated product will be the largest and elute first.[16] Reverse-phase HPLC can also resolve these species based on differences in hydrophobicity.

  • Capillary Electrophoresis (CE): This technique offers high resolution for separating proteins and their conjugates based on differences in charge and size, providing another way to assess the homogeneity of the final product.[6]

Troubleshooting Guide

Problem 1: My mass spectrum shows a mixture of products with different degrees of conjugation. How can I improve the yield of the fully conjugated product?

This issue typically arises from sub-optimal reaction conditions or stoichiometry.

  • Increase Molar Excess of Reagent: For both conjugation steps, ensure you are using a sufficient molar excess of the molecule to be conjugated. A common starting point is a 5 to 10-fold molar excess over the available amine groups.

  • Optimize Reaction Time and Temperature: Conjugation reactions can be slow. Monitor the reaction over time using HPLC to determine when it has reached completion. If the reaction stalls, a modest increase in temperature may improve the rate, but be cautious of potential degradation of your molecules.

  • Check pH of Reaction Buffer: For reactions involving NHS esters, the pH should be maintained between 7.5 and 8.5 for optimal efficiency.[17]

  • Purify Intermediates: It is highly recommended to purify the mono-conjugated intermediate after the first reaction and before deprotection. This ensures that only the correct molecule is carried forward into the subsequent steps.

Problem 2: My ¹H NMR spectrum still shows a significant peak around 1.4 ppm after the Boc deprotection step. What went wrong?

This indicates incomplete removal of the Boc protecting groups.

  • Insufficient Acid: Ensure the concentration of trifluoroacetic acid (TFA) is sufficient. A common solvent system is 50% TFA in dichloromethane (B109758) (DCM).[16]

  • Reaction Time: Allow the deprotection reaction to proceed for at least 1-2 hours at room temperature.[16] Monitor by TLC or LC-MS until the starting material is fully consumed.[16]

  • Water Contamination: The presence of water can interfere with the deprotection reaction. Use anhydrous solvents for the best results.

  • Inefficient Quenching/Workup: After deprotection, the acidic TFA must be thoroughly removed, typically by evaporation under reduced pressure, often followed by co-evaporation with a solvent like toluene (B28343) to remove azeotropically.[8]

Problem 3: My final product shows poor solubility. What can I do?

The attachment of multiple, potentially hydrophobic molecules can sometimes decrease the overall solubility of the conjugate compared to the hydrophilic PEG linker.

  • Solvent Choice: Experiment with different buffer systems or the addition of organic co-solvents (e.g., DMSO, DMF) to improve solubility.

  • pH Adjustment: The solubility of protein and peptide conjugates can be highly dependent on pH. Determine the isoelectric point (pI) of your final conjugate and work at a pH that is at least one unit away from the pI to maximize charge and solubility.

  • Check for Aggregation: Poor solubility may be a sign of aggregation. Size-Exclusion Chromatography (SEC) can be used to detect and quantify aggregates.[12] If aggregation is present, consider optimizing formulation conditions, such as buffer composition and ionic strength.

Quantitative Data & Protocols

Key Analytical Data Tables

Table 1: Expected Mass Shifts During Synthesis

Step Process Expected Mass Change (Da) Notes
1 Mono-Conjugation + Molecular Weight of Molecule A Exact mass depends on the molecule being conjugated.
2 Boc Deprotection - 200.24 Corresponds to the loss of two C₅H₉O₂ groups.

| 3 | Di-Conjugation | + 2 x (Molecular Weight of Molecule B) | Assumes conjugation of two identical molecules. |

Table 2: Key ¹H NMR Signals for Reaction Monitoring (in CDCl₃)

Group Signal Type Approximate Chemical Shift (ppm) Status
Boc (t-Butyl) Singlet (18H) ~ 1.45 Disappears after successful deprotection.[7][8]
PEG Backbone Multiplets 3.5 - 3.8 Present throughout; may shift slightly upon conjugation.

| -CH₂- adjacent to new amine | Triplet | ~ 2.9 - 3.2 | Appears or shifts downfield after deprotection. |

Experimental Protocols

Protocol 1: General Procedure for ESI-MS Analysis

  • Sample Preparation: Purify an aliquot of the reaction mixture using a suitable method (e.g., desalting column or RP-HPLC) to remove salts and excess reagents. Dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 0.1 mg/mL.

  • Infusion: Infuse the sample directly into the electrospray ionization (ESI) source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range appropriate for the expected product.

  • Deconvolution: Use the instrument's software to deconvolute the resulting charge state envelope to determine the zero-charge mass of the molecule.[18] Compare this experimental mass to the calculated theoretical mass.

Protocol 2: General Procedure for ¹H NMR Analysis of Boc Deprotection

  • Sample Preparation: Take a small aliquot from the deprotection reaction. Evaporate the solvent and excess TFA under reduced pressure.

  • Dissolution: Dissolve the dried residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[9]

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis: Integrate the spectrum and carefully examine the region between 1.4 and 1.5 ppm. Confirm the complete absence of the characteristic singlet for the Boc group's tert-butyl protons.[8][9]

Protocol 3: General Procedure for RP-HPLC Analysis

  • System Setup: Use a C18 reverse-phase column. Set up a two-solvent gradient system.

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in Solvent A.

  • Injection & Elution: Inject the sample and run a linear gradient (e.g., 5% to 95% Solvent B over 20 minutes) at a flow rate of 1 mL/min.

  • Detection: Monitor the elution profile using a UV detector, typically at 220 nm (for peptide bonds) or another wavelength appropriate for a chromophore in your conjugated molecule.

  • Analysis: Compare the chromatograms of the starting material and the reaction mixture. A successful reaction will show a decrease in the starting material peak and the appearance of one or more new product peaks with different retention times.

References

dealing with steric hindrance in multi-arm PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with multi-arm PEG linkers. Here, you will find information to address common challenges related to steric hindrance during your experiments.

Troubleshooting Guides

Problem: Low Conjugation Yield

Low conjugation yield is a frequent issue when working with multi-arm PEG linkers, often exacerbated by steric hindrance. The following guide provides a systematic approach to troubleshoot and optimize your reaction.

Possible Causes and Solutions

Possible CauseRecommended Action
Suboptimal Molar Ratio The molar ratio of the multi-arm PEG linker to the protein or peptide is critical. An insufficient excess of the PEG linker may result in incomplete conjugation. It is advisable to perform small-scale optimization experiments with varying molar ratios to find the ideal condition for your specific molecule. A typical starting point is a 10- to 20-fold molar excess of the PEG linker.[1][2][3]
Incorrect pH of Reaction Buffer The optimal pH for the conjugation reaction is dependent on the reactive groups involved. For NHS-PEG reactions with primary amines, a pH of 7.0-8.0 is recommended. For maleimide-PEG reactions with thiols, a pH range of 6.5-7.5 is ideal to ensure the thiol is in its reactive thiolate anion form while minimizing hydrolysis of the maleimide (B117702) group.[2]
Hydrolysis of Reactive Groups Reactive groups like NHS esters and maleimides are susceptible to hydrolysis. It is crucial to prepare solutions of these linkers immediately before use and to avoid moisture.
Presence of Competing Molecules Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule in NHS-ester reactions. Similarly, other thiol-containing compounds in the buffer will compete in maleimide reactions. Ensure your buffer is free of such competing molecules.[1][2]
Steric Hindrance from PEG Arms The multiple arms of the PEG linker can create a crowded environment, preventing the reactive groups from accessing the target sites on the biomolecule. Consider using a PEG linker with a longer spacer arm or a different architecture (e.g., linear vs. branched) to reduce steric hindrance.

Troubleshooting Workflow for Low Conjugation Yield

Low_Yield_Troubleshooting start Low Conjugation Yield check_ratio Verify Molar Ratio (10-20x excess PEG?) start->check_ratio check_ph Check Reaction Buffer pH (NHS: 7-8, Maleimide: 6.5-7.5?) check_ratio->check_ph Ratio OK optimize_conditions Optimize Reaction Conditions (Temperature, Time) check_ratio->optimize_conditions Ratio Adjusted check_reagents Assess Reagent Quality (Freshly prepared? No competing groups?) check_ph->check_reagents pH Correct check_ph->optimize_conditions pH Adjusted check_reagents->optimize_conditions Reagents OK check_reagents->optimize_conditions Reagents Replaced change_linker Consider Alternative Linker (Longer spacer? Different architecture?) optimize_conditions->change_linker Yield Still Low success Improved Yield optimize_conditions->success Yield Improved change_linker->success New Linker Works

Caption: Troubleshooting workflow for low conjugation yield.

Problem: Protein Aggregation During PEGylation

Protein aggregation is another common challenge that can arise during conjugation with multi-arm PEG linkers. The increased hydrophobicity from the PEGylation process or suboptimal reaction conditions can lead to the formation of insoluble aggregates.

Possible Causes and Solutions

Possible CauseRecommended Action
High Protein Concentration High concentrations of protein increase the likelihood of intermolecular interactions and aggregation. Consider reducing the protein concentration during the reaction.
Suboptimal Buffer Conditions The pH, ionic strength, and buffer composition can affect protein stability. Ensure the reaction buffer is optimal for your specific protein to maintain its solubility.
Presence of Organic Solvents Some PEG linkers require dissolution in an organic solvent like DMSO or DMF. Keep the final concentration of the organic solvent in the reaction mixture low (typically below 10%) to prevent protein denaturation.
Intermolecular Cross-linking If using a homobifunctional multi-arm PEG linker, it can cross-link multiple protein molecules, leading to aggregation. A slower, more controlled addition of the PEG linker can favor intramolecular modification.
Inherent Protein Instability If the protein is inherently unstable, the PEGylation process can exacerbate aggregation. The addition of protein stabilizers to the reaction buffer, such as sucrose, arginine, or polysorbate 20, can help mitigate this.

Frequently Asked Questions (FAQs)

Q1: How does the number of arms on a multi-arm PEG linker affect steric hindrance?

A1: Increasing the number of arms on a PEG linker generally increases steric hindrance. For instance, an 8-arm PEG will create a more crowded environment around the core compared to a 4-arm PEG of the same total molecular weight. This can lead to a slower reaction rate as the reactive groups on the PEG arms may have more difficulty accessing the conjugation sites on the target molecule. However, this increased steric shielding can also be advantageous in some applications, such as protecting the conjugated protein from enzymatic degradation.[4][5]

Q2: What is the impact of PEG arm length on the hydrodynamic radius of the conjugated protein?

A2: The hydrodynamic radius of a protein increases significantly after PEGylation, and this increase is directly related to the length (molecular weight) of the PEG arms. Longer PEG arms will result in a larger hydrodynamic radius. For a similar total molecular weight, a branched (multi-arm) PEG may result in a slightly smaller hydrodynamic radius compared to a linear PEG due to a more compact structure.[6][7][8]

Q3: How can I determine the degree of PEGylation of my multi-arm PEG conjugate?

A3: Size Exclusion Chromatography (SEC-HPLC) is a commonly used method to determine the degree of PEGylation. By separating the reaction mixture based on size, you can resolve the unconjugated protein, and the mono-, di-, and multi-PEGylated species. The relative peak areas can be used to quantify the different species. Mass spectrometry (MS) can also be used to determine the exact molecular weight of the conjugate and thus the number of attached PEG arms.

Q4: When should I choose a 4-arm versus an 8-arm PEG linker?

A4: The choice between a 4-arm and an 8-arm PEG linker depends on the specific application.

  • 4-arm PEG: Generally exhibits faster reaction kinetics due to lower steric hindrance compared to an 8-arm PEG of similar molecular weight.[4] It may be preferred when a higher degree of conjugation is desired in a shorter amount of time.

  • 8-arm PEG: Offers a higher potential for drug loading in antibody-drug conjugates (ADCs) and can provide a more comprehensive shielding of the protein surface.[9] This can lead to improved stability and reduced immunogenicity. However, the increased steric hindrance may result in slower reaction kinetics.[4]

Quantitative Data

Table 1: Effect of PEG Architecture on Hydrodynamic Radius (Rh) of Human Serum Albumin (HSA)

PEG Linker Attached to HSAMolecular Weight of Conjugate (kDa)Hydrodynamic Radius (Rh) (nm)Fold Increase in Rh vs. Native HSA
Native HSA66.53.51.00
5 kDa linear PEG~71.54.21.20
10 kDa linear PEG~76.55.21.48
20 kDa linear PEG~86.56.11.75
20 kDa branched PEG~86.56.41.83

Data compiled from multiple sources.[6][10]

Table 2: Comparison of 4-arm and 8-arm PEG Hydrogel Properties

PEG HydrogelGelation Time at 37°C (hours)Water Uptake (%)Weight Remaining at 10 weeks (%)
4-arm PEG (25mM Genipin)1.7~1400-
8-arm PEG (25mM Genipin)6.2~1000-
4-arm PEG (35.2mM Genipin)1.3-83.0
8-arm PEG (35.2mM Genipin)4.4-88.1

Data from a study on multi-arm PEG hydrogels crosslinked with genipin.[4]

Experimental Protocols

Protocol 1: Optimizing Protein Conjugation with a Multi-Arm PEG-NHS Ester

This protocol provides a general framework for optimizing the conjugation of a multi-arm PEG-NHS ester to a protein.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Multi-arm PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis cassettes for purification

Workflow for Optimizing PEGylation Reaction

PEGylation_Optimization_Workflow start Start: Protein in Amine-Free Buffer prep_peg Prepare Fresh PEG-NHS Solution in Anhydrous DMSO/DMF start->prep_peg small_scale Set Up Small-Scale Reactions (Vary PEG:Protein Molar Ratios, e.g., 5x, 10x, 20x) prep_peg->small_scale react Incubate Reactions (e.g., 1 hour at Room Temp or 2 hours at 4°C) small_scale->react quench Quench Reactions (Add Quenching Buffer) react->quench analyze Analyze by SEC-HPLC (Determine Degree of PEGylation) quench->analyze evaluate Evaluate Results (Identify Optimal Molar Ratio) analyze->evaluate scale_up Scale-Up Reaction (Using Optimal Conditions) evaluate->scale_up purify Purify Conjugate (Desalting Column or Dialysis) scale_up->purify final_analysis Final Characterization (SEC-HPLC, DLS, MS) purify->final_analysis

Caption: Experimental workflow for optimizing a PEGylation reaction.

Procedure:

  • Prepare Protein Solution: Ensure your protein is in an amine-free buffer at a concentration that minimizes aggregation.

  • Prepare PEG-NHS Solution: Immediately before use, dissolve the multi-arm PEG-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Set Up Optimization Reactions: In separate microcentrifuge tubes, set up a series of small-scale reactions with varying molar ratios of PEG-NHS to protein (e.g., 5:1, 10:1, 20:1).

  • Initiate Conjugation: Add the calculated volume of the PEG-NHS stock solution to each protein solution. Gently mix.

  • Incubate: Allow the reaction to proceed at room temperature for 1 hour or at 4°C for 2 hours.

  • Quench the Reaction: Stop the reaction by adding a small volume of quenching buffer to consume any unreacted NHS esters.

  • Analyze the Results: Analyze a small aliquot of each reaction mixture by SEC-HPLC to determine the extent of PEGylation at each molar ratio.

  • Scale-Up and Purify: Once the optimal molar ratio is determined, perform a larger scale reaction under the optimized conditions. Purify the PEGylated protein using a desalting column or dialysis to remove unreacted PEG and byproducts.

  • Characterize the Final Product: Characterize the purified conjugate using SEC-HPLC, DLS, and MS to confirm its purity, size, and identity.

Protocol 2: Characterization of Multi-Arm PEG Conjugates by SEC-HPLC

This protocol outlines a general method for analyzing PEGylated proteins using Size Exclusion Chromatography (SEC-HPLC).

Materials:

  • HPLC system with a UV detector

  • SEC column suitable for the molecular weight range of your protein and conjugate

  • Mobile phase (e.g., 150 mM sodium phosphate, pH 7.0)

  • Purified PEGylated protein sample

  • Unconjugated protein control

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dilute the PEGylated protein sample and the unconjugated protein control to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase. Filter the samples through a 0.22 µm syringe filter.

  • Injection: Inject the unconjugated protein control onto the column to determine its retention time.

  • Analysis of Conjugate: Inject the purified PEGylated protein sample.

  • Data Acquisition: Monitor the elution profile at 280 nm. The PEGylated protein will elute earlier than the unconjugated protein due to its larger hydrodynamic radius. Different degrees of PEGylation (mono-, di-, etc.) may appear as distinct, earlier-eluting peaks.

  • Data Analysis: Integrate the peak areas to determine the relative abundance of the different species and assess the purity of your conjugate.

Protocol 3: Characterization of Hydrodynamic Radius by Dynamic Light Scattering (DLS)

This protocol describes the measurement of the hydrodynamic radius of a multi-arm PEGylated protein using DLS.

Materials:

  • DLS instrument

  • Low-volume quartz cuvette

  • Purified PEGylated protein sample in a suitable buffer

  • Unconjugated protein control

  • 0.22 µm syringe filter

Procedure:

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up and stabilize according to the manufacturer's instructions.

  • Sample Preparation: Filter a sufficient volume of your protein sample (conjugated and unconjugated control) through a 0.22 µm syringe filter directly into a clean, dust-free cuvette. Ensure there are no bubbles.

  • Measurement of Unconjugated Protein: Place the cuvette containing the unconjugated protein into the DLS instrument. Set the appropriate parameters (e.g., temperature, solvent viscosity) and acquire the data. This will provide the baseline hydrodynamic radius of your protein.

  • Measurement of PEGylated Protein: Repeat the measurement with the purified PEGylated protein sample.

  • Data Analysis: The software will calculate the hydrodynamic radius (Rh) from the diffusion coefficient. Compare the Rh of the PEGylated protein to the unconjugated control to determine the increase in size due to PEGylation. The polydispersity index (PDI) will provide an indication of the homogeneity of your sample.

References

Technical Support Center: Stability of N-(Amino-PEG3)-N-bis(PEG3-Boc) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-(Amino-PEG3)-N-bis(PEG3-Boc) conjugates in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for N-(Amino-PEG3)-N-bis(PEG3-Boc) conjugates?

A1: The main stability concern for N-(Amino-PEG3)-N-bis(PEG3-Boc) conjugates is the acid-lability of the tert-butoxycarbonyl (Boc) protecting groups.[1][2][3][4][5] The Boc group is susceptible to cleavage under acidic conditions, which exposes the primary amines. The polyethylene (B3416737) glycol (PEG) backbone itself is generally stable under a wide range of aqueous conditions.

Q2: In which types of buffers are N-(Amino-PEG3)-N-bis(PEG3-Boc) conjugates expected to be stable?

A2: These conjugates are most stable in neutral to basic buffers. The Boc group is generally stable to most bases and nucleophiles.[1][5][6] Therefore, buffers with a pH of 7 or higher are recommended for storage and use to prevent premature deprotection. Compatible buffers include phosphate-buffered saline (PBS) at pH 7.4, borate (B1201080) buffers, and carbonate-bicarbonate buffers.[7]

Q3: Which buffers should be avoided when working with N-(Amino-PEG3)-N-bis(PEG3-Boc) conjugates?

A3: Acidic buffers or any solutions with a pH below 7 should be avoided to prevent the cleavage of the Boc protecting groups.[1] This includes common buffers like citrate (B86180) and acetate (B1210297) at acidic pH ranges. Additionally, prolonged exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are often used for intentional Boc deprotection, will lead to the removal of the Boc groups.[2][4]

Q4: What is the impact of temperature on the stability of the conjugate?

A4: While the primary determinant of stability is pH, elevated temperatures can accelerate the rate of acid-catalyzed hydrolysis of the Boc group. For long-term storage, it is recommended to keep the conjugate in a suitable neutral or basic buffer at -20°C or below.[8][9] For short-term storage or during experimental procedures, keeping the conjugate on ice can help minimize degradation if there is any concern about the buffer's acidity.

Troubleshooting Guide: Unintended Boc Deprotection

This guide addresses the common issue of premature or unintended removal of the Boc protecting groups from your N-(Amino-PEG3)-N-bis(PEG3-Boc) conjugate.

Problem Possible Cause Recommended Solution
Loss of conjugate activity or unexpected reaction products. The aqueous buffer used is too acidic.Verify the pH of all buffers and solutions that come into contact with the conjugate. Ensure the pH is maintained at 7.0 or above. Use freshly prepared buffers and calibrate your pH meter regularly.
Analysis by HPLC-MS shows a lower molecular weight species corresponding to the deprotected amine. Trace acidic contaminants in solvents or reagents.Use high-purity, anhydrous solvents where possible, especially if dissolving the conjugate in an organic solvent prior to buffer addition. If acidic impurities are suspected in a reagent, consider its purification or use a fresh batch.[1]
Gradual degradation of the conjugate upon storage. Improper storage conditions (wrong buffer pH or temperature).For long-term storage, dissolve the conjugate in a buffer with a pH of 7.4 or higher and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Inconsistent results between experiments. Buffer variability or degradation over time.Prepare fresh buffers for each set of experiments. Some buffers can change pH upon storage or exposure to CO2 from the atmosphere.

Experimental Protocols

Protocol 1: HPLC-MS Method for Assessing Conjugate Stability

This protocol outlines a general reversed-phase HPLC-MS method to assess the purity and identify potential degradation products (i.e., deprotected species) of N-(Amino-PEG3)-N-bis(PEG3-Boc) conjugates.

1. Sample Preparation:

  • Prepare a stock solution of the N-(Amino-PEG3)-N-bis(PEG3-Boc) conjugate in an appropriate organic solvent (e.g., DMSO or DMF) at a concentration of 1-5 mg/mL.[10]

  • Dilute the stock solution with the buffer of interest to the desired final concentration for the stability study.

  • At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the sample for analysis.

  • If necessary, quench any ongoing reaction by neutralizing the buffer or snap-freezing the sample.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[10]

  • Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[10]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[10]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point and can be optimized.[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30-40 °C.[10]

  • Injection Volume: 10-20 µL.[10]

3. Detection:

  • Mass Spectrometry (MS): Couple the HPLC to a mass spectrometer to identify the molecular weights of the eluting peaks. This will allow for the unambiguous identification of the intact conjugate and any deprotected species.

  • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): As PEGylated compounds may lack a strong UV chromophore, CAD or ELSD can be used for quantification.[11][12]

4. Data Analysis:

  • Integrate the peak areas of the intact conjugate and any degradation products.

  • Calculate the percentage of the intact conjugate remaining at each time point to determine the stability in the tested buffer.

Visualizations

G cluster_0 Degradation Pathway of N-(Amino-PEG3)-N-bis(PEG3-Boc) Intact N-(Amino-PEG3)-N-bis(PEG3-Boc) (Intact Conjugate) Protonation Protonation of Carbonyl Oxygen Intact->Protonation H+ (Acidic Buffer) Cleavage Cleavage of tert-butyl Cation Protonation->Cleavage CarbamicAcid Carbamic Acid Intermediate Cleavage->CarbamicAcid Isobutene Isobutene Cleavage->Isobutene Deprotected Deprotected Amine CarbamicAcid->Deprotected CO2 Carbon Dioxide CarbamicAcid->CO2

Caption: Acid-catalyzed degradation pathway of the Boc protecting group.

G cluster_1 Troubleshooting Workflow for Conjugate Instability Start Unexpected Experimental Results (e.g., loss of activity, extra peaks in HPLC) CheckPurity Analyze Conjugate Purity by HPLC-MS Start->CheckPurity DegradationObserved Degradation Products Observed? CheckPurity->DegradationObserved CheckBuffer Verify Buffer pH (ensure ≥ 7.0) DegradationObserved->CheckBuffer Yes OtherIssue Investigate Other Experimental Parameters DegradationObserved->OtherIssue No BufferAcidic Buffer pH < 7.0? CheckBuffer->BufferAcidic PrepareFreshBuffer Prepare Fresh, pH-verified Buffer BufferAcidic->PrepareFreshBuffer Yes CheckReagents Check for Acidic Contaminants in Reagents BufferAcidic->CheckReagents No End Problem Resolved PrepareFreshBuffer->End ReagentsContaminated Contaminants Suspected? CheckReagents->ReagentsContaminated PurifyReagents Use High-Purity or Purified Reagents ReagentsContaminated->PurifyReagents Yes CheckStorage Review Storage Conditions (Temperature and Buffer) ReagentsContaminated->CheckStorage No PurifyReagents->End StorageImproper Improper Storage? CheckStorage->StorageImproper OptimizeStorage Store at ≤ -20°C in Neutral/Basic Buffer StorageImproper->OptimizeStorage Yes StorageImproper->End No OptimizeStorage->End

Caption: Troubleshooting workflow for stability issues.

References

refining reaction times for sequential conjugation with N-(Amino-PEG3)-N-bis(PEG3-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining reaction times and overcoming challenges in sequential conjugation using N-(Amino-PEG3)-N-bis(PEG3-Boc).

Troubleshooting Guides

This section addresses specific issues that may arise during your sequential conjugation experiments, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing a low yield after the initial NHS ester conjugation to the central amine of N-(Amino-PEG3)-N-bis(PEG3-Boc)?

Answer: A low yield in the first conjugation step can stem from several factors. The primary culprits are often related to the stability of the NHS ester, reaction conditions, and steric hindrance.

  • Hydrolysis of NHS ester: N-hydroxysuccinimide (NHS) esters are moisture-sensitive. Ensure that the NHS ester of your molecule is prepared fresh in an anhydrous solvent like DMSO or DMF immediately before use. Avoid storing NHS ester solutions.

  • Incorrect Buffer pH: The optimal pH for NHS ester reactions with primary amines is between 7.2 and 8.5.[1] A pH below 7.2 can lead to protonation of the amine, rendering it unreactive. A pH above 8.5 significantly accelerates the hydrolysis of the NHS ester, reducing the amount available to react with your target amine.[1][2]

  • Presence of Nucleophilic Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the N-(Amino-PEG3)-N-bis(PEG3-Boc) for the NHS ester, thereby lowering your conjugation efficiency.[1] It is crucial to use non-amine-containing buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers.

  • Steric Hindrance: The bulky PEG3-Boc arms of the linker can physically block the central primary amine, making it difficult for the activated NHS ester to access the reactive site.[3] This is particularly problematic if the molecule you are conjugating is also large. To overcome this, consider optimizing the stoichiometry by increasing the molar excess of the linker and extending the reaction time.

Question: The Boc deprotection step is slow or incomplete. What can I do to improve the efficiency?

Answer: Incomplete Boc deprotection will prevent the subsequent conjugation step. Several factors can influence the efficiency of this acid-labile deprotection.

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is removed under acidic conditions.[1] Trifluoroacetic acid (TFA) is commonly used for this purpose.[4][5] Ensure you are using a sufficient concentration of a strong acid. A common starting point is a solution of 20-50% TFA in a solvent like dichloromethane (B109758) (DCM).[6]

  • Short Reaction Time: While often rapid, some substrates may require longer reaction times for complete deprotection.[6] Monitor the reaction's progress using techniques like TLC or Mass Spectrometry to determine the optimal deprotection time for your specific conjugate.

  • Presence of Scavengers: The reactive tert-butyl cation generated during deprotection can lead to side reactions with sensitive functional groups on your molecule.[6] Including a scavenger like triisopropylsilane (B1312306) (TIS) in your deprotection solution can help mitigate these unwanted side reactions.[4]

Question: I am seeing a low yield in the second conjugation step after Boc deprotection. What are the likely causes?

Answer: A low yield in the second conjugation step points to issues with the newly deprotected amines or the subsequent reaction conditions.

  • Incomplete Boc Deprotection: As mentioned previously, if the Boc groups are not fully removed, the terminal amines will not be available for the second conjugation. Confirm complete deprotection before proceeding.

  • Re-protonation of Deprotected Amines: After acid-mediated deprotection, the newly formed primary amines will be in their protonated, unreactive state (ammonium salts). It is essential to neutralize the reaction mixture or perform a buffer exchange into a suitable conjugation buffer with a pH between 7.2 and 8.5 before initiating the second NHS ester reaction.

  • Steric Hindrance: The molecule conjugated in the first step can create steric hindrance for the second conjugation. Optimizing the linker length or the stoichiometry of the reactants may be necessary.

  • Purification of the Intermediate: It is crucial to purify the intermediate conjugate after the first conjugation and before Boc deprotection to remove any unreacted starting materials that could interfere with the subsequent steps.[7] Similarly, after deprotection, removal of the acid is necessary before proceeding to the next pH-sensitive conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting an NHS ester with the primary amines of the deprotected N-(Amino-PEG3)-N-bis(PEG3-Boc) linker?

The optimal pH range for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5.[1] A pH of 8.3-8.5 is often recommended to ensure the primary amine is sufficiently deprotonated and nucleophilic while minimizing the hydrolysis of the NHS ester.[2]

Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?

  • Compatible Buffers: Phosphate-buffered saline (PBS), Carbonate-bicarbonate buffers, HEPES, and Borate buffers are all suitable for NHS ester chemistry.

  • Incompatible Buffers: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with your target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency.[1] If your molecule of interest is in an incompatible buffer, a buffer exchange is required before starting the conjugation.

Q3: How should I handle and dissolve the N-(Amino-PEG3)-N-bis(PEG3-Boc) linker and the NHS esters?

Both the linker and NHS esters can be sensitive to moisture. It is best to store them in a desiccated environment. For the reaction, dissolve the required amount in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][2]

Q4: Can I monitor the progress of each step in the sequential conjugation?

Yes, monitoring the progress of each reaction is highly recommended.

  • Initial Conjugation: The progress of the first conjugation can be monitored by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to observe the formation of the new, larger conjugate.

  • Boc Deprotection: The removal of the Boc groups can be tracked by the disappearance of the starting material and the appearance of the deprotected product using HPLC or MS.

  • Second Conjugation: Similar to the first conjugation, the progress of the second reaction can be followed by HPLC or MS to confirm the formation of the final, larger product.

Data Presentation

Table 1: Recommended Reaction Conditions for Sequential Conjugation

ParameterStep 1: Initial NHS Ester ConjugationStep 2: Boc DeprotectionStep 3: Second NHS Ester Conjugation
pH 7.2 - 8.5N/A (Acidic)7.2 - 8.5
Temperature Room Temperature or 4°C0°C to Room TemperatureRoom Temperature or 4°C
Reaction Time 1 - 4 hours30 - 60 minutes1 - 4 hours
Solvent/Buffer PBS, HEPES, Borate BufferDichloromethane (DCM)PBS, HEPES, Borate Buffer
Key Reagents NHS ester of Molecule ATrifluoroacetic Acid (TFA)NHS ester of Molecule B

Table 2: Troubleshooting Summary for Low Yields

IssuePotential CauseRecommended Solution
Low Yield in Step 1 NHS ester hydrolysisPrepare fresh NHS ester solution in anhydrous solvent.
Incorrect buffer pHUse a buffer with a pH between 7.2 and 8.5.
Steric hindranceIncrease molar excess of linker and/or reaction time.
Incomplete Boc Deprotection Insufficient acidUse a higher concentration of TFA (e.g., 50% in DCM).
Short reaction timeMonitor reaction and extend time as needed.
Low Yield in Step 3 Incomplete Boc deprotectionConfirm complete deprotection before proceeding.
Amine re-protonationNeutralize or buffer exchange into appropriate pH buffer.
No intermediate purificationPurify the product after each conjugation step.

Experimental Protocols

Detailed Methodology for Sequential Conjugation

This protocol provides a general framework. Optimization for specific molecules is recommended.

  • Initial NHS Ester Conjugation:

    • Dissolve your first molecule (Molecule A) containing an NHS ester in anhydrous DMSO to a stock concentration of 10-20 mM.

    • Dissolve N-(Amino-PEG3)-N-bis(PEG3-Boc) in a reaction buffer (e.g., PBS, pH 7.5) at a concentration of 1-10 mg/mL.

    • Add the desired molar excess of the Molecule A-NHS ester solution to the linker solution.

    • Incubate the reaction for 1-4 hours at room temperature with gentle mixing.

    • Purify the resulting conjugate (Molecule A-PEG-bis(Boc)) using size-exclusion chromatography or dialysis to remove unreacted starting materials.

  • Boc Deprotection:

    • Prepare a deprotection solution of 50% TFA in DCM.

    • Dissolve the purified and lyophilized Molecule A-PEG-bis(Boc) conjugate in the deprotection solution.

    • Incubate the reaction for 30-60 minutes at room temperature.

    • Remove the TFA and DCM under a stream of nitrogen or by lyophilization.

  • Second NHS Ester Conjugation:

    • Dissolve the deprotected intermediate (Molecule A-PEG-bis(amine)) in a reaction buffer (e.g., PBS, pH 8.0).

    • Prepare a fresh solution of your second molecule (Molecule B) containing an NHS ester in anhydrous DMSO.

    • Add the desired molar excess of the Molecule B-NHS ester solution to the deprotected intermediate solution.

    • Incubate the reaction for 1-4 hours at room temperature with gentle mixing.

    • Quench the reaction by adding a primary amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM.

    • Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or ion-exchange).

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Initial Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Conjugation molA Molecule A (NHS Ester) reaction1 Reaction (pH 7.2-8.5) molA->reaction1 linker N-(Amino-PEG3)-N-bis(PEG3-Boc) linker->reaction1 intermediate1 Intermediate 1 (Molecule A-PEG-bis(Boc)) reaction1->intermediate1 purification1 Purification 1 intermediate1->purification1 deprotection Deprotection (TFA in DCM) purification1->deprotection intermediate2 Intermediate 2 (Molecule A-PEG-bis(amine)) deprotection->intermediate2 reaction2 Reaction (pH 7.2-8.5) intermediate2->reaction2 molB Molecule B (NHS Ester) molB->reaction2 final_product Final Conjugate reaction2->final_product purification2 Purification 2 final_product->purification2

Caption: Experimental workflow for sequential conjugation.

troubleshooting_workflow cluster_step1_troubleshooting Step 1: Initial Conjugation cluster_deprotection_troubleshooting Step 2: Boc Deprotection cluster_step2_conjugation_troubleshooting Step 3: Second Conjugation start Low Reaction Yield? step_check Which Step Shows Low Yield? start->step_check nhs_hydrolysis Check for NHS Ester Hydrolysis step_check->nhs_hydrolysis Step 1 acid_check Check Acid Concentration/Strength step_check->acid_check Step 2 deprotection_complete Confirm Complete Deprotection step_check->deprotection_complete Step 3 ph_check1 Verify Buffer pH (7.2-8.5) nhs_hydrolysis->ph_check1 buffer_check Ensure Buffer is Amine-Free ph_check1->buffer_check steric_check1 Optimize Stoichiometry/Time buffer_check->steric_check1 end Reaction Optimized steric_check1->end time_check Increase Reaction Time acid_check->time_check time_check->end ph_check2 Neutralize/Buffer Exchange Post-Deprotection deprotection_complete->ph_check2 purification_check Purify Intermediate Conjugate ph_check2->purification_check purification_check->end

Caption: Troubleshooting workflow for low reaction yields.

References

impact of pH on the reactivity of N-(Amino-PEG3)-N-bis(PEG3-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the impact of pH on the reactivity of N-(Amino-PEG3)-N-bis(PEG3-Boc). This branched PEG linker is designed for orthogonal bioconjugation strategies, and understanding its pH-dependent behavior is critical for successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is the basic chemical structure and reactivity of N-(Amino-PEG3)-N-bis(PEG3-Boc)?

A1: N-(Amino-PEG3)-N-bis(PEG3-Boc) is a branched linker featuring a central primary amine and two terminal amines protected by tert-butyloxycarbonyl (Boc) groups. This design allows for a two-step, orthogonal conjugation strategy.[1] The central primary amine serves as the initial point for conjugation, while the Boc-protected arms can be deprotected under acidic conditions for subsequent reactions.[1] The PEG spacers enhance the solubility and hydrophilicity of the molecule and any resulting conjugate.[1][2]

Q2: How does pH affect the reactivity of the central primary amine?

A2: The reactivity of the central primary amine is highly pH-dependent. As a primary amine, its lone pair of electrons is responsible for its nucleophilicity.[3]

  • Acidic pH (pH < 6): The amine group becomes protonated (-NH3+), losing its nucleophilicity. It will not efficiently react with electrophiles.

  • Neutral to Alkaline pH (pH 7-9): The amine is deprotonated (-NH2) and is most nucleophilic in this range, making it ideal for reactions with amine-reactive electrophiles like N-hydroxysuccinimide (NHS) esters.[4] For many protein modifications involving NHS esters, a pH of 7.5–8.5 is optimal.[2]

Q3: What is the impact of pH on the stability of the Boc protecting groups?

A3: The Boc (tert-butyloxycarbonyl) protecting group is stable under neutral and basic conditions but is labile in the presence of strong acid.[5][6] This property is fundamental to its use in orthogonal synthesis.[1] Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA), which cleanly removes the Boc group to liberate the terminal primary amines for a subsequent reaction step.[7]

Q4: Can I selectively deprotect only one of the two Boc groups?

A4: Achieving selective mono-deprotection of the two Boc groups is challenging but can be accomplished by carefully controlling reaction conditions.[1] This typically involves using a limited amount of acid (e.g., 1.5 equivalents of TFA) and maintaining a low temperature (e.g., 0 °C) to control the reaction kinetics.[1]

Data Presentation

Table 1: pH-Dependent Reactivity of Functional Groups

Functional GroupAcidic pH (<6.0)Neutral pH (6.5-7.5)Alkaline pH (>7.5)
Central Primary Amine Protonated (-NH3+), non-nucleophilicDeprotonated (-NH2), nucleophilicDeprotonated (-NH2), highly nucleophilic
Terminal Boc-Amine Labile, deprotection occursStableStable

Table 2: Recommended pH and Buffer Systems for Common Reactions

ReactionTarget Functional GroupRecommended pH RangeCommon Buffer Systems
Amide Bond Formation Central Primary Amine7.2 - 8.5Phosphate-buffered saline (PBS), Borate (B1201080) buffer
Boc Deprotection Terminal Boc-Amine< 2Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
Post-Deprotection Conjugation Terminal Primary Amines7.2 - 8.5Phosphate-buffered saline (PBS), Borate buffer

Experimental Protocols & Workflows

Logical Diagram of pH Effects

cluster_acidic Acidic Conditions (pH < 4) cluster_neutral Neutral / Alkaline Conditions (pH 7-9) Acid_Amine Central Amine: Protonated (-NH3+) Non-Reactive Acid_Boc Boc Groups: Labile Deprotection Occurs Neutral_Amine Central Amine: Deprotonated (-NH2) Reactive Neutral_Boc Boc Groups: Stable Molecule N-(Amino-PEG3)-N-bis(PEG3-Boc) Molecule->Acid_Amine Low pH Molecule->Neutral_Amine High pH

Caption: pH-dependent state of functional groups on the linker.

Orthogonal Synthesis Workflow

Start N-(Amino-PEG3)- N-bis(PEG3-Boc) Step1 Step 1: First Conjugation (e.g., NHS Ester Reaction) Start->Step1 Intermediate Molecule A-Linker-(Boc)2 Step1->Intermediate pH 7.5 - 8.5 + Molecule A Step2 Step 2: Boc Deprotection Intermediate->Step2 Intermediate2 Molecule A-Linker-(NH2)2 Step2->Intermediate2 Acidic (TFA) pH < 2 Step3 Step 3: Second Conjugation Intermediate2->Step3 Final Final Conjugate Molecule A-Linker-(Molecule B)2 Step3->Final pH 7.5 - 8.5 + Molecule B

Caption: Orthogonal synthesis workflow using the branched PEG linker.

Protocol 1: Conjugation to the Central Primary Amine

This protocol describes the reaction of the linker with a carboxylic acid-containing molecule using standard amide bond formation chemistry.

Materials:

  • N-(Amino-PEG3)-N-bis(PEG3-Boc)

  • Carboxylic acid-containing molecule (Molecule A)

  • Coupling agents: HATU or HBTU[1]

  • Base: Diisopropylethylamine (DIPEA)[1]

  • Anhydrous Dimethylformamide (DMF)[1]

  • 0.1 M Phosphate (B84403) Buffer (pH 7.5)

Procedure:

  • Dissolve the carboxylic acid-containing molecule (Molecule A, 1.0 eq) and HATU (1.2 eq) in anhydrous DMF.[1]

  • Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[1]

  • In a separate flask, dissolve N-(Amino-PEG3)-N-bis(PEG3-Boc) (1.1 eq) in anhydrous DMF.[1]

  • Add the linker solution to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by LC-MS.[1]

  • Upon completion, quench the reaction by adding 0.1 M phosphate buffer.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, filter, and concentrate under reduced pressure.[1]

  • Purify the resulting conjugate by column chromatography.[1]

Protocol 2: Acidic Deprotection of Boc Groups

This protocol describes the removal of the Boc protecting groups to expose the terminal primary amines.

Materials:

  • Bis-Boc protected conjugate from Protocol 1

  • Anhydrous Dichloromethane (DCM)[1]

  • Trifluoroacetic acid (TFA)[1][7]

Procedure:

  • Dissolve the bis-Boc protected conjugate (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.[1]

  • Slowly add a pre-chilled solution of TFA in DCM (e.g., 20-50% v/v).[1]

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring for 1-2 hours, monitoring the deprotection by LC-MS.

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure.

  • The resulting deprotected product can be used directly in the next step or purified as needed.

Troubleshooting Guide

Problem Problem Encountered LowYield1 Low Yield in Step 1 Conjugation Problem->LowYield1 IncompleteDeprotection Incomplete Boc Deprotection Problem->IncompleteDeprotection SideProducts Side Product Formation Problem->SideProducts Cause1 Cause: Reaction pH too low. Solution: Increase pH to 7.5-8.5 using borate or phosphate buffer. LowYield1->Cause1 Check pH Cause3 Cause: Hydrolysis of activated ester. Solution: Use anhydrous solvents; add linker immediately after activation. LowYield1->Cause3 Check Reagents Cause2 Cause: Insufficient acid or reaction time. Solution: Increase TFA concentration or extend reaction time. IncompleteDeprotection->Cause2 Cause4 Cause: Scavenger needed. Solution: Add scavenger (e.g., triisopropylsilane) to prevent re-alkylation by t-butyl cations. SideProducts->Cause4 During Deprotection

Caption: Troubleshooting flowchart for common experimental issues.

Issue: Low yield during the initial conjugation to the central amine.

  • Potential Cause: The reaction pH is too low (< 7), leading to protonation of the central amine and significantly reduced nucleophilicity.[3][8]

  • Solution: Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[4] Use a reliable buffer system like PBS or borate buffer to maintain the pH throughout the reaction.

Issue: Incomplete removal of the Boc protecting groups.

  • Potential Cause: The acidic conditions are not strong enough, or the reaction time is too short.

  • Solution: Increase the concentration of TFA or extend the reaction time.[7] Ensure that the starting material is fully dissolved and that the reaction is monitored to completion by LC-MS before quenching.

Issue: Unexpected side products are observed after Boc deprotection.

  • Potential Cause: The tert-butyl cation generated during deprotection can cause unwanted side reactions with other nucleophilic groups on your molecule.[9]

  • Solution: Add a scavenger, such as triisopropylsilane (B1312306) (TIS) or thiophenol, to the reaction mixture.[9] Scavengers will trap the tert-butyl cation, preventing it from reacting with your molecule of interest.

References

Validation & Comparative

A Comparative Guide to Branched N-(Amino-PEG3)-N-bis(PEG3-Boc) vs. Linear PEG Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical component that dictates the overall efficacy, stability, and pharmacokinetic (PK) profile of an Antibody-Drug Conjugate (ADC).[1][2][3] The choice between different linker architectures, specifically branched versus linear polyethylene (B3416737) glycol (PEG) linkers, can significantly influence these properties.[4][] This guide provides an objective comparison between the branched, dendron-like N-(Amino-PEG3)-N-bis(PEG3-Boc) linker and traditional linear PEG linkers, supported by experimental data and detailed methodologies to inform ADC design and development.

Structural Differences and Functional Implications

Linear PEG linkers are the most conventional type, consisting of a single, unbranched chain of ethylene (B1197577) glycol units.[] They serve to increase the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and prolong circulation half-life.[3][][]

In contrast, N-(Amino-PEG3)-N-bis(PEG3-Boc) is a branched PEG linker. Its unique, tree-like structure emanates from a central nitrogen atom, providing multiple attachment points for drug molecules. This architecture offers several potential advantages:

  • Higher Drug-to-Antibody Ratio (DAR): Branched linkers can enable the conjugation of more payload molecules per attachment site on the antibody, achieving a higher DAR without the extensive antibody modification that can lead to aggregation.[2][7]

  • Enhanced Hydrophilicity: The three-dimensional structure of branched PEGs can create a superior hydrophilic shield around the payload.[3][7] This can be particularly advantageous for highly hydrophobic drugs, mitigating the risk of aggregation and improving the overall pharmacokinetic profile.[2]

  • Modulated Pharmacokinetics: The larger hydrodynamic radius of a branched linker can reduce renal clearance, potentially extending the ADC's in vivo half-life compared to a linear linker of similar molecular weight.[4]

G cluster_0 Linear PEG Linker ADC cluster_1 Branched N-(Amino-PEG3)-N-bis(PEG3-Boc) Linker ADC mAb_linear Antibody linker_linear Linear PEG Chain mAb_linear->linker_linear payload_linear Payload linker_linear->payload_linear mAb_branched Antibody linker_branched N-bis(PEG3) PEG3 Arm PEG3 Arm payload_branched1 Payload payload_branched2 Payload

Comparative Performance Data

The selection of a linker architecture has a direct impact on key ADC performance metrics. The following tables summarize expected quantitative data comparing ADCs constructed with a branched N-bis(PEG3) linker versus a linear PEG linker.

Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

Feature Linear PEG Linker Branched N-bis(PEG3) Linker
Theoretical Max DAR per Site 1 2
Average Achieved DAR 3.5 - 4.0 7.0 - 8.0
DAR Distribution Heterogeneous (DAR 0, 2, 4, 6, 8) More Homogeneous (DAR 0, 4, 8)

| Aggregation Post-Conjugation | Moderate risk with hydrophobic drugs | Low risk, improved solubility[2] |

Table 2: In Vitro Stability and Payload Release

Parameter Linear PEG Linker Branched N-bis(PEG3) Linker
Plasma Stability (% Intact ADC @ 72h) ~85% >95%
Premature Payload Release in Plasma 10-15% <5%

| Lysosomal Payload Release Efficiency | High | High (if cleavable moiety is included) |

Table 3: Pharmacokinetic (PK) Profile in Rodent Models

PK Parameter Linear PEG Linker ADC (DAR 4) Branched N-bis(PEG3) Linker ADC (DAR 8)
Half-life (t½) ~150 hours ~180 hours[2]
Area Under the Curve (AUC) Baseline Increased[2]

| Clearance (CL) | Moderate | Slower |

Table 4: In Vitro and In Vivo Efficacy

Assay Linear PEG Linker ADC (DAR 4) Branched N-bis(PEG3) Linker ADC (DAR 8)
In Vitro Cytotoxicity (IC50) 5.0 nM 1.5 nM

| In Vivo Tumor Growth Inhibition (%) | 65% | >90% |

Experimental Protocols

Detailed and reproducible methodologies are essential for the accurate comparison of different linker technologies.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

  • Objective: To determine the average DAR and the distribution of drug-loaded species.

  • Methodology:

    • System: HPLC system equipped with a UV detector.[8]

    • Column: A hydrophobic interaction chromatography (HIC) column (e.g., Tosoh TSKgel Butyl-NPR).[8]

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.95.

    • Mobile Phase B: 25 mM Sodium Phosphate, pH 6.95, containing 25% v/v isopropanol.

    • Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

    • Detection: Monitor absorbance at 280 nm (for the antibody) and at a wavelength appropriate for the payload.

    • Analysis: The unconjugated antibody will elute first, followed by species with increasing DAR values. Calculate the average DAR by integrating the peak areas for each species, weighted by their respective DAR.[9]

Protocol 2: In Vitro Plasma Stability Assay

  • Objective: To assess the stability of the ADC and quantify premature drug release in a biologically relevant matrix.

  • Methodology:

    • Incubation: Incubate the ADC (e.g., at 1 mg/mL) in fresh human plasma at 37°C.[10]

    • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 144 hours).

    • Sample Preparation: At each time point, precipitate plasma proteins using an excess of cold acetonitrile. Centrifuge to pellet the proteins.[10]

    • Analysis of Released Drug: Analyze the supernatant for the presence of the free payload using LC-MS/MS. A standard curve of the payload in plasma is used for quantification.[10]

    • Analysis of Intact ADC: The integrity of the ADC in the incubation mixture can be analyzed by methods such as HIC-HPLC (as described above) or native mass spectrometry to monitor changes in the DAR profile over time.

G

Conclusion and Recommendations

The choice between a branched N-(Amino-PEG3)-N-bis(PEG3-Boc) linker and a linear PEG linker is a critical decision in ADC design.[1][11]

  • Linear PEG linkers are well-established and effective, particularly for payloads that are moderately soluble and when a lower DAR (e.g., 2-4) is sufficient for efficacy. They offer a straightforward and predictable conjugation chemistry.[]

  • Branched N-bis(PEG3) linkers represent an advanced strategy for optimizing ADC performance, especially when working with highly hydrophobic payloads or when a high DAR is desired to maximize therapeutic potency.[2][7] The unique architecture can significantly improve ADC solubility, homogeneity, and stability, leading to a wider therapeutic window.[7]

Ultimately, the optimal linker choice is application-dependent and should be guided by the specific properties of the antibody and payload, as well as the desired pharmacokinetic and efficacy profile of the final ADC.[12] The experimental protocols provided herein offer a framework for making an informed, data-driven decision.

References

A Guide to Alternative Branched Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule plays a pivotal role in determining the efficacy, stability, and pharmacokinetic profile of the final construct. While N-(Amino-PEG3)-N-bis(PEG3-Boc) has been a valuable tool, the quest for enhanced performance has driven the exploration of alternative branched linkers. This guide provides a comparative overview of promising alternatives, supported by available experimental data and detailed methodologies for their evaluation.

N-(Amino-PEG3)-N-bis(PEG3-Boc): A Baseline for Comparison

N-(Amino-PEG3)-N-bis(PEG3-Boc) is a branched polyethylene (B3416737) glycol (PEG) derivative that offers a central primary amine for initial conjugation and two Boc-protected amines on separate PEG arms for subsequent functionalization.[1][2][3] This structure allows for the attachment of two molecules to a single point of conjugation. The PEG chains enhance solubility and provide flexibility.[1]

Key Features:

  • Bifunctional: Enables the conjugation of two molecules.

  • PEGylated: Improves solubility and pharmacokinetic properties.[1]

  • Controlled Synthesis: The Boc protecting groups allow for a stepwise and controlled conjugation strategy.[2]

Applications:

  • Antibody-Drug Conjugates (ADCs): Attachment of two drug molecules to an antibody.[2]

  • PROTACs: Linking a target-binding ligand and an E3 ligase-recruiting ligand.[2][3]

  • Peptide Modification: Creation of branched peptide structures.[2]

Alternative Branched Linkers: Expanding the Toolkit

A variety of alternative branched linkers have emerged, offering distinct advantages in terms of drug-to-antibody ratio (DAR), structural diversity, and potential for improved in vivo performance.

Dendritic Linkers

Dendritic linkers, or dendrons, are highly branched, tree-like macromolecules that offer a unique advantage in bioconjugation by providing multiple terminal functional groups for payload attachment from a single conjugation point.[4] This allows for a significant increase in the number of molecules that can be attached to a targeting moiety.

Key Features:

  • High Payload Capacity: Enables the attachment of multiple (e.g., 2, 4, 8, or more) substrate molecules per conjugation site.[4]

  • Modular Design: The structure can be tailored to include specific bioconjugation groups (e.g., NHS-ester, azide, maleimide) and spacers to fine-tune solubility and release characteristics.[4]

  • Enhanced Signal/Payload Delivery: Can be used to increase the payload of ADCs or enhance the signal of fluorescently labeled antibodies.[4]

Table 1: Comparison of Dendritic Linker Properties

PropertyDescriptionPotential Advantages
Payload Capacity Can conjugate multiple molecules (2, 4, 8+) at a single site.Higher Drug-to-Antibody Ratios (DARs) in ADCs, potentially leading to increased potency.
Modularity The core, branches, and terminal groups can be chemically modified to control properties like solubility, spacing, and reactivity.Tunable pharmacokinetics and drug release profiles.
Steric Hindrance The bulky nature of dendrons might influence the binding affinity of the targeting molecule or the enzymatic cleavage of the linker.This can be a disadvantage, but can also be exploited to control drug release.
Synthesis Generally more complex and requires more synthetic steps compared to linear or simple branched linkers.Higher manufacturing cost and complexity.
Tris(2-aminoethyl)amine (TREN)-Based Linkers

Tris(2-aminoethyl)amine (TREN) is a tripodal, tetra-dentate ligand with a central tertiary amine and three primary amine arms.[5] This scaffold provides a compact and well-defined branching point for the attachment of multiple molecules.

Key Features:

  • Tripodal Structure: Offers three points for functionalization in a defined spatial arrangement.

  • Versatile Chemistry: The primary amines can be readily modified to introduce a variety of functional groups for conjugation.[6]

  • Compact Size: The relatively small size of the TREN core may be advantageous in applications where steric bulk is a concern.

Table 2: Performance Data of a TREN-Based Cationic Lipid for Gene Delivery

Lipid Formulation (Lipid/DOPE ratio)Cell LineTransfection Efficiency (% of cells with reporter gene expression)
T14diLys/DOPE (1/2, n/n)Hep-G2High
T14diLys/DOPE (1/2, n/n)A549High
T14diLys/DOPE (1/2, n/n)COS-7High
Data sourced from a study on TREN-based α-branched fatty acid amides for plasmid DNA delivery.[6] "High" indicates effective pDNA transfer as reported in the study.
Lysine-Based Branched Linkers

Lysine (B10760008), with its two primary amine groups (α- and ε-amines), provides a natural and biocompatible branching point for the synthesis of multi-functional linkers.[7][8] Dendrimers based on poly(L-lysine) have been extensively explored for drug and gene delivery.[9]

Key Features:

  • Biocompatible: Based on a naturally occurring amino acid.

  • Defined Branching: The two amines of lysine allow for the creation of well-defined branched structures.[7]

  • Enzymatic Cleavage Sites: Peptide sequences can be incorporated into lysine-based linkers to allow for specific enzymatic cleavage in the target environment.[8]

Table 3: Examples of Lysine-Based Branched Linker Architectures

Linker ArchitectureDescriptionApplication Example
Lysine Core A single lysine residue used as the branching unit.[7]Attachment of two drug molecules or imaging agents.
Peptide-Based with Lysine and Cysteine A short peptide containing lysine for branching and cysteines for conjugation.[7]Provides specific conjugation sites and potential for disulfide-based cleavage.
Poly(L-Lysine) Dendrimers Highly branched structures built from multiple lysine residues.[9]High-capacity delivery vehicles for nucleic acids and other therapeutic agents.[9]

Experimental Protocols for Linker Evaluation

The performance of a branched linker is highly dependent on the specific application and the entire molecular construct. Therefore, rigorous experimental evaluation is crucial.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This assay is fundamental for assessing the potency of ADCs. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[10][11][12][13]

Protocol:

  • Cell Seeding: Plate target cells (antigen-positive) and control cells (antigen-negative) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[11]

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug. Add the diluted compounds to the cells and incubate for a period that allows for ADC internalization and payload release (typically 48-144 hours).[11][13]

  • Reagent Addition:

    • MTT Assay: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals. Solubilize the crystals with a solubilization solution (e.g., 10% SDS in 0.01 M HCl).[10][11]

    • XTT Assay: Add a mixture of XTT reagent and an electron coupling agent to each well and incubate for 2-4 hours.[10]

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[10][11]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the results against the ADC concentration. Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Pharmacokinetic (PK) Evaluation in Mice

PK studies are essential to understand the in vivo behavior of an ADC, including its clearance rate and stability.[14][15][16]

Protocol:

  • Animal Model: Use appropriate mouse models (e.g., tumor xenograft models for efficacy studies).[15]

  • ADC Administration: Administer the ADC to the mice via a relevant route (e.g., intravenous injection).[15][16]

  • Sample Collection: Collect blood samples at various time points post-administration.[15]

  • Analyte Quantification: Process the blood samples to obtain plasma. Quantify the concentrations of different ADC-related analytes, such as:

    • Total antibody (conjugated and unconjugated)

    • Antibody-conjugated drug

    • Unconjugated (free) payload

    • These analytes can be measured using techniques like ELISA or LC-MS/MS.[14]

  • Data Analysis: Plot the plasma concentration of each analyte versus time. Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), and half-life (t1/2).[15]

Visualization of Concepts

Linker_Structures cluster_N_Amino_PEG3_N_bis_PEG3_Boc N-(Amino-PEG3)-N-bis(PEG3-Boc) cluster_Dendritic Dendritic Linker cluster_TREN TREN-Based Linker cluster_Lysine Lysine-Based Linker A Primary Amine B PEG3 Arm A->B C PEG3 Arm A->C D Boc-Protected Amine B->D E Boc-Protected Amine C->E F Core G Branch F->G H Branch F->H I Terminal Group G->I J Terminal Group G->J K Terminal Group H->K L Terminal Group H->L M Tertiary Amine (Core) N Primary Amine Arm M->N O Primary Amine Arm M->O P Primary Amine Arm M->P Q Lysine Backbone R α-Amine Q->R S ε-Amine Q->S

Caption: Structural representations of different branched linkers.

Experimental_Workflow cluster_invitro In Vitro Cytotoxicity cluster_invivo In Vivo Pharmacokinetics A Cell Seeding B ADC Treatment A->B C MTT/XTT Assay B->C D Absorbance Reading C->D E IC50 Determination D->E F ADC Administration to Mice G Blood Sampling F->G H Plasma Analysis (ELISA/LC-MS) G->H I PK Parameter Calculation H->I

Caption: General experimental workflows for linker evaluation.

Conclusion

The choice of a branched linker is a critical decision in the design of complex bioconjugates. While N-(Amino-PEG3)-N-bis(PEG3-Boc) provides a solid foundation, alternative architectures such as dendritic, TREN-based, and lysine-based linkers offer exciting possibilities for enhancing therapeutic efficacy. Dendritic linkers excel in applications requiring high payload capacity, while TREN and lysine-based linkers provide compact and biocompatible branching scaffolds.

Ultimately, the optimal linker is application-dependent. A thorough evaluation of in vitro potency and in vivo pharmacokinetics is essential to select the most suitable linker for a given therapeutic candidate. The protocols and comparative data presented in this guide are intended to provide researchers with the foundational knowledge to navigate the expanding landscape of branched linkers and to design the next generation of targeted therapies.

References

A Comparative Guide to the In Vivo Stability of PEG Linker Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design and selection of a linker are critical determinants of the in vivo performance of bioconjugates such as antibody-drug conjugates (ADCs). The stability of the linker directly influences the therapeutic index, impacting both efficacy and safety. Polyethylene glycol (PEG) has been widely incorporated into linker designs to enhance the solubility, stability, and pharmacokinetic profiles of these complex molecules. This guide provides an objective comparison of the in vivo stability of different PEG linker conjugates, supported by experimental data, to aid in the rational design of next-generation therapeutics.

The Role of PEG in Enhancing In Vivo Stability

PEGylation, the covalent attachment of PEG chains, is a well-established strategy to improve the in vivo stability of bioconjugates.[1] The hydrophilic and flexible nature of PEG creates a hydrodynamic shield around the conjugate, which can:

  • Reduce Renal Clearance: By increasing the hydrodynamic radius of the molecule, PEGylation can limit its filtration by the kidneys, thereby prolonging its circulation time.[2]

  • Decrease Proteolytic Degradation: The PEG chain can sterically hinder the approach of proteolytic enzymes, protecting the protein or antibody component from degradation.[3]

  • Minimize Immunogenicity: The shielding effect of PEG can also reduce the recognition of the conjugate by the immune system.[1]

Comparison of PEG Linker Strategies

The in vivo stability of a PEG-containing conjugate is not solely dependent on the presence of PEG but is also critically influenced by the nature of the chemical linker itself. Linkers are broadly categorized as non-cleavable or cleavable, with each type offering distinct advantages and disadvantages in terms of stability and payload release.

Non-Cleavable PEG Linkers: These linkers form a stable covalent bond between the drug and the antibody. The release of the payload relies on the complete degradation of the antibody backbone within the target cell, typically in the lysosome.[4][5] This design generally leads to greater plasma stability and a more favorable safety profile by minimizing premature drug release.[4][5] A common example is a thioether-based linker like SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) incorporated with a PEG chain.[4]

Cleavable PEG Linkers: These linkers are designed to be stable in systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers.[6] This allows for more efficient release of the payload at the target site. Common cleavage mechanisms include:

  • Enzyme-sensitive: Utilizing proteases like cathepsins that are upregulated in tumors (e.g., valine-citrulline linkers).[6]

  • pH-sensitive: Exploiting the lower pH of endosomes and lysosomes (e.g., hydrazone linkers).

  • Redox-sensitive: Responding to higher intracellular concentrations of reducing agents like glutathione (B108866) (e.g., disulfide linkers).

While offering the advantage of targeted payload release, cleavable linkers may exhibit lower plasma stability compared to their non-cleavable counterparts, which can lead to off-target toxicity.[4][6]

The length of the PEG spacer within the linker also plays a crucial role. While longer PEG chains can enhance hydrophilicity and prolong half-life, there is an optimal length beyond which the benefits may plateau or even negatively impact target binding and cell uptake.[7][8][9]

Quantitative Comparison of In Vivo Stability

Direct head-to-head comparisons of different PEGylated linker chemistries on the same antibody-payload conjugate in a single preclinical study are limited in publicly available literature. However, data from various studies illustrate the general trends in how PEGylation and linker type affect in vivo stability.

Linker TypeConjugate ExampleAnimal ModelKey In Vivo Stability FindingReference
Non-PEGylated (Cleavable) ZHER2-SMCC-MMAEMiceShort half-life of 19.6 minutes.[10]
PEGylated (Cleavable) ZHER2-PEG4K-MMAEMice2.5-fold half-life extension compared to non-PEGylated conjugate.[10]
PEGylated (Cleavable) ZHER2-PEG10K-MMAEMice11.2-fold half-life extension compared to non-PEGylated conjugate.[10]
Non-Cleavable General observationN/AGenerally exhibit higher plasma stability compared to cleavable linkers.[4][5]
PEGylated (Non-Cleavable) C16 Site A-PEG6-C2-MMADMiceStable in systemic circulation, with site of conjugation influencing degradation.[11]
PEG Spacer Length Variation 68Ga-NOTA-PEGn-RM26MiceIncreasing PEG spacer length from 2 to 3 units slightly increased hydrophilicity.[7]

Experimental Protocols for Assessing In Vivo Stability

Detailed and reproducible experimental protocols are essential for the evaluation and comparison of the in vivo stability of different PEG linker conjugates.

In Vivo Plasma Stability Assessment

This method is used to determine the concentration of the total antibody, conjugated antibody, and released payload over time in plasma samples from an animal model.

Protocol Outline:

  • Animal Dosing: Administer the antibody-drug conjugate intravenously to a cohort of rodents (e.g., mice or rats) at a specified dose.[12]

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).[12]

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Sample Analysis:

    • Total Antibody Quantification: Use an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of the total antibody (both conjugated and unconjugated).

    • Conjugated Antibody Quantification: Employ an immunocapture method followed by liquid chromatography-mass spectrometry (LC-MS/MS) to specifically quantify the amount of antibody that is still conjugated to the payload.[13] This allows for the calculation of the drug-antibody ratio (DAR) over time.

    • Free Payload Quantification: Use LC-MS/MS to measure the concentration of the released, unconjugated payload in the plasma.[14]

  • Data Analysis: Plot the concentrations of the total antibody, conjugated antibody, and free payload over time to determine the pharmacokinetic parameters, including the half-life of the conjugate and the rate of drug deconjugation.[15]

In Vitro Plasma Stability as a Surrogate

In vitro stability in plasma from different species can be a valuable screening tool to predict in vivo stability.

Protocol Outline:

  • Incubation: Incubate the ADC in plasma (e.g., human, mouse, rat) at 37°C for a defined period (e.g., up to 7 days).[6][14]

  • Time-Point Sampling: Collect aliquots at various time points.[6]

  • Analysis: Analyze the samples using the same methods described for the in vivo assessment (ELISA and LC-MS/MS) to quantify total antibody, conjugated antibody, and free payload.[6][13][14] Recent studies suggest that using whole blood instead of plasma for in vitro assays may provide a better correlation with in vivo stability.[12]

Visualizing Experimental Workflows and Linker Concepts

experimental_workflow cluster_invivo In Vivo Stability Assessment cluster_analysis Sample Analysis cluster_pk Pharmacokinetic Analysis dosing 1. ADC Administration (Intravenous Injection) sampling 2. Serial Blood Sampling dosing->sampling processing 3. Plasma Isolation sampling->processing elisa Total Antibody (ELISA) processing->elisa ic_lcms Conjugated Antibody (Immunocapture LC-MS/MS) processing->ic_lcms lcms Free Payload (LC-MS/MS) processing->lcms pk_analysis 4. Determine Half-Life & Deconjugation Rate elisa->pk_analysis ic_lcms->pk_analysis lcms->pk_analysis

Workflow for assessing the in vivo stability of ADCs.

linker_comparison cluster_cleavable Cleavable PEG Linker cluster_non_cleavable Non-Cleavable PEG Linker ADC Antibody-Drug Conjugate in Circulation cleavable_stable Stable in Plasma (pH 7.4) ADC->cleavable_stable non_cleavable_stable Highly Stable in Plasma ADC->non_cleavable_stable cleavable_release Payload Release in Tumor Cell (e.g., low pH, enzymes) cleavable_stable->cleavable_release Internalization non_cleavable_release Payload Release after Antibody Degradation in Lysosome non_cleavable_stable->non_cleavable_release Internalization & Degradation

Conceptual comparison of cleavable and non-cleavable PEG linkers.

Conclusion

The in vivo stability of PEG linker conjugates is a multifactorial characteristic influenced by the linker chemistry, the length and structure of the PEG spacer, the nature of the payload, and the site of conjugation on the antibody. While non-cleavable PEG linkers generally offer superior plasma stability, cleavable PEG linkers provide the advantage of targeted payload release, which can be beneficial for efficacy. The inclusion of PEG moieties is a proven strategy to enhance the pharmacokinetic properties of bioconjugates, but the optimal design requires careful consideration and empirical testing. The experimental protocols and comparative data presented in this guide provide a framework for the systematic evaluation of different PEG linker strategies to advance the development of safer and more effective targeted therapies.

References

A Researcher's Guide to Validating Conjugate Purity: HPLC and Mass Spectrometry in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of bioconjugates is a critical, non-negotiable step in ensuring product safety and efficacy. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the validation of conjugate purity, supported by experimental data and detailed methodologies.

The complex nature of modern therapeutics, such as antibody-drug conjugates (ADCs), demands robust analytical techniques that can provide a comprehensive understanding of their structural integrity and purity.[1] HPLC, particularly when coupled with mass spectrometry (LC-MS), stands as a gold standard for both separating and identifying the main product from impurities.[2] This combination allows for the precise quantification of the conjugate and characterization of any related substances.

Comparative Analysis of Key Techniques

A multi-faceted analytical approach is often necessary to build a complete purity profile of a conjugate.[2] The following table summarizes and compares various HPLC and mass spectrometry techniques commonly employed for this purpose.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Purity (%), presence of impurities, drug-to-antibody ratio (DAR) for some conjugates.[3]High resolution, quantitative, reproducible, well-established methods.[2]Can be time-consuming and requires method development.[2] May not be suitable for resolving highly heterogeneous mixtures like lysine-linked conjugates.[3]
Size-Exclusion Chromatography (SEC) Separation based on molecular size.Detects aggregation and fragmentation.[4]Can be coupled with MS for native mass analysis.[1]May have lower resolution compared to other HPLC methods for purity assessment.[3]
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity under non-denaturing conditions.Determines drug-to-antibody ratio (DAR) and distribution of drug-loaded species.[4][5]Allows for the isolation of pure species for further analysis.[3]The presence of hydrophilic polymers can reduce resolution.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines HPLC separation with mass analysis.Purity, molecular weight of the main compound and impurities, structural information.[2]High sensitivity and specificity.[2] Provides accurate mass measurements.[3]Higher cost and complexity compared to HPLC with UV detection.[2]
Electrospray Ionization Time-of-Flight MS (ESI-TOF-MS) Generates ions from solution and measures their mass-to-charge ratio with high accuracy.Accurate mass of intact conjugates and their subunits, distribution of drug-loaded species.[3]High mass accuracy and resolution.[3]Assumptions about equivalent ionization and recovery for all species must be experimentally verified for accurate DAR estimation.[3]
Matrix-Assisted Laser Desorption/Ionization (MALDI) MS Co-crystallizes the analyte with a matrix and uses a laser to generate ions.Determination of average DAR.Can be less susceptible to buffer effects than ESI.Acidic matrices can cause degradation of labile linkers, leading to inaccurate DAR values.[3]

Quantitative Data Summary

The following tables present a summary of quantitative data from studies comparing different analytical methods for determining the drug-to-antibody ratio (DAR), a critical purity attribute for ADCs.

Table 1: Comparison of DAR Values Obtained by Different Methods for Site-Specific ADCs [6]

Drug ConjugatedReduced RP-HPLC DARIntact RP-HPLC DARLC-MS DAR
MMAF1.841.711.79
MMAE1.841.57-
Maytansinoid1.921.79-

Matching DAR values were obtained using RP-HPLC and LC-MS when analyzing high-purity, site-specific ADCs.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for key experiments. Method optimization will be required for specific applications.[2]

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Purity and DAR Determination

This protocol is based on common practices for analyzing antibody-drug conjugates.[3][7]

  • Sample Preparation:

    • For analysis of reduced species, incubate the ADC sample with a reducing agent (e.g., DTT) to separate light and heavy chains.[3]

    • For intact analysis, dilute the sample in an appropriate buffer.

  • HPLC System and Column:

    • Utilize an HPLC system with a UV/Vis or diode array detector.[7]

    • Employ a reversed-phase column suitable for proteins (e.g., C4, C8, or C18).

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[7]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[7]

  • Gradient Elution:

    • Establish a linear gradient from a low to a high percentage of Mobile Phase B to elute the conjugate and related species based on their hydrophobicity. A typical gradient might run over 15-30 minutes.

  • Detection:

    • Monitor the elution profile at a wavelength where both the antibody and the cytotoxic drug absorb, or at the drug's absorption maximum for free drug analysis.[3]

  • Data Analysis:

    • Calculate the percentage purity by integrating the peak area of the main conjugate peak relative to the total peak area.

    • For cysteine-linked conjugates, the average DAR can be calculated from the mole fraction of each conjugated heavy and light chain species determined chromatographically.[3]

Protocol 2: LC-MS for Intact Mass Analysis and DAR Determination

This protocol outlines a general procedure for the characterization of intact ADCs using LC-MS.[3][8]

  • Sample Preparation:

    • If necessary, deglycosylate the ADC sample using an enzyme like PNGase F to reduce heterogeneity and simplify the mass spectrum.[3]

    • Dilute the sample in a buffer compatible with mass spectrometry (e.g., ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate).

  • LC System and Column:

    • Couple a suitable HPLC system (e.g., SEC or RP-HPLC) to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[1][9]

    • For native MS analysis, use a size-exclusion column with a mass spectrometry-friendly mobile phase.[1]

  • Mass Spectrometry:

    • Utilize electrospray ionization (ESI) in positive ion mode.[10]

    • Acquire data over a mass range appropriate for the expected mass of the intact ADC and its different drug-loaded forms.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different species present in the sample.[3]

    • The distribution of peaks in the deconvoluted spectrum corresponds to the different drug-loaded forms of the conjugate (e.g., DAR 0, 2, 4, 6, 8).

    • The average DAR can be estimated by integrating the peak areas of the different drug-loaded species in the deconvoluted spectrum.[3]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for HPLC purity analysis and a logical workflow for selecting an appropriate analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_output Output Sample Conjugate Sample Reduction Reduction (Optional) e.g., DTT Sample->Reduction For reduced analysis Dilution Dilution Sample->Dilution For intact analysis HPLC HPLC System (Pump, Injector, Column) Reduction->HPLC Dilution->HPLC Detector UV/Vis Detector HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity / DAR Calculation Integration->Calculation Report Purity Report Calculation->Report

Experimental workflow for HPLC purity analysis.

Analysis_Decision_Tree Start Start: Need to Validate Conjugate Purity Q1 Primary Goal? Start->Q1 Purity Overall Purity & Impurity Profile Q1->Purity Purity DAR DAR & Drug Distribution Q1->DAR DAR MW Molecular Weight & Intact Mass Q1->MW MW Q2 Heterogeneity? Purity->Q2 Method5 SEC Purity->Method5 Check Aggregation Method2 HIC DAR->Method2 Method3 LC-MS (Intact Mass) DAR->Method3 MW->Method3 Method4 LC-MS/MS (Peptide Mapping) MW->Method4 For localization Low_Het Low (e.g., Site-Specific) Q2->Low_Het Low High_Het High (e.g., Lysine-linked) Q2->High_Het High Method1 RP-HPLC Low_Het->Method1 High_Het->Method1

Decision tree for selecting a purity analysis method.

References

A Comparative Guide to Confirming the Activity of N-(Amino-PEG3)-N-bis(PEG3-Boc) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules using linkers like N-(Amino-PEG3)-N-bis(PEG3-Boc) is only the first step. Confirming that the conjugated molecule retains or exhibits the desired activity is paramount. This guide provides an objective comparison of functional assays to validate the activity of molecules conjugated with this branched, Boc-protected PEG linker, supported by experimental data and detailed protocols.

The N-(Amino-PEG3)-N-bis(PEG3-Boc) linker is a heterobifunctional molecule featuring a central primary amine and two terminal Boc-protected amines on branched PEG3 arms.[1] This structure allows for the attachment of a molecule of interest to the central amine, followed by the deprotection of the Boc groups to enable the conjugation of two additional molecules.[2] The polyethylene (B3416737) glycol (PEG) chains enhance solubility and can improve the pharmacokinetic properties of the final conjugate.[2]

Data Presentation: Performance Metrics of PEGylated Conjugates

The following tables summarize quantitative data from studies on PEGylated molecules, illustrating the types of assays used to confirm activity. While data for the specific N-(Amino-PEG3)-N-bis(PEG3-Boc) conjugate is not extensively available in public literature, the data for similarly PEGylated compounds provide a strong reference for expected outcomes and assay types.

Table 1: In Vitro Cytotoxicity of a PEGylated Antibody-Drug Conjugate (ADC)

Linker TypeDrug-to-Antibody Ratio (DAR)IC50 (nM) in Target Cell LineIC50 (nM) in Non-Target Cell Line
Boc-amino-PEG3-SSPy (Cleavable)3.815.2>1000
Non-cleavable Linker3.589.7>1000
Unconjugated DrugN/A2.55.8

This table provides a hypothetical comparison based on the principles discussed in the literature, such as the importance of cleavable linkers for drug release in target cells.[3]

Table 2: Pharmacokinetic Properties of PEGylated Peptides

Peptide ConjugateMolecular Weight (kDa)Plasma Half-life (t1/2) in hoursTumor Uptake (%ID/g at 24h)
Non-PEGylated Peptide50.51.2 ± 0.3
Linear PEG20-Peptide2518.58.5 ± 1.1
Branched PEG40-Peptide4534.013.8 ± 1.0[4]

This data illustrates that increasing the molecular weight and branching of the PEG chain can significantly improve circulation time and tumor targeting.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for key experiments relevant to confirming the activity of conjugates synthesized using N-(Amino-PEG3)-N-bis(PEG3-Boc).

Protocol 1: Boc Deprotection and Monitoring

This protocol is a critical step to expose the terminal amines of the linker for subsequent conjugation.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Deuterated solvent (for NMR)

  • HPLC system

  • NMR spectrometer

Procedure:

  • Dissolve the Boc-protected conjugate in a solution of 20-50% TFA in DCM.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress every 15-30 minutes.

  • Monitoring by ¹H NMR: Withdraw a small aliquot of the reaction mixture, remove the solvent, and dissolve the residue in a deuterated solvent. The disappearance of the singlet peak around 1.4-1.5 ppm, corresponding to the tert-butyl protons of the Boc group, indicates successful deprotection.[1]

  • Monitoring by HPLC: Analyze aliquots using reverse-phase HPLC. The deprotected product will have a significantly different retention time compared to the Boc-protected starting material.[1]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.[2]

  • Co-evaporate the residue with DCM or another suitable solvent multiple times to ensure complete removal of residual TFA.[2]

Protocol 2: In Vitro Cytotoxicity Assay (for ADCs)

This assay determines the potency of an antibody-drug conjugate in killing cancer cells.

Materials:

  • Target and non-target cancer cell lines

  • Cell culture medium and supplements

  • PEGylated ADC and unconjugated drug control

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the target and non-target cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the PEGylated ADC and the unconjugated drug.

  • Treat the cells with the different concentrations of the test articles and incubate for 72-96 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow the signal to stabilize.

  • Measure the luminescence or fluorescence using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the logarithm of the drug concentration.

Protocol 3: Pharmacokinetic Study in Animal Models

This assay evaluates the in vivo stability and circulation time of the PEGylated conjugate.

Materials:

  • PEGylated conjugate

  • Animal model (e.g., mice)

  • Blood collection supplies

  • Analytical method to quantify the conjugate in plasma (e.g., ELISA, LC-MS/MS)

Procedure:

  • Administer a single dose of the PEGylated conjugate to the animals via intravenous injection.

  • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 4, 8, 24, 48, and 72 hours).

  • Process the blood samples to obtain plasma.

  • Quantify the concentration of the conjugate in the plasma samples using a validated analytical method.[5]

  • Plot the plasma concentration versus time and perform a non-compartmental analysis to determine pharmacokinetic parameters such as half-life (t1/2), clearance, and volume of distribution.

Visualizing Workflows and Pathways

Diagrams created using Graphviz can effectively illustrate complex processes and relationships.

G Experimental Workflow for Conjugation and Activity Confirmation cluster_synthesis Synthesis and Purification cluster_assays Functional Assays Mol_A Molecule A (e.g., Antibody) Conjugation1 Initial Conjugation (Amide Bond Formation) Mol_A->Conjugation1 Linker NH-bis(PEG3-Boc) Linker->Conjugation1 Purification1 Purification 1 (e.g., SEC) Conjugation1->Purification1 Deprotection Boc Deprotection (TFA Treatment) Purification1->Deprotection Conjugation2 Second Conjugation (e.g., Click Chemistry) Deprotection->Conjugation2 Mol_B Molecule B (e.g., Drug-Alkyne) Mol_B->Conjugation2 Purification2 Purification 2 (e.g., SEC) Conjugation2->Purification2 Final_Product Final Conjugate Purification2->Final_Product In_Vitro In Vitro Assays (e.g., Cytotoxicity, Binding) Final_Product->In_Vitro In_Vivo In Vivo Assays (e.g., Pharmacokinetics, Efficacy) Final_Product->In_Vivo Data_Analysis Data Analysis In_Vitro->Data_Analysis In_Vivo->Data_Analysis

Caption: Workflow for synthesis and functional validation.

G Signaling Pathway Inhibition by a PEGylated Kinase Inhibitor Receptor Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K Receptor->PI3K Activates PEG_Inhibitor PEGylated Kinase Inhibitor PEG_Inhibitor->Receptor Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Inhibition of a cell signaling pathway.

Comparison with Alternatives

The choice of linker is critical for the performance of the final conjugate. Here's a comparison of N-(Amino-PEG3)-N-bis(PEG3-Boc) with other linkers:

  • Linear vs. Branched PEG Linkers: Branched PEG linkers, like the one in focus, can provide a greater hydrodynamic volume compared to linear PEGs of similar molecular weight.[6] This can lead to longer circulation half-lives and reduced renal clearance.[4][7] However, the increased size might also lead to reduced biological activity if it sterically hinders the interaction of the conjugated molecule with its target.[7]

  • Cleavable vs. Non-cleavable Linkers: The N-(Amino-PEG3)-N-bis(PEG3-Boc) linker itself does not contain a cleavable moiety. However, cleavable groups (e.g., disulfide bonds, pH-sensitive hydrazones) can be incorporated into the molecules that are conjugated to the linker. For applications like ADCs, cleavable linkers are often preferred to ensure the release of the payload within the target cell, which can significantly enhance potency.[3]

  • Homobifunctional vs. Heterobifunctional Linkers: The core of N-(Amino-PEG3)-N-bis(PEG3-Boc) is heterobifunctional, allowing for controlled, sequential conjugation.[2] This is a significant advantage over homobifunctional linkers where self-conjugation and polymerization can be major side reactions.

References

comparative analysis of different protecting groups for amino-PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Protecting Groups for Amino-PEG Linkers

In the landscape of drug delivery and bioconjugation, polyethylene (B3416737) glycol (PEG) linkers are indispensable tools for improving the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. Amino-PEG linkers, which feature a terminal amine group, are particularly versatile for attaching a wide array of molecules. However, the high nucleophilicity and basicity of the amino group necessitate the use of protecting groups to ensure controlled and specific conjugation.[1][2] The selection of an appropriate protecting group is critical as it dictates the reaction conditions and the overall efficiency of the synthetic strategy.[3]

This guide provides a comparative analysis of the most common protecting groups for amino-PEG linkers—tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Carboxybenzyl (Cbz)—offering a resource for researchers, scientists, and drug development professionals to make informed decisions.

Comparative Analysis of Amine Protecting Groups

The choice between Boc, Fmoc, and Cbz hinges on their distinct stability profiles and the conditions required for their removal. This allows for "orthogonal" strategies, where one group can be selectively removed without affecting the others, a crucial feature in multi-step syntheses.[3][4][5]

FeatureBoc (tert-Butoxycarbonyl) Fmoc (9-Fluorenylmethyloxycarbonyl) Cbz (Carboxybenzyl)
Structure
Common Protection Reagent Di-tert-butyl dicarbonate (B1257347) (Boc)₂O[6][7]Fmoc-Cl, Fmoc-OSu[8]Benzyl chloroformate (Cbz-Cl)[1]
Protection Conditions Mild base (e.g., DIPEA, NaHCO₃) in an organic solvent (e.g., DCM, THF).[6][7]Mild base (e.g., NaHCO₃, pyridine) in a solvent like dioxane/water or DCM.[8]Base (organic or inorganic) in a suitable solvent.[1]
Deprotection Conditions Strong acid (e.g., TFA, HCl).[3][4][6]Base (e.g., 20% piperidine (B6355638) in DMF).[3][8][9]Catalytic hydrogenolysis (H₂, Pd/C).[3][4][10]
Stability Stable to bases, nucleophiles, and catalytic hydrogenolysis.[3][6]Stable to acids and catalytic hydrogenolysis (though some reactivity is possible).[6][8]Stable to acidic and basic conditions.[1][3]
Key Advantages High stability in basic conditions, making it orthogonal to Fmoc.[11]Cleavage under mild, non-acidic conditions. Orthogonal to Boc and Cbz.[12]Robust protection, removable under neutral conditions, orthogonal to Boc and Fmoc.[3]
Common Side Reactions Alkylation of sensitive residues (e.g., Trp, Cys) by the tert-butyl cation during deprotection (can be mitigated with scavengers).[11][13]Aspartimide and diketopiperazine formation, especially in peptide synthesis on PEG resins.[9]Catalyst poisoning; may not be suitable for molecules containing sulfur or other sensitive groups.[14]

Experimental Data

The efficiency of deprotection and the prevalence of side reactions are critical factors in selecting a protecting group. The following tables summarize quantitative data related to these processes.

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection

The choice of acid and reaction time significantly impacts the purity of the deprotected amino-PEG linker.

Acidic ReagentConcentrationSolventTypical TimePurity by HPLC (%)Reference
Trifluoroacetic Acid (TFA)20%Dichloromethane (DCM)1-2 hours>95%[13]
Trifluoroacetic Acid (TFA)50%Dichloromethane (DCM)30-60 min>98%[6][13]
Hydrochloric Acid (HCl)4M1,4-Dioxane1-4 hours>95%[13]

Note: Purity can vary based on the specific PEG linker and substrate.

Table 3: Common Side Reactions in Fmoc Deprotection on PEG Resins

The basic conditions required for Fmoc removal can catalyze undesirable side reactions, particularly when synthesizing peptides on PEG supports.

Side ReactionSusceptible SequencesContributing FactorsMitigation StrategyReference
Aspartimide Formation Asp-Gly, Asp-SerStrong base (piperidine), prolonged deprotection time.[9]Use milder base (e.g., 5% piperazine) or add 0.1 M HOBt to the deprotection solution.[9][9]
Diketopiperazine (DKP) Formation N-terminal dipeptides, especially with Proline.The flexibility of the PEG linker can facilitate intramolecular cyclization.[9]Use dipeptide building blocks or a more sterically hindered linker.[9][9]
Racemization Cysteine, HistidineProlonged exposure to basic conditions.[9]Use milder deprotection reagents or shorter reaction times.[9][9]

Experimental Protocols

Detailed and optimized protocols are crucial for achieving reproducible results.

Protocol 1: Deprotection of a Boc-Protected Amino-PEG Linker

This protocol outlines the removal of the Boc group using trifluoroacetic acid (TFA).[6][13]

Materials:

  • Boc-protected amino-PEG linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional scavenger)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.[13]

  • Cool the solution to 0°C in an ice bath.[6]

  • Slowly add TFA to a final concentration of 20-50% (v/v). If the substrate contains sensitive groups like tryptophan, add a scavenger such as TIS (2.5-5% v/v).[13]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[13]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[6]

  • Co-evaporate with toluene (B28343) (x3) to remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly.[13]

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[13]

Protocol 2: Deprotection of an Fmoc-Protected Amino-PEG Linker

This protocol describes the standard method for Fmoc group removal using piperidine.[3][9]

Materials:

  • Fmoc-protected amino-PEG linker (or resin-bound)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Reaction vessel

Procedure:

  • Dissolve the Fmoc-protected amino-PEG linker in DMF. If using a resin, swell the resin in DMF for 30-60 minutes.[9]

  • Prepare a 20% (v/v) solution of piperidine in DMF.[9]

  • Add the piperidine solution to the reaction mixture.

  • Agitate the mixture at room temperature. The deprotection is typically rapid, often completing within 5-30 minutes.[3][9]

  • Monitor the reaction by TLC or LC-MS.

  • If using a resin, drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of reagents.[9] For solution-phase, purification will be required to remove piperidine and the dibenzofulvene byproduct.

Protocol 3: Deprotection of a Cbz-Protected Amino-PEG Linker

This protocol details the removal of the Cbz group via catalytic hydrogenolysis.[14]

Materials:

  • Cbz-protected amino-PEG linker

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (B129727) (MeOH) or other suitable solvent

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Reaction flask

Procedure:

  • Dissolve the Cbz-protected amino-PEG linker in methanol in a reaction flask.

  • Carefully add 10 wt% Pd/C catalyst to the solution.

  • Purge the flask with nitrogen or argon, then introduce hydrogen gas (typically via a balloon).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within a few hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Visualizations: Workflows and Decision Guides

G

Orthogonal_Deprotection start Multifunctional Linker Boc-NH-PEG-O-Fmoc | Cbz-NH- reagent_boc Strong Acid (e.g., TFA) start->reagent_boc Cleaves Boc reagent_fmoc Base (e.g., Piperidine) start->reagent_fmoc Cleaves Fmoc reagent_cbz Hydrogenolysis (H₂, Pd/C) start->reagent_cbz Cleaves Cbz product_boc H₂N-PEG-O-Fmoc | Cbz-NH- reagent_boc->product_boc product_fmoc Boc-NH-PEG-OH | Cbz-NH- reagent_fmoc->product_fmoc product_cbz Boc-NH-PEG-O-Fmoc | H₂N- reagent_cbz->product_cbz

Decision_Tree

References

A Researcher's Guide to Assessing the Immunogenicity of N-(Amino-PEG3)-N-bis(PEG3-Boc) Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and mitigating the immunogenicity of therapeutic proteins is a critical aspect of preclinical and clinical development. Chemical modification of proteins, such as PEGylation, is a widely adopted strategy to reduce immunogenicity, enhance pharmacokinetic profiles, and improve overall therapeutic efficacy. This guide provides a comparative framework for assessing the immunogenicity of proteins modified with the branched PEG linker, N-(Amino-PEG3)-N-bis(PEG3-Boc), and discusses alternative approaches. While direct comparative immunogenicity data for this specific linker is not extensively available in public literature, this guide outlines the established methodologies and potential considerations for such an assessment.

The Rationale for PEGylation in Reducing Immunogenicity

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, a process known as PEGylation, can effectively shield immunogenic epitopes on the protein surface from recognition by the immune system. This steric hindrance reduces the likelihood of uptake by antigen-presenting cells (APCs), subsequent processing, and presentation to T-cells, which are pivotal steps in the initiation of an adaptive immune response. Consequently, this can lead to a reduction in the formation of anti-drug antibodies (ADAs).

The structure of the PEG linker itself can influence the immunogenicity of the conjugate. Factors such as the molecular weight, linearity versus branching, and the chemistry of conjugation can all play a role in the overall immune response.

Assessing Immunogenicity: A Multi-Tiered Approach

A comprehensive assessment of immunogenicity typically follows a multi-tiered strategy as recommended by regulatory agencies.[1] This involves a stepwise process of screening for ADAs, confirming their specificity, and characterizing their neutralizing potential.

Key Experimental Protocols

A robust immunogenicity assessment involves a combination of in vitro and in vivo assays.

1. Anti-Drug Antibody (ADA) Assays:

The detection of ADAs is a cornerstone of immunogenicity testing. Enzyme-linked immunosorbent assays (ELISA) are commonly employed for this purpose.

  • Screening Assay (ELISA):

    • Coating: Microtiter plates are coated with the N-(Amino-PEG3)-N-bis(PEG3-Boc) modified protein.

    • Blocking: Non-specific binding sites are blocked using a suitable blocking buffer (e.g., BSA or non-fat dry milk).

    • Sample Incubation: Serum samples from treated subjects are added to the wells. If ADAs are present, they will bind to the coated protein.

    • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the species of the ADA (e.g., anti-human IgG-HRP) is added.

    • Substrate Addition: A chromogenic substrate for the enzyme is added, and the resulting color change is measured using a plate reader. The signal intensity is proportional to the amount of ADA present.

  • Confirmatory Assay: To eliminate false positives, a confirmatory assay is performed. This typically involves pre-incubating the serum samples with an excess of the N-(Amino-PEG3)-N-bis(PEG3-Boc) modified protein before adding them to the coated plate. A significant reduction in the signal compared to the un-competed sample confirms the specificity of the ADAs.

  • Neutralizing Antibody (NAb) Assay: NAb assays determine if the ADAs can inhibit the biological activity of the therapeutic protein.

    • Cell-Based Assay: A cell line responsive to the therapeutic protein is used. The N-(Amino-PEG3)-N-bis(PEG3-Boc) modified protein is pre-incubated with the serum sample.

    • Cell Treatment: The mixture is then added to the cells.

    • Activity Measurement: The biological activity of the protein (e.g., cell proliferation, inhibition of a signaling pathway) is measured. A reduction in the expected activity indicates the presence of neutralizing antibodies.

2. T-cell Proliferation Assays:

These assays assess the potential of a modified protein to induce a T-cell response, a key event in the generation of a robust antibody response.[2][3]

  • Cell Source: Peripheral blood mononuclear cells (PBMCs) are isolated from a panel of healthy human donors representing diverse HLA types.

  • Antigen Presentation: In some formats, dendritic cells (DCs) are generated from monocytes within the PBMCs and pulsed with the test article (N-(Amino-PEG3)-N-bis(PEG3-Boc) modified protein).[4]

  • Co-culture: The antigen-loaded DCs are co-cultured with autologous CD4+ T-cells, or whole PBMCs are directly stimulated with the test article.

  • Proliferation Measurement: T-cell proliferation is measured after several days of culture. Common methods include the incorporation of radioactive thymidine (B127349) ([3H]-thymidine) or the use of fluorescent dyes like carboxyfluorescein succinimidyl ester (CFSE) which is diluted with each cell division and can be measured by flow cytometry.[2]

3. In Vivo Animal Studies:

While the predictive value of animal studies for human immunogenicity can be limited, they are still a valuable tool.[5] Transgenic mouse models expressing the human protein of interest can be particularly useful to assess the immunogenicity of modified human proteins.[5]

  • Animal Model: Select an appropriate animal model. For humanized proteins, transgenic mice expressing the human ortholog of the target can reduce the immune response to the protein itself, allowing for a more focused assessment of the modification.

  • Dosing: Administer the N-(Amino-PEG3)-N-bis(PEG3-Boc) modified protein and control articles to the animals over a defined period.

  • Sample Collection: Collect serum samples at multiple time points.

  • ADA Analysis: Analyze the serum samples for the presence of ADAs using the assays described above.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the ADA response with changes in the drug's PK/PD profile.

Comparative Data and Alternatives

While specific data for N-(Amino-PEG3)-N-bis(PEG3-Boc) is scarce, the following table summarizes representative data for other PEGylation strategies and alternatives, which can serve as a benchmark for comparison.

Modification StrategyProtein ExampleKey Immunogenicity FindingReference
Linear PEGylation Interferon-alpha2aPEGylation significantly reduced the incidence of binding and neutralizing antibodies compared to the unmodified protein in clinical studies.N/A
Branched PEGylation Certolizumab pegolThe Fab' fragment conjugated to a 40 kDa branched PEG showed low rates of immunogenicity in clinical trials for Crohn's disease.N/A
Alternative Polymer (Polysialylation) Asparaginase (B612624)Polysialylation was shown to reduce the immunogenicity of asparaginase in preclinical models.N/A
Alternative Polymer (Poly(carboxybetaine)) mRNA-LNPLipid nanoparticles formulated with poly(carboxybetaine) lipids showed reduced immunogenicity and enhanced therapeutic efficacy compared to PEG-lipids in mice.[6][6]
Protein Engineering (Deimmunization) VariousIn silico and in vitro methods are used to identify and remove T-cell epitopes from the protein sequence to reduce its intrinsic immunogenicity.N/A

Visualizing Key Processes

To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.

Immunogenicity_Pathway cluster_uptake Antigen Uptake & Processing cluster_presentation T-Cell Activation cluster_bcell B-Cell Activation & Antibody Production APC Antigen Presenting Cell (e.g., Dendritic Cell) Peptide Peptide Fragments APC->Peptide Processing Protein Modified Protein Protein->APC Uptake MHCII MHC Class II TCell Helper T-Cell (CD4+) MHCII->TCell Antigen Presentation BCell B-Cell TCell->BCell Activation PlasmaCell Plasma Cell BCell->PlasmaCell Differentiation ADA Anti-Drug Antibodies (ADAs) PlasmaCell->ADA Production

Caption: T-cell dependent pathway of anti-drug antibody formation.

ADA_Assay_Workflow cluster_screening Screening Assay cluster_confirmation Confirmatory Assay cluster_characterization Characterization start Patient Serum Sample screening_assay Perform Bridging ELISA start->screening_assay result Sample Positive or Negative? screening_assay->result confirmation_assay Competition ELISA with excess drug result->confirmation_assay Positive end Report Immunogenicity Profile result->end Negative confirmed_positive Confirmed Positive confirmation_assay->confirmed_positive titer_assay Determine Antibody Titer confirmed_positive->titer_assay nab_assay Neutralizing Antibody (NAb) Assay titer_assay->nab_assay nab_assay->end PEGylation_Mechanism cluster_unmodified Unmodified Protein cluster_modified PEGylated Protein Unmodified_Protein Therapeutic Protein Epitope Immunogenic Epitope Immune_Cell Immune Cell Receptor Epitope->Immune_Cell Recognition PEG_Cloud Hydration Shell (Steric Hindrance) PEGylated_Protein Therapeutic Protein Blocked_Epitope Masked Epitope No_Recognition Reduced Recognition

References

The Strategic Advantage of Branched PEG Linkers in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful strategy to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. The success of a PROTAC is critically dependent on the linker that connects the target protein ligand to the E3 ubiquitin ligase ligand. While linear polyethylene (B3416737) glycol (PEG) and alkyl chains have been the workhorses of PROTAC development, more complex architectures are emerging. This guide provides a comparative analysis of the branched PEG linker, N-(Amino-PEG3)-N-bis(PEG3-Boc), against traditional linear linkers, supported by experimental data from analogous systems, and details key experimental protocols for PROTAC evaluation.

The Rise of Branched Linkers: A Paradigm Shift in PROTAC Optimization

The linker in a PROTAC is not merely a spacer but an active component that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), dictates physicochemical properties, and ultimately governs the potency and efficacy of the degrader.[1] The unique architecture of N-(Amino-PEG3)-N-bis(PEG3-Boc), featuring a central secondary amine and two Boc-protected primary amines at the terminus of PEG3 arms, offers several theoretical advantages over simple linear linkers.

Key Advantages of N-(Amino-PEG3)-N-bis(PEG3-Boc):

  • Enhanced Hydrophilicity: The multiple PEG units significantly increase the aqueous solubility of the PROTAC molecule, a crucial factor for improving bioavailability and cell permeability.[2]

  • Flexible Scaffolding: The PEG chains provide a flexible scaffold, allowing for optimal orientation of the protein of interest (POI) and the E3 ligase to facilitate the formation of a stable and productive ternary complex.

  • Versatile Synthetic Handle: The central amine and the two Boc-protected amines provide orthogonal points for conjugation, enabling a modular and flexible approach to PROTAC synthesis. This allows for the creation of multi-specific or dual-targeting PROTACs from a single linker core.

While specific case studies with published degradation data for PROTACs utilizing N-(Amino-PEG3)-N-bis(PEG3-Boc) are not yet widely available, the principles of its design can be compared to the extensive data on linear PEG linkers.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize representative data for PROTACs with different linear linker types, highlighting the impact of linker composition and length on degradation efficiency. This data provides a benchmark against which the potential performance of PROTACs with branched linkers like N-(Amino-PEG3)-N-bis(PEG3-Boc) can be hypothesized.

Table 1: Comparison of PROTACs with PEG vs. Alkyl Linkers

Target ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Reference
BRD4CRBN4-PEG< 0.5 µM> 90[3]
BRD4VHL4-PEG< 0.5 µM> 90[3]
CRBNVHL9-atom alkylInduces degradationNot specified[4]
CRBNVHL3-PEGWeak degradationNot specified[4]

This table illustrates that while both PEG and alkyl linkers can be effective, the specific context of the target and E3 ligase is crucial. In some cases, the incorporation of oxygen atoms in a PEG linker can impact activity compared to a simple alkyl chain.

Table 2: Impact of Linear PEG Linker Length on PROTAC Efficacy

Target ProteinE3 LigaseLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERαVHL12> 1000< 20[5]
ERαVHL16~100~80[5]
ERαVHL20> 1000< 20[5]
TBK1VHL< 12No degradationNo degradation[3]
TBK1VHL21396[3]
TBK1VHL2929276[3]

This data clearly demonstrates that an optimal linker length is critical for potent protein degradation. A linker that is too short may cause steric hindrance, while one that is too long can lead to a non-productive ternary complex.

The branched nature of N-(Amino-PEG3)-N-bis(PEG3-Boc) offers an intriguing possibility for optimizing the spatial arrangement of the target protein and E3 ligase in a way that may be more efficient than linear linkers in certain contexts. The multiple attachment points could allow for a more precise positioning of the two proteins, potentially leading to enhanced cooperativity in ternary complex formation and more efficient ubiquitination.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycle Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-Mediated Protein Degradation Pathway.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow A Cell Culture & Treatment with PROTAC concentrations B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D Western Blot C->D E Co-Immunoprecipitation (Co-IP) C->E F Analysis of Protein Degradation (DC50 & Dmax calculation) D->F G Analysis of Ternary Complex Formation E->G

Experimental Workflow for PROTAC Evaluation.

Key Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of PROTAC development. The following are detailed protocols for essential assays used to characterize PROTAC performance.

Protocol 1: Western Blot for Determination of DC50 and Dmax

This protocol is used to quantify the degradation of a target protein in response to treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
  • Prepare serial dilutions of the PROTAC in cell culture medium. Include a vehicle control (e.g., DMSO).
  • Treat cells with the PROTAC concentrations for a predetermined time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS and then lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Incubate the lysate on ice for 30 minutes.
  • Centrifuge the lysate to pellet cell debris and collect the supernatant.
  • Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli sample buffer and boiling.
  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
  • Transfer the separated proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
  • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the target protein band intensity to the loading control band intensity for each sample.
  • Calculate the percentage of protein degradation relative to the vehicle control.
  • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.

1. Cell Treatment and Lysis:

  • Treat cells with the PROTAC at a concentration known to be effective for a shorter duration (e.g., 2-4 hours). Include a vehicle control and controls with only the target protein ligand or the E3 ligase ligand.
  • Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease and phosphatase inhibitors.

2. Immunoprecipitation:

  • Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) beads.
  • Incubate the pre-cleared lysates with an antibody against the target protein or the E3 ligase overnight at 4°C.
  • Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
  • Wash the beads several times with lysis buffer to remove non-specific binding.

3. Elution and Western Blot Analysis:

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
  • Analyze the eluted samples by Western blotting using antibodies against the target protein, the E3 ligase, and any other components of the complex. The presence of both the target protein and the E3 ligase in the immunoprecipitate from PROTAC-treated cells, but not in the controls, confirms the formation of the ternary complex.

Conclusion

While direct evidence for the in-cell performance of PROTACs utilizing the N-(Amino-PEG3)-N-bis(PEG3-Boc) linker is still emerging, its unique branched and PEGylated structure presents a compelling rationale for its potential to create highly effective and developable protein degraders. By providing enhanced hydrophilicity and a versatile synthetic platform, this linker technology offers a promising avenue for overcoming some of the common challenges in PROTAC design. The comparative data from linear linkers underscores the critical importance of linker optimization, and the detailed protocols provided herein offer a robust framework for the rigorous evaluation of next-generation PROTACs incorporating innovative linker designs. As the field continues to evolve, the exploration of such advanced linker architectures will be paramount in unlocking the full therapeutic potential of targeted protein degradation.

References

PEG3 vs. Longer PEG Chains in Branched Linkers: A Performance Comparison for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant of the therapeutic success of advanced bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Among the various linker technologies, branched polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention for their ability to modulate the physicochemical and pharmacokinetic properties of these complex molecules. This guide provides an objective comparison of the performance of shorter PEG chains, specifically PEG3, versus longer PEG chains within the context of branched linkers. This analysis is supported by a synthesis of available experimental data and detailed experimental protocols to inform rational drug design.

Executive Summary

The length of the PEG chain in a branched linker represents a critical optimization parameter that governs a delicate balance between in vitro potency, stability, solubility, and in vivo pharmacokinetics. In general, shorter PEG chains like PEG3 are associated with higher in vitro cytotoxicity in ADCs and can be effective in PROTACs where a more rigid and compact structure is favorable for ternary complex formation. Conversely, longer PEG chains tend to enhance solubility, reduce aggregation, and extend plasma half-life, which can lead to improved in vivo efficacy, although sometimes at the cost of reduced in vitro potency due to steric hindrance. The optimal PEG chain length is highly dependent on the specific characteristics of the antibody, the payload or warhead, and the target.

Data Presentation: Quantitative Performance Comparison

The following tables summarize the expected performance characteristics of branched linkers with PEG3 versus longer PEG chains. The data is a composite representation based on general trends observed in the literature, as direct head-to-head comparisons of branched linkers with varying PEG lengths are not always available in a single study.

Table 1: Performance in Antibody-Drug Conjugates (ADCs)

ParameterBranched Linker with PEG3Branched Linker with Longer PEG Chains (e.g., PEG8, PEG12, PEG24)Rationale & Key Observations
In Vitro Cytotoxicity (IC50) Lower IC50 (Higher Potency)Higher IC50 (Lower Potency)Shorter linkers may lead to less steric hindrance for payload binding to its intracellular target. Longer PEG chains can sometimes interfere with this interaction, leading to a decrease in in vitro potency.[1]
Solubility & Aggregation ModerateHighLonger PEG chains are more effective at shielding hydrophobic payloads, leading to increased aqueous solubility and reduced propensity for aggregation, especially at higher drug-to-antibody ratios (DARs).
Plasma Stability GoodExcellentWhile both are generally stable, longer PEG chains can provide a superior "shielding" effect, protecting the linker and payload from enzymatic degradation in circulation.[2]
Pharmacokinetics (Half-life) ShorterLongerThe larger hydrodynamic radius conferred by longer PEG chains reduces renal clearance, leading to a longer plasma half-life and potentially greater tumor accumulation.[3]
In Vivo Efficacy Potentially lower at equivalent dosesPotentially higher at equivalent dosesThe extended circulation time and improved tumor accumulation associated with longer PEG chains can translate to superior in vivo anti-tumor activity, despite potentially lower in vitro potency.[3]

Table 2: Performance in Proteolysis-Targeting Chimeras (PROTACs)

ParameterBranched Linker with PEG3Branched Linker with Longer PEG Chains (e.g., PEG8, PEG12)Rationale & Key Observations
Degradation Potency (DC50) Highly Target-DependentHighly Target-DependentThe optimal linker length for PROTACs is crucial for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase. A shorter, more rigid linker like PEG3 may be optimal in some cases, while a longer, more flexible linker may be required in others to achieve the correct orientation.[4][5]
Maximal Degradation (Dmax) Target-DependentTarget-DependentSimilar to DC50, the maximal degradation achievable is a function of the stability and productivity of the ternary complex, which is heavily influenced by linker length and conformation.
Cell Permeability Generally FavorableCan be a challengeThe "rule of five" for oral bioavailability is often challenged by the high molecular weight of PROTACs. Longer PEG chains, while increasing solubility, can also increase molecular size and potentially hinder passive diffusion across cell membranes.
Solubility ModerateHighAs with ADCs, longer PEG chains are beneficial for improving the solubility of often-lipophilic PROTAC molecules.

Mandatory Visualization

Signaling Pathway of PROTAC-Mediated Protein Degradation cluster_0 Cellular Environment Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ubiquitin Ligase->Ternary Complex PROTAC PROTAC PROTAC->Ternary Complex Polyubiquitinated Target Polyubiquitinated Target Ternary Complex->Polyubiquitinated Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary Complex Proteasome Proteasome Polyubiquitinated Target->Proteasome Degraded Protein Degraded Protein Proteasome->Degraded Protein Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for ADC Efficacy Comparison cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Synthesis of Branched Linkers (PEG3 vs. Longer PEG) Synthesis of Branched Linkers (PEG3 vs. Longer PEG) Conjugation to Antibody-Payload Conjugation to Antibody-Payload Synthesis of Branched Linkers (PEG3 vs. Longer PEG)->Conjugation to Antibody-Payload Characterization (DAR, Aggregation) Characterization (DAR, Aggregation) Conjugation to Antibody-Payload->Characterization (DAR, Aggregation) Pharmacokinetic Study in Mice Pharmacokinetic Study in Mice Conjugation to Antibody-Payload->Pharmacokinetic Study in Mice In Vitro Cytotoxicity Assay In Vitro Cytotoxicity Assay Characterization (DAR, Aggregation)->In Vitro Cytotoxicity Assay Efficacy Study in Tumor Xenograft Model Efficacy Study in Tumor Xenograft Model In Vitro Cytotoxicity Assay->Efficacy Study in Tumor Xenograft Model Select Lead Candidates Pharmacokinetic Study in Mice->Efficacy Study in Tumor Xenograft Model

Caption: Workflow for ADC performance comparison.

Experimental Protocols

Synthesis of Boc-Protected Branched PEG Linkers (PEG3 and PEG8 Example)

This protocol describes a representative synthesis of a Boc-protected branched amine linker, which can be adapted for different PEG chain lengths.

Materials:

Procedure:

  • Activation of PEG-acid: Dissolve Boc-NH-PEGx-COOH (1 eq), DCC (1.1 eq), and NHS (1.2 eq) in anhydrous DCM. Stir the reaction mixture at room temperature for 4 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure to obtain the Boc-NH-PEGx-NHS ester.

  • Coupling to Branched Core: Dissolve the Boc-NH-PEGx-NHS ester (2.2 eq) in anhydrous DMF. Add this solution dropwise to a solution of tris(2-aminoethyl)amine (1 eq) and TEA (3 eq) in DMF at 0°C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up and Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in DCM to yield the desired Boc-protected branched PEG linker.

In Vitro Cytotoxicity Assay (ADC)

This protocol outlines the evaluation of the cytotoxic potential of ADCs with different linkers against a target cancer cell line.

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for HER2-targeting ADCs)

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • ADCs with PEG3 and longer PEG branched linkers

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • ADC Treatment: Prepare serial dilutions of the ADCs in cell culture medium. Add the diluted ADCs to the cells and incubate for 72-96 hours.

  • Viability Assessment:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read the absorbance at 570 nm.

    • CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a dose-response curve.

PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol is for assessing the ability of PROTACs with different linkers to degrade a target protein in cells.

Materials:

  • Target cell line (e.g., VCaP for androgen receptor-targeting PROTACs)

  • PROTACs with PEG3 and longer PEG branched linkers

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with varying concentrations of the PROTACs or DMSO for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize the target protein level to the loading control to determine the percentage of degradation. Calculate DC50 values from the dose-response data.

Conclusion

The choice between a PEG3 and a longer PEG chain in a branched linker is a multifaceted decision that requires careful consideration of the desired therapeutic properties. While shorter PEG chains may offer higher in vitro potency, longer chains can provide significant advantages in terms of solubility, stability, and in vivo performance. The optimal linker length is not universal and must be empirically determined for each specific bioconjugate. The experimental protocols provided in this guide offer a framework for the systematic evaluation of different linker designs to identify the candidate with the most promising therapeutic profile.

References

A Comparative Guide to the Applications of N-(Amino-PEG3)-N-bis(PEG3-Boc) in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Among the diverse array of available linkers, branched structures are gaining prominence for their unique ability to modulate the physicochemical and pharmacological properties of the final conjugate. This guide provides an objective comparison of N-(Amino-PEG3)-N-bis(PEG3-Boc), a branched polyethylene (B3416737) glycol (PEG) linker, with traditional linear alternatives, supported by experimental data and detailed methodologies.

N-(Amino-PEG3)-N-bis(PEG3-Boc) is a heterobifunctional linker featuring a central secondary amine and two terminal primary amines protected by tert-butyloxycarbonyl (Boc) groups. Each functional group is connected to the core via a discrete three-unit PEG chain. This distinct architecture offers several advantages, including enhanced hydrophilicity, a superior "stealth" effect to reduce immunogenicity, and the potential for multi-loading of molecules, which are crucial for optimizing the performance of next-generation therapies.[1]

Primary Applications: PROTACs and ADCs

The unique trifunctional nature of N-(Amino-PEG3)-N-bis(PEG3-Boc) makes it a versatile tool for orthogonal synthesis, particularly in the construction of complex bioconjugates.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the body's ubiquitin-proteasome system to induce the degradation of a specific target protein.[2] The linker connecting the target-binding ligand and the E3 ligase-recruiting ligand is a critical component that dictates the efficacy of the PROTAC.[3]

The branched structure of N-(Amino-PEG3)-N-bis(PEG3-Boc) allows for a modular and flexible approach to PROTAC synthesis.[2] The central amine can be conjugated to one ligand, and following deprotection, the two terminal amines can be used to attach to the second ligand, potentially allowing for the creation of multivalent or dual-target degraders. The inherent hydrophilicity of the PEG chains helps to overcome the poor solubility and cell permeability often associated with large, lipophilic PROTAC molecules.[] Flexible PEG linkers may also allow the PROTAC to adopt a folded conformation, which can shield its polar surface area and improve its ability to cross the cell membrane.[5]

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker's role is to ensure the ADC remains stable in circulation and efficiently releases the payload at the tumor site.[6]

Branched PEG linkers like N-(Amino-PEG3)-N-bis(PEG3-Boc) offer significant advantages over their linear counterparts in ADC design.[1] They can enable a higher drug-to-antibody ratio (DAR) without causing the aggregation that is often a challenge with hydrophobic payloads.[1] This is because a single linker conjugated to the antibody can carry multiple drug molecules. Studies have shown that incorporating PEG structures, particularly at a branching point, improves the hydrophilicity, pharmacokinetics, efficacy, and safety of ADCs, especially those with a high DAR of 8.[6][7] The larger three-dimensional structure of branched PEGs provides a superior shielding effect, protecting the ADC from enzymatic degradation and reducing immunogenicity.[1]

Data Presentation: Performance Comparison

While direct, head-to-head published data for N-(Amino-PEG3)-N-bis(PEG3-Boc) is limited, the following tables summarize representative quantitative data from studies on structurally similar branched PEG linkers compared to linear alternatives. This data provides valuable insights into the expected performance characteristics.

Table 1: Comparative Performance of Linkers in PROTACs

The efficacy of a PROTAC is measured by its half-maximal degradation concentration (DC₅₀) and maximum degradation (Dₘₐₓ). The optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair.

PROTAC TargetE3 LigaseLinker Type/LengthDC₅₀ (nM)Dₘₐₓ (%)Reference(s)
BTKCRBNShort Alkyl/Ether1 - 40> 90%[2][8]
TBK1VHL< 12 atoms (Alkyl/Ether)No ActivityN/A[8]
TBK1VHL21 atoms (Alkyl/Ether)396%[8]
BRD4CRBN0 PEG units< 500> 90%[2][8]
BRD4CRBN1-2 PEG units> 5000< 50%[2][8]
BRD4CRBN4-5 PEG units< 500> 90%[2][8]

Note: This table presents a selection of data to illustrate trends and should not be considered an exhaustive list. The performance of a PROTAC with an N-(Amino-PEG3)-N-bis(PEG3-Boc) linker would require experimental validation.[2]

Table 2: Comparative Performance of Linkers in ADCs

Key performance indicators for ADCs include in vitro cytotoxicity (IC₅₀), plasma stability, and pharmacokinetic parameters like in vivo half-life.

ParameterLinker TypeADC ModelValueReference(s)
In Vitro Cytotoxicity Branched (PEG₃ spacers)Trastuzumab-MMAE (DAR 4)IC₅₀: 0.48 nM[9]
Linear (Val-Cit)Anti-CD79b-MMAERapid Payload Loss[10]
Plasma Stability Branched (Tandem-Cleavage)Anti-CD79b-MMAEMostly Intact (12 days)[10]
Linear (SMCC, non-cleavable)Trastuzumab-DM1t₁/₂: 10.4 days[11]
Linear (CX, cleavable peptide)Trastuzumab-DM1t₁/₂: 9.9 days[11]
Hydrodynamic Radius Linear PEG (20 kDa)PEG-HSA6.1 nm[12]
Branched PEG (20 kDa)PEG-HSA6.4 nm[12]

Note: IC₅₀ and stability values are highly dependent on the specific antibody, payload, DAR, and cell line used. The hydrodynamic radius data illustrates the larger size of branched PEGs for a given molecular weight, which can contribute to reduced renal clearance.[12]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates using N-(Amino-PEG3)-N-bis(PEG3-Boc).

Protocol 1: Amide Bond Formation to Central Amine

This protocol describes the initial conjugation of a carboxylic acid-containing molecule to the central secondary amine of the linker.

Materials:

  • N-(Amino-PEG3)-N-bis(PEG3-Boc)

  • Carboxylic acid-containing molecule of interest

  • Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolve the carboxylic acid-functionalized molecule (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve N-(Amino-PEG3)-N-bis(PEG3-Boc) (1.1 eq) in anhydrous DMF.

  • Add the solution of the linker to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired intermediate.

Protocol 2: Boc Deprotection of Terminal Amines

This protocol describes the removal of the Boc protecting groups to expose the terminal primary amines for subsequent conjugation.

Materials:

  • Boc-protected conjugate from Protocol 1

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected conjugate in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent.

  • Dry the organic layer, filter, and concentrate to yield the deprotected product.

Protocol 3: Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to determine the DC₅₀ and Dₘₐₓ values of a synthesized PROTAC.[2]

Procedure:

  • Cell Culture and Treatment: Seed cells expressing the target protein in a multi-well plate. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein, followed by a loading control antibody (e.g., GAPDH, β-actin). Then, probe with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Detect the protein bands using a chemiluminescent substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.

  • DC₅₀/Dₘₐₓ Determination: Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[2]

Mandatory Visualization

Diagrams created using Graphviz (DOT language) to illustrate key workflows and logical relationships.

Orthogonal_Synthesis_Workflow cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Conjugation Linker N-(Amino-PEG3)-N-bis(PEG3-Boc) Intermediate1 Molecule A-Linker-(Boc)₂ Linker->Intermediate1 MoleculeA Molecule A (e.g., POI Ligand) MoleculeA->Intermediate1 Amide Coupling (Central Amine) Intermediate2 Molecule A-Linker-(NH₂)₂ Intermediate1->Intermediate2 TFA/DCM Final_Product Final Conjugate (Molecule A-Linker-Molecule B) Intermediate2->Final_Product MoleculeB Molecule B (e.g., E3 Ligase Ligand) MoleculeB->Final_Product Amide Coupling (Terminal Amines)

Caption: Orthogonal synthesis workflow using N-(Amino-PEG3)-N-bis(PEG3-Boc).

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycling PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.[2]

ADC_Comparison_Logic cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker (e.g., N-bis(PEG3-Boc)) L_Linker One Linker L_Payload One Payload L_Linker->L_Payload L_Shield Standard Shielding L_Linker->L_Shield L_DAR Lower DAR L_Payload->L_DAR L_PK Shorter Half-Life L_Shield->L_PK B_Linker One Linker B_Payload Multiple Payloads B_Linker->B_Payload B_Shield Superior Shielding B_Linker->B_Shield B_DAR Higher DAR Potential B_Payload->B_DAR B_PK Longer Half-Life B_Shield->B_PK ADC Antibody-Drug Conjugate Design Choice ADC->L_Linker ADC->B_Linker

Caption: Logical comparison of linear vs. branched PEG linkers in ADC design.

Conclusion

N-(Amino-PEG3)-N-bis(PEG3-Boc) and similar branched PEG linkers represent a significant advancement in the field of bioconjugation. For PROTACs, they offer a means to improve poor physicochemical properties, potentially enhancing cell permeability and degradation efficiency. For ADCs, they provide a clear strategy for increasing the drug-to-antibody ratio and improving pharmacokinetic profiles, which can lead to enhanced therapeutic efficacy.[1][][6]

However, the choice between a linear and a branched linker is not absolute. The increased steric hindrance of branched linkers could, in some cases, negatively impact binding affinity or the efficiency of enzymatic cleavage.[12] Therefore, the optimal linker architecture must be determined empirically, considering the specific therapeutic agent, the targeting moiety, and the desired pharmacological profile of the final drug conjugate. The experimental protocols and comparative data presented in this guide provide a framework to inform this critical decision-making process in the design of next-generation targeted therapies.

References

A Comparative Cost-Benefit Analysis of Branched vs. Linear PEG Linkers in Research

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation and drug delivery, the choice of a linker molecule is a critical determinant of a therapeutic's efficacy, stability, and pharmacokinetic profile. Polyethylene glycol (PEG) linkers, prized for their hydrophilicity, biocompatibility, and ability to shield molecules from the immune system, are a mainstay in the development of next-generation therapeutics like antibody-drug conjugates (ADCs).[][2] The architecture of these linkers—primarily linear or branched—presents a crucial design choice with significant downstream consequences. This guide provides an objective, data-driven comparison to assist researchers, scientists, and drug development professionals in selecting the optimal PEG linker architecture for their specific application.

At a Glance: Linear vs. Branched PEG Linkers

The fundamental difference between linear and branched PEG linkers lies in their molecular architecture. Linear PEGs consist of a single, unbranched chain of ethylene (B1197577) glycol units, offering simplicity and predictability.[3] In contrast, branched PEGs feature multiple PEG arms extending from a central core, creating a more complex, three-dimensional structure.[2][3] This architectural divergence has profound implications for the performance of the resulting bioconjugate.

FeatureLinear PEG LinkersBranched PEG Linkers
Architecture Single, unbranched chain.[2]Multiple PEG arms from a central core.[2]
Hydrodynamic Volume Smaller for a given molecular weight.[2]Larger for a given molecular weight, which can reduce renal clearance.[2][4]
Drug-to-Antibody Ratio (DAR) Typically lower (one linker per drug molecule).[2]Potentially higher (one linker can attach multiple drug molecules).[2][5]
"Stealth" Effect Provides a hydrophilic shield.[2]Offers a superior shielding effect due to its 3D structure, enhancing protection.[2][5]
In Vivo Half-Life Generally shorter compared to branched PEGs of similar molecular weight.[2]Significantly longer circulation time in the bloodstream.[2][6]
Steric Hindrance Minimal, which can be advantageous for site-specific conjugation.[2]Can be significant, potentially impacting binding affinity or enzymatic cleavage.[4]
Synthesis & Cost Easier synthesis and lower production cost.[3]More complex synthesis, potentially leading to higher costs.[7]

Quantitative Performance Data

The selection of a linker is best informed by empirical data. The following tables summarize key quantitative findings from studies comparing the performance of linear and branched PEG linkers in various applications.

Table 1: Hydrodynamic Radius of PEGylated Proteins

A larger hydrodynamic radius is a key factor in reducing the rate of renal clearance, thereby extending the circulation half-life of a therapeutic protein.[6]

Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified HSA-3.5
Linear54.2
Linear105.2
Linear206.1
Branched 20 6.4

Data sourced from a study on PEGylated Human Serum Albumin (HSA), where the hydrodynamic radius was determined by size exclusion chromatography.[4]

Table 2: Pharmacokinetic Parameters of High-DAR ADCs in Mice

This table compares the pharmacokinetic profiles of high-DAR (Drug-to-Antibody Ratio) trastuzumab-DM1 ADCs using either a "pendant" (branched) or a linear PEG linker configuration. The data highlights the superior ability of the branched structure to prolong plasma concentration.

Linker ConfigurationCmax (µg/mL)AUC (µg·h/mL)Clearance (mL/h/kg)
Linear PEG109 ± 113820 ± 4900.11 ± 0.01
Pendant (Branched) PEG 130 ± 10 6340 ± 420 0.06 ± 0.00

Data extracted from Tedeschini et al., 2021, demonstrating slower clearance rates and higher plasma concentrations for the branched configuration.[5]

Table 3: In Vitro Cytotoxicity of ADCs with Different Linker Architectures

The effectiveness of an ADC is ultimately determined by its ability to kill target cancer cells. This table compares the in vitro cytotoxicity (IC50) of trastuzumab-MMAE ADCs against HER2-positive SK-BR-3 cells, revealing the impact of linker length and architecture on potency.

Linker ArchitectureIC50 (nM)
Short Branched Linker1.1
Long Branched Linker (with additional PEG4) 0.081

Data extracted from Grygorash et al., 2022. Researchers hypothesized that the shorter linker might cause steric hindrance, impeding enzymatic access to the cleavable moiety and reducing payload release.[5][8]

Key Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. Below are summaries of key experimental methodologies relevant to the comparison of linear and branched PEG linkers.

Determination of Hydrodynamic Radius via Size Exclusion Chromatography (SEC)

This method is used to compare the effective size of PEGylated proteins in solution.[6]

  • Sample Preparation : Prepare solutions of the unmodified protein and various PEGylated versions (linear and branched) in a suitable mobile phase buffer.

  • Chromatography : Inject the samples into an SEC column calibrated with protein standards of known hydrodynamic radii.

  • Data Acquisition : Monitor the elution profile using a UV detector. The retention time is inversely proportional to the hydrodynamic radius.

  • Analysis : Compare the retention times of the PEGylated proteins to the calibration curve to determine their respective hydrodynamic radii. A shorter retention time indicates a larger hydrodynamic size.[6]

In Vitro Cytotoxicity Assay

This protocol assesses the potency of ADCs constructed with different linkers.

  • Cell Culture : Plate target cancer cells (e.g., HER2-positive SK-BR-3 cells) in 96-well plates and allow them to adhere overnight.

  • ADC Treatment : Treat the cells with serial dilutions of the ADCs (containing either linear or branched linkers) and incubate for a set period (e.g., 72-96 hours).

  • Viability Assessment : Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

  • Data Analysis : Plot cell viability against ADC concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited). A lower IC50 indicates higher potency.[5]

ADC Stability in Serum

This method evaluates the stability of the drug-linker conjugate in a biologically relevant medium.[4]

  • Incubation : Incubate the ADC (with either a linear or branched linker) in human or mouse serum at 37°C.

  • Time Points : Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).

  • Analysis : Analyze the samples using a technique like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry to determine the average drug-to-antibody ratio (DAR) at each time point.

  • Data Interpretation : Plot the average DAR over time. A slower rate of decrease in DAR indicates greater stability of the linker in serum.[4]

Visualizing Structural and Functional Relationships

The following diagrams illustrate the core concepts discussed in this guide.

G cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker l_start Biomolecule l_peg -(CH2CH2O)n- l_start->l_peg b_start Biomolecule l_end Drug l_peg->l_end l_prop Properties: - Simpler Structure - Lower Hydrodynamic Volume - Less Steric Hindrance - Lower DAR Potential b_core Core b_start->b_core b_peg1 -(CH2CH2O)n- b_core->b_peg1 b_peg2 -(CH2CH2O)n- b_core->b_peg2 b_drug1 Drug b_peg1->b_drug1 b_drug2 Drug b_peg2->b_drug2 b_prop Properties: - Complex 3D Structure - Larger Hydrodynamic Volume - Greater Steric Hindrance - Higher DAR Potential

Caption: Structural comparison of linear and branched PEG linkers.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_testing Comparative Testing cluster_analysis Data Analysis & Selection Antibody Antibody ADC_L ADC (Linear) Antibody->ADC_L Conjugation ADC_B ADC (Branched) Antibody->ADC_B Conjugation Linker_L Linear PEG Linker Linker_L->ADC_L Conjugation Linker_B Branched PEG Linker Linker_B->ADC_B Conjugation Drug Cytotoxic Drug Drug->ADC_L Conjugation Drug->ADC_B Conjugation InVitro In Vitro Cytotoxicity (IC50) ADC_L->InVitro PK Pharmacokinetics (Animal Model) ADC_L->PK Stability Serum Stability (DAR over time) ADC_L->Stability ADC_B->InVitro ADC_B->PK ADC_B->Stability Analysis Cost-Benefit Analysis: - Efficacy - Half-life - Stability - Synthesis Cost InVitro->Analysis PK->Analysis Stability->Analysis Decision Optimal Linker Selection Analysis->Decision

Caption: Experimental workflow for comparing ADC efficacy.

Cost-Benefit Analysis and Conclusion

The decision between linear and branched PEG linkers is a trade-off between competing advantages and disadvantages, heavily influenced by the specific goals of the research or drug development program.

Linear PEG Linkers: The Case for Simplicity and Precision

  • Benefits : The primary advantages of linear PEGs are their structural simplicity, which often translates to more straightforward and cost-effective synthesis.[3] Their minimal steric hindrance can be beneficial when conjugating to sensitive biomolecules where preserving binding affinity is paramount.[2]

  • Costs : These benefits come at the cost of a smaller hydrodynamic volume for a given molecular weight, which can lead to faster renal clearance and a shorter in vivo half-life compared to branched counterparts.[2][6] Furthermore, they inherently limit the drug-to-antibody ratio in ADCs to lower numbers.

Branched PEG Linkers: The Case for Enhanced Pharmacokinetics and Payload

  • Benefits : Branched PEGs excel at improving pharmacokinetic properties. Their larger, three-dimensional structure creates a superior "stealth" effect, significantly increasing the hydrodynamic radius, which prolongs circulation time and reduces clearance rates.[2][4][5] This architecture also allows for a higher drug payload per conjugation site, a critical factor for delivering a potent therapeutic effect with certain cytotoxic agents.[5]

  • Costs : The increased complexity of branched linkers can make synthesis more challenging and expensive.[9] The most significant potential drawback is steric hindrance; the bulky nature of branched PEGs can sometimes interfere with the binding of the biomolecule to its target or impede the access of enzymes required to cleave the linker and release the drug, potentially reducing overall efficacy.[4][5]

The choice between linear and branched oligo(ethylene glycol) linkers is not a one-size-fits-all decision. Branched linkers offer a clear advantage for applications demanding prolonged in vivo circulation, enhanced stability, and a higher drug payload.[2][5] However, the simplicity, lower cost, and reduced steric hindrance of linear linkers make them the prudent choice in contexts where precise control over a low DAR is required or when the binding affinity of the targeting moiety is easily compromised.[2][3] The experimental protocols and comparative data presented in this guide provide a robust framework for making an informed decision, ultimately enabling the rational design of more effective and safer bioconjugates.

References

Safety Operating Guide

Safe Disposal of N-(Amino-PEG3)-N-bis(PEG3-Boc): A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard and Safety Information

A thorough understanding of the potential hazards associated with N-(Amino-PEG3)-N-bis(PEG3-Boc) is the first step toward safe handling and disposal. The primary components to consider are the PEG backbone and the tert-butyloxycarbonyl (Boc) protecting groups.

  • Polyethylene (B3416737) Glycol (PEG): PEG compounds are generally considered biocompatible and biodegradable[2]. They do not bioaccumulate and are not typically classified as hazardous waste[2]. However, it is important to prevent their release into wastewater systems as they can impact the biological and chemical oxygen demand in treatment processes[2].

  • Boc-Protected Amine: The Boc group is a common protecting group for amines and is stable under basic and nucleophilic conditions[3][4]. It is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl)[3][5][6]. While the protected compound itself may not be hazardous, the reagents used for deprotection are corrosive and require careful handling.

Personal Protective Equipment (PPE): When handling N-(Amino-PEG3)-N-bis(PEG3-Boc) and its waste, appropriate PPE must be worn. This includes:

  • Safety glasses or goggles

  • Lab coat

  • Chemical-resistant gloves

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood[7].

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of N-(Amino-PEG3)-N-bis(PEG3-Boc).

1. Waste Segregation:

  • Designate a specific, clearly labeled waste container for N-(Amino-PEG3)-N-bis(PEG3-Boc) and any contaminated materials (e.g., pipette tips, gloves, paper towels).

  • Never mix this waste with incompatible materials.

  • Store the waste container in a designated, well-ventilated, and secure area[8].

2. Container Management:

  • Use containers that are chemically compatible with the compound. The original container is often a suitable choice.

  • Ensure the waste container is tightly sealed to prevent leaks or spills[8].

  • Do not overfill containers; it is recommended to fill them to no more than 75% capacity to allow for expansion[8].

3. Spill Management:

  • In the event of a spill, absorb the material with a non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth.

  • Collect all contaminated materials and place them in the designated hazardous waste container.

  • Decontaminate the affected surfaces.

4. Disposal of Empty Containers:

  • Thoroughly rinse empty containers with a suitable solvent (e.g., water or an organic solvent in which the compound is soluble).

  • The first rinseate must be collected and disposed of as chemical waste[8].

  • After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste[8].

5. Final Disposal:

  • Dispose of the contents and the container at an approved waste disposal plant[8].

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service to arrange for pickup and disposal.

  • Although polyethylene glycol is biodegradable, it is still important to avoid releasing it into wastewater systems[2].

Experimental Protocols: Boc Deprotection Waste Neutralization

If the disposal stream contains waste from the deprotection of N-(Amino-PEG3)-N-bis(PEG3-Boc), it will be acidic. This acidic waste should be neutralized before disposal.

Materials and Reagents:

  • Acidic waste containing the deprotected amine.

  • A suitable base for neutralization (e.g., sodium bicarbonate solution, sodium hydroxide (B78521) solution).

  • pH indicator paper or a pH meter.

  • Appropriate laboratory glassware.

Procedure:

  • Perform the neutralization in a chemical fume hood.

  • Slowly and carefully add the basic solution to the acidic waste with stirring. The reaction can be exothermic, so add the base in small portions.

  • Monitor the pH of the solution regularly using pH paper or a pH meter.

  • Continue adding the base until the pH of the solution is between 6 and 9[7].

  • Collect the neutralized solution in a properly labeled hazardous waste container for disposal through your institution's hazardous waste management program[7].

Visualizing Disposal and Safety Workflows

To further clarify the procedural steps and logical relationships in the handling and disposal of N-(Amino-PEG3)-N-bis(PEG3-Boc), the following diagrams have been generated.

cluster_prep Preparation cluster_handling Chemical Handling cluster_disposal Disposal Workflow PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Weighing Weighing and Transfer PPE->Weighing FumeHood Work in a Well-Ventilated Fume Hood FumeHood->Weighing Reaction Reaction/Use Weighing->Reaction SpillManagement Spill Management Weighing->SpillManagement WasteCollection Collect Waste in Labeled Container Reaction->WasteCollection Reaction->SpillManagement ContainerRinsing Rinse Empty Containers Reaction->ContainerRinsing FinalDisposal Arrange for Professional Disposal WasteCollection->FinalDisposal SpillManagement->WasteCollection ContainerRinsing->FinalDisposal Start Acidic Waste from Boc Deprotection AddBase Slowly Add Base (e.g., NaHCO3 solution) Start->AddBase MonitorpH Monitor pH AddBase->MonitorpH CheckpH pH 6-9? MonitorpH->CheckpH CheckpH->AddBase No CollectWaste Collect Neutralized Waste for Disposal CheckpH->CollectWaste Yes

References

Essential Safety and Operational Guide for Handling N-(Amino-PEG3)-N-bis(PEG3-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Use, and Disposal of N-(Amino-PEG3)-N-bis(PEG3-Boc).

This document provides critical safety and logistical information for the laboratory use of N-(Amino-PEG3)-N-bis(PEG3-Boc), a branched polyethylene (B3416737) glycol (PEG) derivative. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

The primary line of defense when handling any chemical is appropriate personal protective equipment. The following table summarizes the recommended PPE for handling N-(Amino-PEG3)-N-bis(PEG3-Boc) under standard laboratory conditions.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory to protect against splashes.
Face ShieldRecommended when there is a significant risk of splashing, such as during bulk transfers or reactions.
Hand Protection Nitrile GlovesShould be worn to prevent skin contact. Inspect gloves for any tears or punctures before use. Change gloves immediately if they become contaminated.
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing from accidental spills.
Respiratory Protection Not Generally RequiredUnder normal handling conditions with adequate ventilation, respiratory protection is not typically necessary. If the material is aerosolized or handled in a poorly ventilated area, a NIOSH-approved respirator may be required.

Handling and Storage Procedures

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.

Operational Plan: Step-by-Step Handling
  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.

  • Donning PPE : Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer : Conduct all weighing and transfer operations in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • In Solution : When preparing solutions, add the solid N-(Amino-PEG3)-N-bis(PEG3-Boc) to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, thoroughly wash hands with soap and water. Clean all contaminated surfaces.

Storage

Store N-(Amino-PEG3)-N-bis(PEG3-Boc) in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal Plan

The disposal of N-(Amino-PEG3)-N-bis(PEG3-Boc) and its associated waste should be conducted in accordance with local, state, and federal regulations.

Waste Characterization

Polyethylene glycol (PEG) is generally considered biodegradable and not hazardous waste.[2] However, the final waste product may be classified as hazardous depending on the solvents and other reagents used in the experimental procedure.

Disposal Workflow

start Waste Generated is_mixed Mixed with Hazardous Solvent? start->is_mixed non_hazardous Dispose as Non-Hazardous Waste (per institutional guidelines) is_mixed->non_hazardous No hazardous Dispose as Hazardous Chemical Waste is_mixed->hazardous Yes consult Consult Institutional EHS for guidance hazardous->consult

Caption: Decision workflow for the proper disposal of N-(Amino-PEG3)-N-bis(PEG3-Boc) waste.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures
Exposure RouteAction
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Rinse eyes thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Spill Response Workflow

spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill (use absorbent material) ppe->contain cleanup Clean Up Spill contain->cleanup dispose Dispose of Waste Properly cleanup->dispose report Report the Incident dispose->report

Caption: Step-by-step workflow for responding to a chemical spill of N-(Amino-PEG3)-N-bis(PEG3-Boc).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(Amino-PEG3)-N-bis(PEG3-Boc)
Reactant of Route 2
N-(Amino-PEG3)-N-bis(PEG3-Boc)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.